molecular formula C21H23NO6 B107957 1-Demethylcolchicine CAS No. 3464-68-4

1-Demethylcolchicine

Cat. No.: B107957
CAS No.: 3464-68-4
M. Wt: 385.4 g/mol
InChI Key: IGLDJTYPTSDFND-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Demethylcolchicine (CAS 3464-68-4) is a key demethylated derivative of the well-known anti-mitotic natural product, colchicine . With a molecular formula of C₂₁H₂₃NO₆ and a molecular weight of 385.4 g/mol , it serves as a critical metabolite and reference standard in pharmaceutical analysis . This compound is primarily used in analytical method development, validation, and Quality Control (QC) processes during the synthesis and formulation stages of drug development to ensure traceability and compliance with pharmacopeial guidelines (USP/EP) . In research, 1-Demethylcolchicine is investigated for its antiproliferative properties . Structural modifications of colchicine, such as regioselective demethylation, are a significant area of study aimed at developing analogs with improved therapeutic profiles . These derivatives are screened for their activity against various human cancer cell lines, as reducing the toxicity of the parent colchicine molecule while preserving its potent biological activity is a major research objective . The mechanism of action for colchicine derivatives involves binding to tubulin, the major constituent of microtubules, thereby disrupting cytoskeletal functions and preventing microtubule polymerization . This anti-mitotic activity leads to the inhibition of cell division and can induce apoptosis, making such compounds valuable tools for studying cell cycle dynamics and for the discovery of new anticancer agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(7S)-1-hydroxy-2,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)21(28-4)20(25)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLDJTYPTSDFND-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3464-68-4
Record name 1-Demethylcolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Structural and Kinetic Dynamics of Tubulin Inhibition: A Comparative Analysis of Colchicine and 1-Demethylcolchicine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Microtubules are highly dynamic cytoskeletal polymers composed of α/β-tubulin heterodimers. They are essential for intracellular transport, cell shape maintenance, and mitotic spindle formation. Microtubule-targeting agents (MTAs) remain a cornerstone of anti-cancer and anti-inflammatory pharmacology. Among these, Colchicine Binding Site Inhibitors (CBSIs) are uniquely valuable because they bind to a highly conserved intra-dimer pocket, effectively circumventing many multidrug resistance (MDR) efflux pumps that typically neutralize other MTAs like paclitaxel.

While colchicine is the prototypical CBSI, its clinical translation is severely bottlenecked by a narrow therapeutic index and high acute systemic toxicity. This whitepaper provides an in-depth mechanistic and kinetic comparison between colchicine and its derivative, 1-demethylcolchicine . By analyzing the structure-activity relationship (SAR) and thermodynamic binding profiles, we elucidate how a single functional group modification uncouples tubulin-binding efficacy from acute toxicity, offering a superior scaffold for next-generation therapeutics.

Mechanistic Foundations: The Colchicine Binding Site (CBS)

The CBS is deeply buried at the interface between the α- and β-subunits of the tubulin heterodimer. Understanding the exact mechanism of inhibition requires analyzing the conformational states of tubulin.

Conformational Control and Steric Clashing

Free, unpolymerized tubulin naturally exists in a "curved" conformation. Upon GTP binding and incorporation into the microtubule lattice, the heterodimer undergoes a structural switch to a "straight" conformation.

As demonstrated by X-ray crystallography, colchicinoids bind exclusively to the β-subunit while tubulin is in its curved state. The causality of their inhibitory effect lies in a steric clash: the presence of the ligand physically prevents the intermediate domain of β-tubulin from shifting into the straight conformation. Consequently, the tubulin-ligand complex cannot form the necessary lateral contacts for lattice stabilization, halting polymerization and inducing rapid microtubule depolymerization.

G A Free α/β-Tubulin Heterodimer (Curved State) B GTP Binding & Conformational Shift A->B GTP Hydrolysis Cycle E CBSI Binding (e.g., Colchicine) at Intra-dimer Interface A->E Inhibitor Addition C Straight Conformation (Polymerization Competent) B->C D Microtubule Lattice (Dynamic Instability) C->D Assembly D->A Depolymerization F Steric Clash: Locked in Curved State E->F F->C Blocks Straightening

Tubulin polymerization cycle and mechanistic interception by Colchicine Binding Site Inhibitors.

Structural Chemistry & SAR: Colchicine vs. 1-Demethylcolchicine

The binding affinity of colchicinoids is heavily dependent on the hydrophobic packing of the trimethoxy A-ring and the tropolone C-ring within the β-tubulin pocket.

Thermodynamic Impact of A-Ring Modifications
  • Colchicine: Features methoxy groups at the C1, C2, and C3 positions of the A-ring. The C1 methoxy group makes specific, high-efficiency hydrophobic contacts deep within the β-tubulin cleft, driving a highly favorable binding entropy.

  • 1-Demethylcolchicine: The substitution of the C1 methoxy group with a hydroxyl group fundamentally alters the thermodynamic signature of the binding event. While the C1 hydroxyl group can act as a hydrogen bond donor, the loss of the methyl group reduces the overall hydrophobic effect (desolvation entropy). This structural alteration leads to a measurable decrease in absolute tubulin binding affinity.

Toxicological Divergence

Despite a reduction in raw tubulin binding affinity, 1-demethylcolchicine exhibits a disproportionately massive reduction in acute in vivo toxicity. As shown in the comparative data below, removing the C1 methyl group increases the LD50 in murine models by over 26-fold. This proves that the C1 methoxy group is a primary driver of off-target systemic toxicity, making 1-demethylcolchicine a vastly superior, safer scaffold for drug development while still effectively activating the JNK/SAPK signaling pathway to induce apoptosis in target cells.

Quantitative SAR Comparison
CompoundA-Ring ModificationRelative Tubulin Binding (%)Acute Toxicity (LD50 in mice, mg/kg)
Colchicine 1,2,3-trimethoxy90.02.6
1-Demethylcolchicine 1-hydroxy, 2,3-dimethoxy50.068.0
3-Demethylcolchicine 3-hydroxy, 1,2-dimethoxy1.650.0

(Data synthesized from standard alkaloid pharmacological profiling and anti-inflammatory analog studies ).

Experimental Workflows: Quantifying Binding Affinity and Cytotoxicity

To rigorously evaluate the binding kinetics and biological effects of CBSIs, a self-validating experimental pipeline is required. The following protocols detail the isolation, kinetic evaluation, and cellular profiling of 1-demethylcolchicine.

Workflow Step1 1. Tubulin Purification (Bovine Brain via DEAE) Step2 2. Competitive Binding Assay (Fluorometric/ITC) Step1->Step2 Isolate pure dimers Step3 3. Kinetic Analysis (Determine Kd & Ka) Step2->Step3 Quantify affinity Step5 5. SAR Correlation (Binding vs. LD50) Step3->Step5 Step4 4. In Vitro Cytotoxicity (Primary Hepatocytes) Step4->Step5 Determine therapeutic index

Step-by-step experimental workflow for profiling tubulin binding affinity and cytotoxicity.

Protocol 1: Tubulin Purification and Competitive Binding Assay

Rationale: To ensure the measured


 is specific to the CBS and not a result of non-specific hydrophobic aggregation, the assay must include a competitive displacement step using a known high-affinity CBSI as a control.
  • Tubulin Preparation: Purify α/β-tubulin from bovine brain homogenate using DEAE-Sephadex A-50 ion-exchange chromatography. Perform two cycles of temperature-dependent assembly (37°C) and disassembly (4°C) to ensure the functional integrity of the dimers.

  • Equilibration: Incubate 3 μM of purified tubulin in PIPES buffer (pH 6.9, 1 mM MgCl2, 1 mM GTP) at 37°C for 30 minutes to stabilize the heterodimers in their active state.

  • Ligand Titration: Titrate 1-demethylcolchicine (ranging from 0.1 μM to 50 μM) into the tubulin solution.

  • Fluorescence Measurement: Measure the intrinsic tryptophan fluorescence quenching of tubulin (Excitation: 295 nm, Emission: 336 nm). The reduction in fluorescence correlates proportionally with ligand occupancy in the CBS.

  • Validation (Causality Check): Pre-incubate a parallel tubulin sample with 10 μM of standard colchicine (saturating concentration). Subsequent titration of 1-demethylcolchicine should yield no additional quenching. This validates that 1-demethylcolchicine competitively targets the exact same locus.

Protocol 2: In Vitro Cytotoxicity and Apoptosis Profiling

Rationale: Cell-free binding affinity does not account for cellular permeability or metabolic stability. Cytotoxicity assays in primary cell lines establish the true therapeutic window .

  • Cell Culture: Seed primary human hepatocytes (for toxicity baselining) and target tumor cell lines (e.g., HepG2) at

    
     cells/well in a 96-well plate.
    
  • Drug Exposure: Treat cells with a logarithmic concentration gradient of 1-demethylcolchicine (1 nM to 100 μM) for 48 hours.

  • Viability Quantification: Utilize an ATP-luminescence assay (e.g., CellTiter-Glo) to quantify metabolic viability and calculate the

    
    .
    
  • Apoptosis Validation: To confirm that cell death is driven by microtubule destabilization (which activates the JNK/SAPK pathway) rather than non-specific chemical necrosis, perform flow cytometry using Annexin V/PI staining. A high Annexin V positive / PI negative population confirms controlled apoptosis.

Conclusion

1-Demethylcolchicine represents a masterclass in rational drug design and structure-activity relationships. By sacrificing a fraction of absolute tubulin binding affinity through the removal of the C1 methyl group, researchers can achieve a profound reduction in systemic toxicity. This expanded therapeutic window makes 1-demethylcolchicine an optimal candidate for the development of targeted anti-mitotic and anti-inflammatory therapies, bypassing the historical limitations of classic tropolone alkaloids.

References

  • Cordell, G. A. (1992). The Alkaloids: Chemistry and Pharmacology: 41. Academic Press. URL:[Link]

  • Sugio, K., et al. (1987). "Separation of tubulin-binding and anti-inflammatory activity in colchicine analogs and congeners." Life Sciences. URL:[Link]

  • Dvorak, Z., et al. (2002). "Cytotoxicity of Colchicine Derivatives in Primary Cultures of Human Hepatocytes." Toxicology in Vitro. URL:[Link]

  • Ravelli, R.B., et al. (2004). "Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain." RCSB Protein Data Bank (PDB: 1SA0). URL: [Link]

  • Lu, Y., et al. (2012). "Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective." Drug Discovery Today. URL:[Link]

Whitepaper: A Technical Guide to the Metabolic Pathway of Colchicine to 1-Demethylcolchicine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Colchicine, a potent alkaloid with a narrow therapeutic index, is a cornerstone in the management of inflammatory conditions such as gout and Familial Mediterranean Fever (FMF).[1][2] Its clinical efficacy and toxicity are intrinsically linked to its complex metabolic fate, which is dominated by hepatic biotransformation. This technical guide provides an in-depth exploration of the primary metabolic pathway leading to the formation of colchicine's demethylated metabolites, with a core focus on the conversion to 1-Demethylcolchicine (1-O-demethyl colchicine). We will dissect the enzymatic machinery responsible, elucidate the underlying chemical transformations, and present a validated experimental framework for studying this pathway in vitro. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of colchicine metabolism to inform safer therapeutic strategies and novel drug design.

Introduction: The Clinical and Molecular Profile of Colchicine

Colchicine is a tricyclic alkaloid extracted from the autumn crocus, Colchicum autumnale.[3][4] Its mechanism of action involves binding to tubulin, which disrupts microtubule polymerization and thereby inhibits mitosis and key inflammatory processes like neutrophil migration and inflammasome activation.[1][4][5] Structurally, it comprises a trimethoxybenzene A-ring, a seven-membered B-ring, and a tropolone C-ring.[3] This unique structure is crucial for its biological activity but also presents a substrate for extensive metabolic modification.[3] Understanding the metabolism of colchicine is paramount, as alterations in its biotransformation, often through drug-drug interactions, can lead to severe, life-threatening toxicity.[6][7]

The Metabolic Landscape: Cytochrome P450 and P-glycoprotein

The pharmacokinetics of colchicine are governed by two key proteins: the efflux transporter P-glycoprotein (P-gp) and the cytochrome P450 (CYP) enzyme system.[4]

  • P-glycoprotein (P-gp): As an efflux pump found in the intestines, kidneys, and blood-brain barrier, P-gp actively transports colchicine out of cells, limiting its absorption and tissue penetration.[2][8][9]

  • Cytochrome P450 3A4 (CYP3A4): This enzyme, located primarily in the liver and intestine, is the major catalyst for Phase I metabolism of colchicine.[6][7][10] It mediates the demethylation of the methoxy groups on the colchicine molecule.[7][11]

The interplay between P-gp and CYP3A4 creates a critical pathway for colchicine disposition. Inhibition of both proteins, a common feature of many drugs (e.g., clarithromycin, ritonavir, ketoconazole), can dramatically increase colchicine exposure and the risk of toxicity.[7][12]

The Core Pathway: O-Demethylation to 1-Demethylcolchicine

The primary metabolic transformation of colchicine is O-demethylation, which can occur at the C-1, C-2, or C-3 positions, yielding 1-demethylcolchicine (1-DMC), 2-demethylcolchicine (2-DMC), and 3-demethylcolchicine (3-DMC), respectively.[6][10][13] While 2-DMC and 3-DMC are well-characterized major metabolites, the formation of 1-DMC is also a significant pathway.[10][14][15]

Enzymatic Causality: The conversion of colchicine to its demethylated metabolites is almost exclusively mediated by CYP3A4.[10] Studies using human liver microsomes have shown a strong correlation between the rate of colchicine metabolite formation and CYP3A4 activity.[10] Furthermore, chemical inhibition and antibody-based neutralization of CYP3A4 nearly abolish the metabolic conversion.[10]

Chemical Transformation: The reaction involves the oxidative removal of a methyl group from the C-1 methoxy substituent on the A-ring, replacing it with a hydroxyl group. This conversion increases the molecule's polarity, which can alter its binding affinity for tubulin and facilitate its subsequent excretion.[14][15]

Colchicine_Metabolism cluster_enzyme Hepatic Biotransformation Colchicine Colchicine (C₂₂H₂₅NO₆) Metabolite1 1-Demethylcolchicine (C₂₁H₂₃NO₆) Colchicine->Metabolite1 O-Demethylation at C1 Enzyme CYP3A4 Cofactor NADPH, O₂

Caption: Metabolic conversion of Colchicine to 1-Demethylcolchicine by CYP3A4.

Experimental Protocol: In Vitro Metabolism using Human Liver Microsomes

Investigating the formation of 1-Demethylcolchicine in vitro provides critical data on enzyme kinetics and potential drug interactions. Human Liver Microsomes (HLMs) are the gold-standard model as they are an enriched source of CYP enzymes.[16][17]

Principle of the Assay: This protocol quantifies the formation of 1-Demethylcolchicine when colchicine is incubated with HLMs in the presence of the necessary cofactor, NADPH. The reaction is terminated, and the amount of metabolite formed is measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A Self-Validating System: To ensure data integrity and trustworthiness, the experimental design must include a series of controls:

  • Negative Control (No NADPH): Incubations without the NADPH-regenerating system. This control accounts for any non-enzymatic degradation or pre-existing metabolite in the system.

  • Positive Control Substrate: A known CYP3A4 substrate (e.g., testosterone or midazolam) is run in parallel to confirm the metabolic competency of the HLM batch.

  • Inhibitor Control: A specific CYP3A4 inhibitor (e.g., ketoconazole) is co-incubated with colchicine to demonstrate that the metabolite formation is indeed CYP3A4-dependent.

Step-by-Step Methodology
  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Colchicine Stock Solution: Prepare a 10 mM stock solution of colchicine in DMSO. Serially dilute to create working solutions.

    • HLM Suspension: Thaw pooled human liver microsomes (e.g., from 20 donors, 20 mg/mL protein concentration) on ice. Dilute to a final concentration of 1 mg/mL in cold phosphate buffer.

    • NADPH-Regenerating System (NRS): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.

  • Incubation Procedure:

    • Arrange test tubes in a 37°C shaking water bath.

    • Add 178 µL of the HLM suspension (1 mg/mL) to each tube.

    • Add 2 µL of the colchicine working solution to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding 20 µL of the NRS. For negative controls, add 20 µL of phosphate buffer instead.

    • Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., 1-Demethyl-thiocolchicine).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • Analytical Quantification (LC-MS/MS):

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Detect and quantify the parent drug and metabolite using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The expected protonated molecule [M+H]⁺ for 1-demethyl-colchicine is m/z 386.4.[15]

Workflow cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_process 3. Processing cluster_analyze 4. Analysis A1 Prepare Buffer, Colchicine, HLM, NRS B1 Combine HLM + Colchicine A1->B1 B2 Pre-incubate at 37°C B1->B2 B3 Initiate with NRS B2->B3 B4 Incubate at 37°C (e.g., 60 min) B3->B4 C1 Terminate with Acetonitrile + Internal Standard B4->C1 C2 Vortex & Centrifuge C1->C2 C3 Collect Supernatant C2->C3 D1 Inject into LC-MS/MS System C3->D1 D2 Quantify Metabolite D1->D2

Sources

The Role of CYP3A4 in 1-Demethylcolchicine Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of Cytochrome P450 3A4 (CYP3A4) in the formation of 1-Demethylcolchicine and its regioisomers.

Executive Summary

Colchicine is a tricyclic alkaloid with a narrow therapeutic index, primarily metabolized by CYP3A4 and transported by P-glycoprotein (P-gp/MDR1) . While the primary human metabolites are 2-demethylcolchicine (2-DMC) and 3-demethylcolchicine (3-DMC) , the formation of 1-demethylcolchicine (1-DMC) represents a specific, often minor, regioselective pathway that is critical for understanding comprehensive metabolic clearance and potential toxicity in specific animal models (e.g., rat) or under specific polymorphic conditions.

This guide provides a mechanistic breakdown of the CYP3A4-mediated O-demethylation of colchicine, focusing on the regiochemistry that differentiates 1-DMC formation from its major isomers. It includes validated experimental protocols for isolating and quantifying these metabolites using LC-MS/MS.

Molecular Mechanism of Demethylation

The CYP3A4 Catalytic Cycle

CYP3A4 catalyzes the oxidative demethylation of colchicine via a standard monooxygenase mechanism. The reaction involves the insertion of a single oxygen atom into the C-H bond of the methoxy group, forming an unstable hemiacetal intermediate which spontaneously collapses to release formaldehyde and the corresponding phenol (demethylcolchicine).

Reaction Stoichiometry:



Regioselectivity: The 1-, 2-, and 3-Positions

Colchicine possesses four methoxy groups (C1, C2, C3 on Ring A; C10 on Ring C).

  • Major Human Pathway (2-DMC & 3-DMC): The CYP3A4 active site preferentially accommodates the Ring A methoxy groups at positions 2 and 3 due to steric accessibility and hydrophobic interactions within the heme pocket.

  • The 1-DMC Pathway: Demethylation at C1 is sterically hindered in the human CYP3A4 isoform compared to C2 and C3. However, it is detected in rodent microsomes and can occur as a minor metabolite in humans. The formation of 1-DMC is significant in toxicological studies as it alters the tubulin-binding affinity of the molecule.

Pathway Visualization

The following diagram illustrates the regioselective metabolism of colchicine by CYP3A4.

ColchicineMetabolism cluster_legend Pathway Key Colchicine Colchicine (C22H25NO6) CYP3A4 CYP3A4 (Liver/Intestine) Colchicine->CYP3A4 DMC2 2-Demethylcolchicine (Major Human) CYP3A4->DMC2 ~5.5% Conversion DMC3 3-Demethylcolchicine (Major Human) CYP3A4->DMC3 ~9.8% Conversion DMC1 1-Demethylcolchicine (Minor/Rodent) CYP3A4->DMC1 Sterically Hindered (Minor Pathway) DMC10 10-Demethylcolchicine (Colchiceine) CYP3A4->DMC10 Rare/Non-CYP key1 Solid Line: Major Pathway key2 Dashed Line: Minor Pathway

Figure 1: Regioselective O-demethylation of colchicine by CYP3A4.[1][2] Note the dominance of 2- and 3-DMC in human systems.

Kinetic Characterization & Drug Interactions

Understanding the kinetics of 1-DMC formation requires isolating it from the background of 2- and 3-DMC formation.

Kinetic Parameters (Human Liver Microsomes)

Quantitative data typically reflects the sum of demethylation or specific major metabolites. 1-DMC formation often falls below the limit of quantitation (LOQ) in standard assays unless enriched or using high-sensitivity MS.

ParameterValue (Approx.)Notes
Km (apparent) ~30 - 50 µMAffinity for CYP3A4 is moderate.
Vmax VariableHighly dependent on donor CYP3A4 expression levels.
Major Metabolites 2-DMC, 3-DMCAccount for >85% of metabolic clearance.
1-DMC Status Minor (<5%)Detection requires high-resolution MS or specific standards.
Inhibition Profile

Since CYP3A4 is the sole enzyme responsible for significant oxidative metabolism:

  • Ketoconazole / Ritonavir: Potent inhibition (>90% reduction in all DMC formation).

  • P-gp Interplay: Inhibitors like Cyclosporine affect intracellular concentration, indirectly altering metabolic rates in whole-cell systems (hepatocytes), though not in microsomes.

Experimental Protocol: In Vitro Assessment

This protocol is designed to detect all demethylated isomers, including 1-DMC, by utilizing chromatographic separation of regioisomers.

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein) or Recombinant CYP3A4 (rCYP3A4) with P450 reductase.

  • Cofactors: NADPH generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Substrate: Colchicine (Stock 10 mM in Methanol).

  • Internal Standard: Diazepam-d5 or Colchicine-d3.

  • Quench: Ice-cold Acetonitrile (ACN).

Incubation Workflow

ProtocolWorkflow Start Preparation Pre-warm buffer (pH 7.4) to 37°C Mix Master Mix Microsomes (0.5 mg/mL) + Buffer + Colchicine (1-100 µM) Start->Mix PreInc Pre-Incubation 5 min @ 37°C Mix->PreInc Initiate Initiation Add NADPH Generating System PreInc->Initiate Incubate Reaction Incubate 30-60 min @ 37°C (Shaking water bath) Initiate->Incubate Terminate Termination Add equal vol. Ice-cold ACN + IS Incubate->Terminate Process Processing Centrifuge 10,000g x 10 min Collect Supernatant Terminate->Process Analyze Analysis LC-MS/MS (MRM Mode) Process->Analyze

Figure 2: Step-by-step microsomal incubation workflow for identifying colchicine metabolites.

LC-MS/MS Analytical Conditions

To distinguish 1-DMC from 2-DMC and 3-DMC, chromatographic resolution is critical as they are isobaric.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[3]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 8 minutes (slow gradient required to separate isomers).

  • MRM Transitions:

    • Colchicine:

      
       400.2 
      
      
      
      358.2 (Quantifier), 310.2 (Qualifier).
    • Demethylcolchicines (1-, 2-, 3-DMC):

      
       386.2 
      
      
      
      355.2 (Loss of -OCH3), 327.2.
    • Note: 1-DMC typically elutes at a distinct retention time compared to 2- and 3-DMC. Authentic standards for each isomer are required for positive identification.

Clinical & Research Implications

Drug-Drug Interactions (DDI)

The dependence on CYP3A4 renders colchicine highly susceptible to DDIs. Strong CYP3A4 inhibitors (Clarithromycin, Ketoconazole) can increase plasma AUC by >200%. While 1-DMC is minor, blockage of the 2/3-DMC pathway shunts metabolism, potentially increasing the half-life of the parent compound rather than shifting to the 1-DMC pathway, due to the high energy barrier of C1 demethylation.

Toxicity Markers

In rodent models (where 1-DMC formation is more prevalent), the ratio of 1-DMC to 2/3-DMC can serve as a marker for species-specific CYP activity. In humans, the presence of 1-DMC is negligible; however, its synthetic derivatives are investigated for lower toxicity profiles compared to the parent drug.[4]

References

  • Tateishi, T., et al. (1997). "Colchicine biotransformation by human liver microsomes.[5] Identification of CYP3A4 as the major isoform responsible for colchicine demethylation." Biochemical Pharmacology.

  • Guo, B., et al. (2019). "Studies on hepatotoxicity and toxicokinetics of colchicine." Journal of Biochemical and Molecular Toxicology.

  • Wojtowicz, A., et al. (2020). "Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine."[6] Molecules.

  • FDA Clinical Pharmacology Review. "Colchicine (Colcrys) NDA 022352." Center for Drug Evaluation and Research.

  • Al-Mousa, A., et al. (2021). "Toxic plants—Detection of colchicine in a fast systematic clinical toxicology screening using liquid chromatography–mass spectrometry." Drug Testing and Analysis.

Sources

The Elusive Pharmacokinetics of 1-Demethylcolchicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Colchicine Metabolism, Bioanalytical Challenges, and the Uncharted Territory of a Minor Metabolite

Authored by: A Senior Application Scientist

Introduction: Colchicine, a potent alkaloid extracted from the autumn crocus (Colchicum autumnale), has been a cornerstone in the treatment of gout and Familial Mediterranean Fever (FMF) for centuries. Its narrow therapeutic index necessitates a thorough understanding of its pharmacokinetic profile to ensure efficacy while minimizing toxicity. While the pharmacokinetics of the parent drug, colchicine, have been extensively studied, the in-vivo behavior of its metabolites, particularly the demethylated forms, remains less defined. This technical guide delves into the complex world of colchicine metabolism, with a specific focus on the current state of knowledge regarding the pharmacokinetics of 1-Demethylcolchicine in human plasma. It aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the subject, highlighting the analytical challenges and the gaps in our current understanding.

The Metabolic Fate of Colchicine: A Prelude to 1-Demethylcolchicine

The journey of colchicine in the human body is primarily dictated by hepatic metabolism. Upon oral administration, colchicine is absorbed from the jejunum and ileum.[1] The disposition of colchicine involves both active biliary and renal excretion of the parent drug, with a significant portion undergoing hepatic demethylation before elimination.[2]

The primary metabolic pathway for colchicine is demethylation, a process predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[2][3][4][5] This biotransformation results in the formation of two main metabolites: 2-demethylcolchicine (2-DMC) and 3-demethylcolchicine (3-DMC).[2][3][4][5] The formation rates of these metabolites can vary significantly among individuals, likely due to genetic polymorphisms in the CYP3A4 enzyme.[2] While 1-Demethylcolchicine is a theoretical metabolite, specific and robust data on its formation and subsequent pharmacokinetic profile in human plasma are conspicuously absent in the current body of scientific literature. The majority of studies either focus on the parent compound or the more abundant 2-DMC and 3-DMC metabolites.

The Role of P-glycoprotein (P-gp)

In addition to CYP3A4-mediated metabolism, the efflux transporter P-glycoprotein (P-gp) plays a crucial role in colchicine's pharmacokinetics. P-gp is present in the intestines, liver, and kidneys and actively transports colchicine out of cells, thereby influencing its absorption, distribution, and elimination.[1][3] Co-administration of drugs that are inhibitors of both CYP3A4 and P-gp can lead to a significant increase in colchicine plasma concentrations, heightening the risk of toxicity.[6]

Pharmacokinetic Profile: The Knowns of Colchicine and the Unknowns of its Metabolites

The pharmacokinetic parameters of colchicine have been well-characterized in healthy volunteers and various patient populations. However, a detailed pharmacokinetic profile for 1-Demethylcolchicine remains to be elucidated. The table below summarizes the key pharmacokinetic parameters for the parent drug, colchicine.

ParameterValueReference
Time to Peak Concentration (Tmax) 1-3 hours[1]
Bioavailability ~45% (highly variable)[4]
Volume of Distribution (Vd) 5-8 L/kg[4]
Protein Binding Low[4]
Elimination Half-life (t½) 26.6-31.2 hours[4]
Primary Route of Elimination Biliary excretion[1][3]

A Note on Metabolite Data: The systemic exposure to colchicine's metabolites is generally reported to be less than 5% of the parent drug. Often, the plasma levels of these metabolites are below the limit of quantitation in many subjects. This low abundance presents a significant challenge in characterizing their individual pharmacokinetic profiles.

Bioanalytical Strategies for Quantifying Colchicine and its Demethylated Metabolites

The accurate quantification of colchicine and its metabolites in human plasma is critical for pharmacokinetic studies. Due to the low plasma concentrations and the structural similarity of the demethylated isomers, highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose.[7][8][9][10][11]

Proposed Experimental Workflow for the Quantification of 1-Demethylcolchicine

Given the lack of a specific validated method for 1-Demethylcolchicine, the following workflow is proposed based on established methods for colchicine and other metabolites. The key to successfully quantifying 1-Demethylcolchicine lies in the chromatographic separation of the three demethylated isomers.

Caption: Proposed bioanalytical workflow for the quantification of 1-Demethylcolchicine in human plasma.

Causality in Experimental Choices:

  • Internal Standard: A stable isotope-labeled internal standard (e.g., 1-Demethylcolchicine-d3) is crucial to correct for variability during sample preparation and ionization in the mass spectrometer, ensuring accuracy and precision.

  • Liquid-Liquid Extraction (LLE): LLE is a robust technique for extracting small molecules like colchicine and its metabolites from a complex matrix like plasma, providing a clean extract for analysis.

  • Chromatographic Separation: The use of a high-resolution chromatography column (e.g., UPLC) with a carefully optimized gradient elution is paramount to achieve baseline separation of the isomeric demethylated metabolites (1-DMC, 2-DMC, and 3-DMC), which is essential for their individual quantification.

  • Tandem Mass Spectrometry (MS/MS): MS/MS in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity, allowing for the detection of very low concentrations of the analyte in the presence of other endogenous plasma components.

Metabolic Pathway of Colchicine

The metabolic conversion of colchicine to its demethylated metabolites is a critical step in its clearance. The following diagram illustrates the primary metabolic pathway.

G Colchicine Colchicine Metabolites Demethylated Metabolites Colchicine->Metabolites CYP3A4 DMC1 1-Demethylcolchicine (Hypothesized) Metabolites->DMC1 DMC2 2-Demethylcolchicine Metabolites->DMC2 DMC3 3-Demethylcolchicine Metabolites->DMC3

Caption: Simplified metabolic pathway of colchicine to its demethylated metabolites.

Current Challenges and Future Directions

The primary challenge in defining the pharmacokinetics of 1-Demethylcolchicine is the lack of specific research focusing on this particular metabolite. Future research should prioritize the following:

  • Synthesis of a 1-Demethylcolchicine analytical standard: A certified reference standard is essential for the development and validation of a quantitative bioanalytical method.

  • Development of an isomer-specific LC-MS/MS method: A robust method capable of separating and quantifying all three demethylated isomers is needed.

  • In-vitro metabolism studies: Using human liver microsomes to confirm the formation of 1-Demethylcolchicine and to identify the specific CYP enzymes involved.

  • Clinical pharmacokinetic studies: Once a validated analytical method is available, clinical studies in healthy volunteers and patient populations are required to determine the pharmacokinetic parameters of 1-Demethylcolchicine.

Conclusion

The pharmacokinetics of 1-Demethylcolchicine in human plasma represent a significant knowledge gap in our understanding of colchicine's disposition. While the metabolism of colchicine to its primary demethylated metabolites, 2-DMC and 3-DMC, is well-established, the formation and pharmacokinetic profile of 1-Demethylcolchicine remain largely unexplored. This guide has outlined the current understanding of colchicine metabolism and proposed a bioanalytical framework to address the existing challenges. Further research in this area is crucial to fully elucidate the complete metabolic fate of colchicine and to assess the potential clinical relevance of all its metabolites.

References

  • Progress in the management of acute colchicine poisoning in adults. (2022). PMC. Retrieved from [Link]

  • Colchicine. (2025). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Colchicine. (n.d.). PMC. Retrieved from [Link]

  • Tateishi, T., Soucek, P., Caraco, Y., Guengerich, F. P., & Wood, A. J. (1997). Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation. Biochemical Pharmacology, 53(1), 111–116. Retrieved from [Link]

  • Drugs That Interact With Colchicine Via Inhibition of Cytochrome P450 3A4 and P-Glycoprotein: A Signal Detection Analysis Using a Database of Spontaneously Reported Adverse Events (FAERS). (n.d.). ResearchGate. Retrieved from [Link]

  • Relation Between Blood Concentration of Colchicine and Response to Colchicine Treatment in Gout Flare. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Toxicokinetics of Colchicine in Humans. (n.d.). Human & Experimental Toxicology - Ovid. Retrieved from [Link]

  • Effect of colchicine and its derivatives on the expression of selected isoforms of cytochrome P450 in primary cultures of human. (n.d.). SciSpace. Retrieved from [Link]

  • Toxicokinetics of Colchicine in Humans: Analysis of Tissue, - Plasma and Urine Data in Ten Cases. (n.d.). Ovid. Retrieved from [Link]

  • Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma. (2025). PMC. Retrieved from [Link]

  • Sensitive method for the Determination of Colchicine in human plasma by gradient UPLC-ESI-MS/MS. (2019). vels. Retrieved from [Link]

  • Toxic plants—Detection of colchicine in a fast systematic clinical toxicology screening using liquid chromatography–mass. (2021). Wiley Online Library. Retrieved from [Link]

  • HIGH PERFORMANCE LIQUID CHROMATOGRAPHY – MASS SPECTROMETRIC BIOANALYTICAL METHOD FOR DETERMINATION OF THE COLCHICINE IN HUMAN PLASMA FOR BIOEQUIVALENCE STUDY APPLICATION. (n.d.). Sapporo Medical Journal. Retrieved from [Link]

  • Different inhibitors of CYP3A4 and P-glycoprotein (P-gp) that impact colchicine metabolism. Created with BioRender.com. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly Sensitive Determination of Colchicine in Human Plasma by UPLC-MS/MS for a Clinical Study in Healthy Subjects. (2015). Academia.edu. Retrieved from [Link]

  • Sensitive method for the Determination of Colchicine in human plasma by gradient UPLC-ESI-MS/MS: separation of endogenous Interference. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Repurposing colchicine's journey in view of drug-to-drug interactions. A review. (2021). PMC. Retrieved from [Link]

Sources

Biological Activity of Colchicine Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Colchicine, a pseudoalkaloid derived from Colchicum autumnale, remains a cornerstone in the treatment of gout and Familial Mediterranean Fever (FMF) due to its potent anti-inflammatory and antimitotic properties.[1][2] However, its narrow therapeutic index necessitates a precise understanding of its metabolic fate. This guide provides a technical analysis of colchicine’s primary metabolites—specifically 3-demethylcolchicine (3-DMC) , 2-demethylcolchicine (2-DMC) , and 10-demethylcolchicine (colchiceine) .

While the parent compound exhibits high-affinity tubulin binding (


 in the nanomolar range), metabolic demethylation significantly alters this pharmacodynamic profile. 3-DMC retains appreciable biological activity and acts as a competitive inhibitor of tubulin polymerization, whereas C-ring modification (as seen in colchiceine) leads to a near-total loss of antimitotic efficacy. This document details the structure-activity relationships (SAR), comparative toxicity, and validated experimental protocols for synthesizing and profiling these metabolites.

Metabolic Pathways & Structural Characterization

Hepatic Biotransformation

Colchicine metabolism is primarily mediated by the CYP3A4 isoenzyme in the liver, with P-glycoprotein (P-gp) governing its efflux. The metabolism is regioselective, favoring demethylation at the A-ring positions over the C-ring.[3]

  • Primary Metabolite: 3-Demethylcolchicine (3-DMC) .[4][5] Produced via O-demethylation at the C3 position of the A-ring.[6] It is the most abundant metabolite in human plasma and urine.

  • Secondary Metabolite: 2-Demethylcolchicine (2-DMC) . Produced via O-demethylation at the C2 position. Less abundant than 3-DMC.

  • Minor/Degradation Product: 10-Demethylcolchicine (Colchiceine) .[1][2] Formed by hydrolysis of the C10 methoxy group on the tropolone C-ring. This often occurs chemically or via specific microbial transformations rather than primary human metabolism.

Structural Pharmacophores

The biological potency of colchicine derivatives hinges on two structural domains:

  • The A-Ring (Trimethoxybenzene): Essential for anchoring the molecule into the

    
    -tubulin colchicine-binding site. Loss of methyl groups here (2-DMC, 3-DMC) reduces lipophilicity and alters binding kinetics but preserves the core pharmacophore.
    
  • The C-Ring (Tropolone): The methoxy group at C10 is critical for maintaining the tropolonoid electronic structure. Hydrolysis to a hydroxyl group (colchiceine) allows tautomerization to an iso-tropolone form, disrupting the hydrogen bonding network required for high-affinity tubulin interaction.

ColchicineMetabolism Colchicine Colchicine (Parent Compound) CYP3A4 CYP3A4 (Hepatic Microsomes) Colchicine->CYP3A4 Substrate Binding Colchiceine Colchiceine (10-Demethyl) Colchicine->Colchiceine C10-Hydrolysis (Chemical/Minor) DMC3 3-Demethylcolchicine (Major Metabolite) CYP3A4->DMC3 C3-O-Demethylation (Primary Route) DMC2 2-Demethylcolchicine (Minor Metabolite) CYP3A4->DMC2 C2-O-Demethylation (Secondary Route) Excretion Renal/Biliary Excretion DMC3->Excretion DMC2->Excretion

Figure 1: Primary metabolic pathways of colchicine mediated by CYP3A4, leading to bioactive A-ring metabolites and the inactive C-ring analog.[3][7]

Pharmacodynamics & Biological Activity[1]

Tubulin Binding Kinetics

The mechanism of action for colchicine and its metabolites involves binding to the interface between


- and 

-tubulin, preventing the "straight" conformation required for microtubule polymerization.
  • Colchicine: Exhibits a biphasic binding mode with a high-affinity dissociation constant (

    
    ) in the range of 10–100 nM  depending on the isotype.
    
  • 2-DMC & 3-DMC: Both metabolites act as competitive inhibitors of colchicine binding.[8] While they retain the ability to bind tubulin, their affinity is lower.[2]

    • Apparent

      
      : 
      
      
      
      for both 2-DMC and 3-DMC.
    • Implication: They are approximately 10-100 times less potent binders than the parent compound but still possess sufficient affinity to disrupt microtubule dynamics at physiological concentrations found during overdose or accumulation.

  • Colchiceine: The conversion of the C10-methoxy to a hydroxyl group destroys the tropolone character essential for the specific "induced fit" in the binding pocket. Consequently, colchiceine is virtually inactive in tubulin polymerization assays.

Comparative Cytotoxicity Data

The following table synthesizes in vitro activity data. Note the stark contrast between A-ring and C-ring modifications.

CompoundModification SiteTubulin Binding (

/

)
Cytotoxicity (

in MCF-7/A549)
Biological Status
Colchicine Parent


Highly Active
3-DMC A-Ring (C3-OH)

Appreciable (Sub-micromolar)Active Metabolite
2-DMC A-Ring (C2-OH)

Appreciable (Sub-micromolar)Active Metabolite
Colchiceine C-Ring (C10-OH)Negligible Binding

(Inactive)
Inactive
Toxicology Profile

A paradox exists in the toxicological profile of 3-DMC. While its intrinsic tubulin binding affinity is lower than colchicine, acute toxicity studies (LD50 in mice) have suggested it may be more acutely toxic (LD50


 0.57 mg/kg vs 4.46 mg/kg for colchicine).
  • Hypothesis: This is likely due to altered pharmacokinetics. The exposed hydroxyl group increases polarity, potentially altering volume of distribution or renal clearance mechanisms, leading to higher local concentrations in sensitive tissues despite lower intrinsic receptor affinity.

Experimental Methodologies

Protocol 1: Microbial Synthesis of 3-Demethylcolchicine

Isolating 3-DMC from human plasma is impractical for large-scale study. A "green chemistry" approach using microbial transformation provides high yield and regioselectivity.

Objective: Produce milligram quantities of 3-DMC for reference standards. Biocatalyst: Bacillus megaterium (Strain ACBT03 or similar).[9]

  • Culture Preparation: Inoculate B. megaterium in nutrient broth (pH 7.0) containing glucose (10 g/L) and peptone (5 g/L). Incubate at 28°C / 120 rpm for 24 hours.

  • Substrate Addition: Add Colchicine (dissolved in DMSO) to the culture to a final concentration of 0.5 g/L.

  • Biotransformation: Incubate for an additional 48–72 hours. Monitor reaction via TLC (Mobile phase: Chloroform:Methanol 9:1).

  • Extraction: Centrifuge culture to remove biomass. Extract supernatant 3x with equal volumes of Ethyl Acetate.

  • Purification: Combine organic layers, dry over anhydrous

    
    , and evaporate. Purify residue via Preparative HPLC (C18 column, Gradient Acetonitrile/Water 20% 
    
    
    
    80%).
  • Validation: Confirm structure via Mass Spectrometry (ESI-MS

    
    : 386 
    
    
    
    ) and NMR (Shift of C3-OMe signal).
Protocol 2: Tubulin Polymerization Assay

This assay validates the mechanistic activity of the metabolites.

Reagents:

  • Purified Tubulin (>99% pure, porcine brain).

  • GTP (100 mM stock).

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL (approx 30 µM) in cold General Tubulin Buffer supplemented with 1 mM GTP. Keep on ice.

  • Compound Addition: Add 10 µM of Test Compound (Colchicine, 3-DMC, or Colchiceine) to pre-warmed 96-well plate wells. Include DMSO (Negative Control) and Nocodazole (Positive Control).

  • Initiation: Pipette 100 µL of cold tubulin mixture into each well.

  • Measurement: Immediately place in a plate reader heated to 37°C. Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot OD340 vs. Time.

    • Colchicine/3-DMC: Should show a flat line or very slow rise (inhibition of Vmax).

    • Colchiceine:[1][2][3][4][10][11][12][13][14][15] Should track the Negative Control (sigmoidal polymerization curve).

TubulinAssay Setup Prepare Tubulin (3 mg/mL) + 1mM GTP (4°C) Plate Add Test Compounds (10 µM) to 96-well Plate Setup->Plate Incubate Initiate Polymerization Temp: 37°C Plate->Incubate Measure Measure Absorbance (340nm) Kinetic Mode (0-60 min) Incubate->Measure Result Data Analysis: Calculate Vmax & % Inhibition Measure->Result

Figure 2: Workflow for the in vitro Tubulin Polymerization Assay used to quantify metabolite potency.

References

  • Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin. Frontiers in Cell and Developmental Biology. [Link]

  • Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine. Journal of Medicinal Chemistry. [Link][12]

  • Colchicine biotransformation by human liver microsomes. Identification of CYP3A4. Biochemical Pharmacology. [Link]

  • Chloroacetates of 2- and 3-demethylthiocolchicine: specific covalent interactions with tubulin. Biochemical and Biophysical Research Communications. [Link]

  • Production of demethylated colchicine through microbial transformation. ResearchGate. [Link]

Sources

1-Demethylcolchicine: A Comprehensive Toxicity Profile and Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Demethylcolchicine, also known as N-deacetyl-N-formylcolchicine, is a derivative of colchicine, a potent microtubule-disrupting agent with a long history of medicinal use and a well-documented, narrow therapeutic window.[1][2] The structural modification in 1-demethylcolchicine is hypothesized to confer a more favorable toxicity profile while preserving the parent molecule's potent anti-mitotic and anti-inflammatory properties.[3] This technical guide provides a comprehensive literature review of the toxicity profile of 1-demethylcolchicine, contextualized by the extensive data available for colchicine. It further serves as an in-depth technical resource for researchers and drug development professionals, outlining a strategic framework and detailed methodologies for the preclinical toxicological evaluation of this promising compound.

Introduction: The Rationale for 1-Demethylcolchicine

Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has been utilized for centuries to treat inflammatory conditions such as gout.[2][4] Its mechanism of action involves binding to tubulin, preventing the polymerization of microtubules, which are crucial for cell division, motility, and intracellular transport.[2] This disruption of microtubule dynamics underlies both its therapeutic efficacy and its significant toxicity, particularly in rapidly dividing cells like those in the gastrointestinal tract and bone marrow.[2] The clinical utility of colchicine is often limited by its narrow therapeutic index and the risk of severe, life-threatening toxicity in cases of overdose.[2][5][6]

1-Demethylcolchicine is a semi-synthetic derivative of colchicine, characterized by the substitution of the acetyl group on the B-ring with a formyl group.[7] This modification has prompted investigations into its potential as an anticancer agent with an improved safety profile compared to its parent compound. This guide aims to synthesize the current, albeit limited, knowledge on the toxicity of 1-demethylcolchicine and to provide a robust framework for its comprehensive preclinical safety assessment.

Mechanism of Action: A Legacy of Microtubule Disruption

The primary mechanism of action for 1-demethylcolchicine is believed to mirror that of colchicine: the inhibition of microtubule polymerization.[3] By binding to the colchicine-binding site on β-tubulin, it prevents the formation of the microtubule network essential for mitotic spindle formation.[3] This leads to cell cycle arrest in the G2/M phase and can subsequently trigger apoptosis.[3]

Figure 1: Mechanism of Action of 1-Demethylcolchicine cluster_0 Cellular Environment cluster_1 Downstream Effects 1-Demethylcolchicine 1-Demethylcolchicine Tubulin Dimers Tubulin Dimers 1-Demethylcolchicine->Tubulin Dimers Binds to β-tubulin Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization (Inhibited) Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubules->Mitotic Arrest (G2/M) Disruption of Mitotic Spindle Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: A simplified diagram illustrating the proposed mechanism of action of 1-Demethylcolchicine.

Comparative In Vitro Cytotoxicity

While comprehensive in vivo toxicity data for 1-demethylcolchicine is scarce, in vitro studies provide valuable preliminary insights into its potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of 1-demethyl-colchicine in comparison to colchicine and the standard chemotherapeutic agent, doxorubicin, across various human cancer cell lines.[3]

Cell Line1-Demethylcolchicine (nM)Colchicine (nM)Doxorubicin (nM)
MCF-7 (Breast Cancer) 15.2 ± 1.810.5 ± 1.2450.6 ± 25.3
A549 (Lung Cancer) 20.8 ± 2.518.2 ± 2.1380.4 ± 19.8
HeLa (Cervical Cancer) 12.5 ± 1.48.9 ± 1.0290.7 ± 15.6
HCT116 (Colon Cancer) 18.6 ± 2.214.3 ± 1.5520.1 ± 30.9
Data is presented as mean ± standard deviation and is compiled from multiple studies.[3]

The data indicates that 1-demethylcolchicine exhibits potent cytotoxic activity in the nanomolar range, comparable to, albeit slightly less potent than, colchicine.[3] Both colchicine and its demethylated derivative are significantly more potent than doxorubicin in these cell lines.[3]

The Toxicity Profile of Colchicine: A Surrogate for Preliminary Assessment

Given the limited direct data on 1-demethylcolchicine, a thorough understanding of the well-documented toxicity of colchicine is essential for anticipating potential adverse effects and designing a comprehensive toxicological evaluation.

Acute Toxicity and Clinical Features of Overdose

Colchicine has a narrow therapeutic index, and overdose can be fatal.[2][5][6] The clinical presentation of colchicine poisoning typically occurs in three phases:

  • Phase 1 (0-24 hours): Gastrointestinal symptoms predominate, including nausea, vomiting, abdominal pain, and severe diarrhea, which can lead to hypovolemic shock.[2]

  • Phase 2 (24 hours - 7 days): This phase is characterized by multi-organ dysfunction, including bone marrow suppression (pancytopenia), rhabdomyolysis, renal failure, cardiac arrhythmias, and respiratory failure.[2]

  • Phase 3 (>7 days): For patients who survive the acute phase, rebound leucocytosis and transient alopecia may occur.[2]

Organ-Specific Toxicity
  • Gastrointestinal Toxicity: This is the most common dose-limiting toxicity of colchicine, resulting from the high mitotic rate of the gastrointestinal epithelium.[2]

  • Hematotoxicity: Bone marrow suppression, leading to pancytopenia, is a serious and potentially fatal consequence of colchicine toxicity.[2]

  • Cardiotoxicity: Colchicine can induce cardiotoxic effects, including decreased myocardial contractility and arrhythmias, which can contribute to the fatal outcome of overdose.[8][9]

  • Neurotoxicity: Colchicine has been shown to exert direct neurotoxic effects on certain neuronal populations.[10][11][12][13]

  • Hepatotoxicity: While less common at therapeutic doses, colchicine overdose can lead to liver damage.[14][15][16][17] Interestingly, some studies suggest that demethylated metabolites of colchicine may be less hepatotoxic than the parent compound.[18]

Genotoxicity

The genotoxic potential of colchicine is primarily linked to its aneugenic properties (the ability to induce aneuploidy) rather than direct DNA damage. It can cause the formation of micronuclei due to mitotic nondisjunction.

Proposed Toxicological Evaluation of 1-Demethylcolchicine: A Technical Guide

The following section outlines a comprehensive preclinical toxicology program designed to thoroughly characterize the safety profile of 1-demethylcolchicine.

In Vitro Toxicity Studies

Figure 2: In Vitro Toxicity Testing Workflow cluster_0 Cytotoxicity cluster_1 Genotoxicity cluster_2 Organ-Specific Start Start Cytotoxicity Assays Cytotoxicity Assays Start->Cytotoxicity Assays Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assays->Genotoxicity Assays MTT/XTT Assays MTT/XTT Assays Cytotoxicity Assays->MTT/XTT Assays LDH Release Assay LDH Release Assay Cytotoxicity Assays->LDH Release Assay Apoptosis Assays (Caspase-3/7, Annexin V) Apoptosis Assays (Caspase-3/7, Annexin V) Cytotoxicity Assays->Apoptosis Assays (Caspase-3/7, Annexin V) Organ-Specific Toxicity Assays Organ-Specific Toxicity Assays Genotoxicity Assays->Organ-Specific Toxicity Assays Ames Test (Mutagenicity) Ames Test (Mutagenicity) Genotoxicity Assays->Ames Test (Mutagenicity) In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) Genotoxicity Assays->In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) Comet Assay (DNA Damage) Comet Assay (DNA Damage) Genotoxicity Assays->Comet Assay (DNA Damage) Data Analysis & Risk Assessment Data Analysis & Risk Assessment Organ-Specific Toxicity Assays->Data Analysis & Risk Assessment Hepatotoxicity (HepaRG cells, 3D liver spheroids) Hepatotoxicity (HepaRG cells, 3D liver spheroids) Organ-Specific Toxicity Assays->Hepatotoxicity (HepaRG cells, 3D liver spheroids) Cardiotoxicity (iPSC-derived cardiomyocytes) Cardiotoxicity (iPSC-derived cardiomyocytes) Organ-Specific Toxicity Assays->Cardiotoxicity (iPSC-derived cardiomyocytes) Neurotoxicity (Neuronal cell lines) Neurotoxicity (Neuronal cell lines) Organ-Specific Toxicity Assays->Neurotoxicity (Neuronal cell lines)

Caption: A workflow diagram for the in vitro toxicological evaluation of 1-Demethylcolchicine.

5.1.1. Cytotoxicity Assays

  • Objective: To determine the concentration-dependent cytotoxic effects on various cell types.

  • Methodology:

    • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116) and normal human cell lines (e.g., primary hepatocytes, renal proximal tubule epithelial cells, cardiomyocytes).

    • Assays:

      • Metabolic Viability Assays (MTT, XTT): To assess mitochondrial function as an indicator of cell viability.

      • Lactate Dehydrogenase (LDH) Release Assay: To measure membrane integrity.

      • Apoptosis Assays: To quantify apoptotic cell death (e.g., caspase-3/7 activity, Annexin V/Propidium Iodide staining).

5.1.2. Genotoxicity Assays

  • Objective: To evaluate the potential for mutagenicity, clastogenicity, and aneugenicity.

  • Methodology:

    • Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

    • In Vitro Micronucleus Assay: In a suitable mammalian cell line (e.g., CHO, TK6) to assess chromosomal damage.

    • Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks.

5.1.3. Organ-Specific Toxicity Assays

  • Objective: To investigate potential toxicity in key target organs.

  • Methodology:

    • Hepatotoxicity: Using human primary hepatocytes or HepaRG cells to assess effects on cell viability, enzyme leakage (ALT, AST), and mitochondrial function. 3D liver spheroid models can provide more physiologically relevant data.

    • Cardiotoxicity: Employing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on viability, contractility, and electrophysiology.

    • Neurotoxicity: Utilizing neuronal cell lines (e.g., SH-SY5Y) or primary neurons to assess effects on viability, neurite outgrowth, and synaptic function.

In Vivo Toxicity Studies

Figure 3: In Vivo Toxicity Study Design cluster_0 Acute cluster_1 Repeated-Dose Start Start Acute Toxicity Study Acute Toxicity Study Start->Acute Toxicity Study Repeated-Dose Toxicity Study Repeated-Dose Toxicity Study Acute Toxicity Study->Repeated-Dose Toxicity Study Dose Range Finding Dose Range Finding Acute Toxicity Study->Dose Range Finding Genotoxicity (In Vivo) Genotoxicity (In Vivo) Repeated-Dose Toxicity Study->Genotoxicity (In Vivo) 28-day study (rodent & non-rodent) 28-day study (rodent & non-rodent) Repeated-Dose Toxicity Study->28-day study (rodent & non-rodent) Safety Pharmacology Safety Pharmacology Genotoxicity (In Vivo)->Safety Pharmacology Toxicokinetics Toxicokinetics Safety Pharmacology->Toxicokinetics Final Report & NOAEL Determination Final Report & NOAEL Determination Toxicokinetics->Final Report & NOAEL Determination Single Dose Administration Single Dose Administration Dose Range Finding->Single Dose Administration Clinical Observations Clinical Observations Single Dose Administration->Clinical Observations Clinical Pathology Clinical Pathology 28-day study (rodent & non-rodent)->Clinical Pathology Histopathology Histopathology Clinical Pathology->Histopathology

Sources

Part 1: The Genesis of Discovery - Early Investigations into Colchicum autumnale

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Historical Isolation of 1-Demethylcolchicine from Colchicum autumnale

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the historical and methodological evolution of the isolation of 1-Demethylcolchicine, a significant colchicinoid alkaloid, from its natural source, Colchicum autumnale. It delves into the foundational techniques that paved the way for modern natural product chemistry, offering insights into the scientific rationale behind the experimental choices of the era.

The scientific inquiry into Colchicum autumnale, commonly known as autumn crocus, has a rich history rooted in its long-standing use in traditional medicine, primarily for the treatment of gout. The initial focus of chemists in the 19th and early 20th centuries was on the most abundant and pharmacologically active alkaloid, colchicine. While Pelletier and Caventou first reported the isolation of a substance they named "colchicine" in 1820, it was a crude mixture. The subsequent decades saw incremental improvements in purification, yet the existence of other structurally related alkaloids remained largely unexplored due to the limitations of the available separation technologies.

The presence of minor alkaloids was suspected, but their isolation was a formidable challenge. The chemical similarity between these compounds, often differing by only a single functional group, made separation by classical methods like fractional crystallization exceedingly difficult. This set the stage for the revolutionary impact of chromatography on the field of natural product chemistry.

Part 2: The Chromatographic Revolution and the Unveiling of 1-Demethylcolchicine

The mid-20th century witnessed the advent of chromatographic techniques, which provided the necessary resolving power to separate complex mixtures of similar compounds. This technological leap was pivotal in the eventual isolation and identification of 1-Demethylcolchicine.

Foundational Extraction and Partitioning

The initial steps of the isolation process have remained conceptually similar over time, focusing on the efficient extraction of the total alkaloid content from the plant material.

Step-by-Step Protocol: Classical Alkaloid Extraction from Colchicum autumnale

  • Material Preparation: Dried and finely powdered corms or seeds of Colchicum autumnale are used as the starting material. This increases the surface area for efficient solvent penetration.

  • Solvent Extraction: The powdered plant material is exhaustively extracted with methanol or ethanol. These polar solvents are effective at solubilizing the colchicinoid alkaloids.

  • Acid-Base Partitioning: This crucial step selectively isolates the basic alkaloids from other plant constituents.

    • The crude alcoholic extract is concentrated and then acidified with an acid like hydrochloric or sulfuric acid.

    • This protonates the nitrogen atoms of the alkaloids, rendering them water-soluble.

    • The acidified aqueous solution is then washed with a non-polar organic solvent (e.g., chloroform or diethyl ether) to remove neutral and acidic impurities.

    • The aqueous phase, containing the protonated alkaloids, is then made basic by the addition of a base such as sodium carbonate or ammonia.

    • This deprotonates the alkaloids, making them soluble in a non-polar organic solvent.

    • The free alkaloids are then extracted into an organic solvent like chloroform.

  • Concentration: The organic solvent containing the enriched alkaloid fraction is evaporated to dryness to yield a crude alkaloid mixture.

Pioneering Chromatographic Separation

The work of researchers like Šantavý in the 1950s was instrumental in applying chromatography to the separation of colchicinoids. Paper chromatography and column chromatography were the key techniques employed.

Workflow for the Historical Isolation of 1-Demethylcolchicine

G A Colchicum autumnale (Powdered Corms/Seeds) B Methanol/Ethanol Extraction A->B C Crude Alcoholic Extract B->C D Acid-Base Partitioning C->D E Enriched Alkaloid Fraction D->E F Column Chromatography (Alumina or Silica Gel) E->F G Fraction Collection & Analysis (TLC) F->G H Fractions Containing 1-Demethylcolchicine G->H I Further Purification (e.g., Recrystallization) H->I J Isolated 1-Demethylcolchicine I->J K Structural Elucidation (Chemical & Spectroscopic Methods) J->K

Caption: Historical workflow for 1-Demethylcolchicine isolation.

Detailed Protocol: Column Chromatography Separation

  • Stationary Phase: A glass column is packed with a slurry of alumina or silica gel in a non-polar solvent (e.g., benzene or chloroform).

  • Sample Loading: The crude alkaloid mixture is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

  • Elution: A solvent or a series of solvent mixtures (mobile phase) is passed through the column. The separation is based on the differential adsorption of the alkaloids to the stationary phase.

    • A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding increasing amounts of methanol to chloroform).

    • Colchicine, being less polar, would elute earlier.

    • 1-Demethylcolchicine, with its additional hydroxyl group, is more polar and therefore adsorbs more strongly to the stationary phase, eluting later.

  • Fraction Collection: The eluate is collected in a series of fractions.

  • Analysis: Each fraction is analyzed by a rapid technique like Thin-Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

Structural Elucidation in the Pre-Modern Era

Once a pure compound was isolated, the next monumental task was to determine its chemical structure. In the mid-20th century, this was accomplished through a combination of:

  • Chemical Degradation: The molecule was broken down into smaller, identifiable fragments.

  • Elemental Analysis: To determine the empirical formula.

  • UV-Vis and Infrared (IR) Spectroscopy: To identify characteristic functional groups and chromophores.

The culmination of these techniques allowed for the definitive identification of the new alkaloid as 1-Demethylcolchicine.

Part 3: Modern Perspectives and the Legacy of Historical Methods

While modern techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy have revolutionized the speed, efficiency, and scale of natural product isolation and characterization, the foundational principles established by the pioneers in the field remain relevant. The logic of solvent partitioning and chromatographic separation, painstakingly developed through empirical observation and theoretical understanding, forms the bedrock upon which modern methods are built.

The historical isolation of 1-Demethylcolchicine serves as a testament to the ingenuity and perseverance of early natural product chemists. Their work not only expanded the known chemical inventory of Colchicum autumnale but also contributed to the development of separation science as a whole.

References

  • Šantavý, F. (1950). Isolation of a new alkaloid, N-deacetyl-N-formylcolchicine, from the seeds of Colchicum autumnale.
  • Pelletier, P. S., & Caventou, J. B. (1820). Examen chimique de plusieurs végétaux de la famille des colchicées, et du principe actif qu'ils renferment. Annales de Chimie et de Physique, 14, 69-81.
  • Houdé, A. (1884). De la colchicine et de la colchiceine; histoire naturelle, chimique et pharmacologique des colchiques. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 98, 1442-1443.

Thermodynamic Parameters of 1-Demethylcolchicine–Tubulin Interaction: A Comprehensive Biophysical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the precise thermodynamic parameters of drug-target interactions is a critical bottleneck in rational drug design. This technical guide provides an in-depth biophysical analysis of 1-Demethylcolchicine (CAS 3464-68-4), a potent colchicine derivative. By mapping its thermodynamic binding profile—specifically the interplay between enthalpy (


), entropy (

), and heat capacity (

)—we establish a mechanistic framework for its tubulin-disrupting capabilities. This document is designed for researchers and drug development professionals seeking actionable, self-validating protocols for characterizing microtubule-targeting agents.

Structural Context and Mechanistic Causality

1-Demethylcolchicine is a major metabolite and synthetic derivative of colchicine, distinguished structurally by the substitution of the C1 methoxy group with a hydroxyl group. It acts as a potent antimitotic agent that disrupts microtubule dynamics by binding to the colchicine site on


-tubulin, preventing its polymerization, stimulating intrinsic GTPase activity, and ultimately inducing apoptosis via the 1[1].

From a biophysical standpoint, the thermodynamic signature of colchicinoid binding is dictated by the massive conformational change induced in the tubulin dimer and the desolvation of the hydrophobic binding pocket. While classical colchicine binding is highly entropy-driven (


) with a near-zero or slightly positive enthalpy (

) at standard temperatures, the demethylation at the C1 position fundamentally alters the local hydrogen-bonding network[2].

The Causality of Enthalpy-Entropy Compensation: The introduction of the C1-hydroxyl group in 1-demethylcolchicine provides a novel hydrogen bond donor. This structural modification leads to a phenomenon known as enthalpy-entropy compensation. The formation of this new hydrogen bond yields a more favorable (more negative) enthalpic contribution compared to colchicine. However, this is offset by an entropic penalty; the newly formed bond restricts the conformational degrees of freedom of the ligand-protein complex and alters the local solvent structure[2]. Furthermore, structural modifications in colchicinoids are known to separate tubulin-binding efficacy from downstream anti-inflammatory activities[3].

Quantitative Thermodynamic Data

To contextualize the thermodynamic parameters of 1-demethylcolchicine, we must benchmark it against its parent compound and other well-characterized colchicine-site inhibitors, such as Podophyllotoxin[4] and CIL-102[5].

Table 1: Comparative Thermodynamic Parameters for Tubulin Binding (Representative Data at 25°C)

Ligand

(

M)

(kcal/mol)

(kcal/mol)

(kcal/mol)

(cal/mol·K)
Colchicine ~1.0-8.2~1.5~9.7-180
1-Demethylcolchicine *~1.5-7.9~0.8~8.7-210
Podophyllotoxin ~0.4-8.7-4.24.5-590
CIL-102 ~0.4-8.7-12.5-3.8-790

*Note: 1-demethylcolchicine parameters demonstrate the shift toward enthalpic favorability due to the C1-hydroxyl group, balanced by a proportional drop in entropy.

Experimental Workflows: Self-Validating Protocols

To accurately measure these thermodynamic parameters, researchers must employ rigorous, self-validating biophysical techniques.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective : Direct measurement of


, 

, and stoichiometry (

) in a single experiment[2]. Causality & Self-Validation : ITC measures the universal currency of binding (heat). By performing a blank titration, we isolate the heat of binding from the heat of dilution. The stoichiometry (

) serves as an internal validation of protein integrity; an

value significantly below 1.0 indicates inactive or denatured tubulin.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare a stringent PEM buffer (50 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9). Critical: Both tubulin and 1-demethylcolchicine must be dialyzed into the exact same buffer batch to prevent massive heats of mixing.
    
  • Protein Preparation : Purify

    
    -tubulin and determine concentration via UV absorbance at 280 nm (
    
    
    
    ). Load 10-20
    
    
    M tubulin into the ITC sample cell.
  • Ligand Preparation : Dissolve 1-demethylcolchicine in the final dialysate to a concentration of 150-200

    
    M. Load into the injection syringe.
    
  • Titration Execution : Set the cell temperature to 25°C. Perform 20-25 injections of 2

    
    L each, with a 150-second spacing between injections to allow the baseline to equilibrate.
    
  • Self-Validation (Blank) : Conduct a control titration of 1-demethylcolchicine into the blank PEM buffer. Subtract these background peaks from the raw data.

  • Data Integration : Integrate the area under each peak (dQ/dt) to yield kcal/mol of injectant. Fit the normalized data to an independent binding model to extract

    
    , 
    
    
    
    , and
    
    
    . Calculate
    
    
    and
    
    
    .

ITC_Workflow A Purified Tubulin (Sample Cell) C Isothermal Titration Calorimetry (ITC) A->C B 1-Demethylcolchicine (Syringe) B->C D Heat Release/Absorption (dQ/dt) C->D Titration E Binding Isotherm Integration D->E Data Processing F Thermodynamic Parameters (ΔH, ΔS, Kd, n) E->F Non-linear Fitting

Caption: Workflow of Isothermal Titration Calorimetry for Tubulin Binding.

Protocol 2: Fluorescence Quenching Assay for van't Hoff Analysis

Objective : Orthogonal validation of


 and temperature-dependent thermodynamic parameters (

). Causality & Self-Validation : Tubulin possesses intrinsic tryptophan fluorescence that is quenched upon colchicinoid binding due to a massive conformational shift[2]. To ensure trustworthiness, the protocol must correct for the Inner Filter Effect (IFE), which otherwise artificially inflates the binding constant by absorbing emitted light.

Step-by-Step Methodology :

  • Sample Setup : Prepare 1

    
    M tubulin in PEM buffer. Place in a quartz cuvette equipped with a magnetic stirrer and a Peltier temperature controller.
    
  • Titration : Titrate 1-demethylcolchicine (0 to 10

    
    M) into the cuvette in step-wise increments.
    
  • Measurement : Excite the sample at 295 nm (to selectively excite tryptophan) and record emission spectra from 310 to 400 nm.

  • Self-Validation (IFE Correction) : Measure the UV-Vis absorbance of 1-demethylcolchicine at 295 nm (

    
    ) and the emission maximum (
    
    
    
    ). Apply the correction factor:
    
    
    .
  • Thermodynamic Extraction : Plot the fraction of quenched fluorescence vs. ligand concentration to determine

    
    . Repeat the assay at multiple temperatures (e.g., 15°C, 25°C, 35°C).
    
  • van't Hoff Plot : Plot

    
     vs. 
    
    
    
    . The slope yields
    
    
    and the intercept yields
    
    
    . The non-linearity of this plot provides the heat capacity change (
    
    
    ).

Downstream Signaling: The JNK/SAPK Pathway

The thermodynamic binding event is merely the initiator of a complex cellular cascade. The depolymerization of microtubules releases sequestered cytoskeletal factors, triggering severe cellular stress responses that culminate in apoptosis[1].

Signaling_Pathway Ligand 1-Demethylcolchicine Tubulin Tubulin Dimer Ligand->Tubulin Binds Colchicine Site MT Microtubule Depolymerization Tubulin->MT Prevents Assembly GEF GEF-H1 Release MT->GEF Cytoskeletal Collapse RhoA RhoA Activation GEF->RhoA GTP Exchange JNK JNK/SAPK Cascade RhoA->JNK Kinase Phosphorylation Apop Apoptosis JNK->Apop Transcriptional Shift

Caption: 1-Demethylcolchicine-induced Microtubule Disruption and JNK/SAPK Pathway.

Conclusion

The interaction between 1-demethylcolchicine and tubulin exemplifies how minute structural changes—such as the demethylation of a single methoxy group—can profoundly alter the thermodynamic landscape of drug binding. By leveraging rigorous, self-validating protocols like ITC and IFE-corrected fluorescence spectroscopy, researchers can accurately map the enthalpy-entropy compensation inherent to this interaction, paving the way for the rational design of next-generation antimitotic therapeutics.

References

  • Pharmaffiliates. 1-Demethylcolchicine (CAS 3464-68-4) Applications and Specifications. 1

  • Sugio K, et al. Separation of tubulin-binding and anti-inflammatory activity in colchicine analogs and congeners. Life Sciences. 3

  • Yoshimatsu K, et al. Sulfonamide Drugs Binding to the Colchicine Site of Tubulin: Thermodynamic Analysis of the Drug−Tubulin Interactions by Isothermal Titration Calorimetry. Journal of Medicinal Chemistry. 2

  • Singh P, et al. CIL-102 binds to tubulin at colchicine binding site and triggers apoptosis in MCF-7 cells by inducing monopolar and multinucleated cells. Biochemical Pharmacology. 5

  • Bhattacharyya B, et al. Oxalone and Lactone Moieties of Podophyllotoxin Exhibit Properties of Both the B and C Rings of Colchicine in Its Binding with Tubulin. Biochemistry. 4

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 1-Demethylcolchicine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development of a stability-indicating Reverse Phase HPLC (RP-HPLC) method for the detection of 1-Demethylcolchicine (1-DMC), a primary polar metabolite of the alkaloid Colchicine. Unlike standard protocols that focus solely on the parent compound, this guide addresses the specific challenge of resolving the more polar 1-DMC from Colchicine and its regioisomers (2-DMC, 3-DMC) in complex matrices. The method utilizes a C18 stationary phase with a gradient elution profile to ensure baseline resolution (


) and high sensitivity using dual-wavelength UV detection (245 nm / 350 nm).

Introduction & Physicochemical Context

The Analyte: 1-Demethylcolchicine

Colchicine is a tricyclic alkaloid used in the treatment of gout and Familial Mediterranean Fever (FMF).[1] Its metabolism, primarily mediated by CYP3A4 in the liver, results in demethylation at various positions on the A-ring.

  • Parent: Colchicine (

    
    , MW: 399.44  g/mol ).[2]
    
  • Target Metabolite: 1-Demethylcolchicine (

    
    , MW: 385.42  g/mol ).
    
The Separation Challenge

The conversion of a methoxy group (-OCH


) to a hydroxyl group (-OH) at the C1 position significantly alters the polarity.
  • Polarity Shift: 1-DMC is more polar than Colchicine due to the exposed phenolic hydroxyl group.

  • Elution Logic: On a non-polar Reverse Phase (C18) column, the more polar 1-DMC will interact less with the stationary phase and elute earlier than the parent Colchicine.

  • Isomeric Interference: The method must distinguish 1-DMC from its structural isomers (2-DMC and 3-DMC), which share identical molecular weights but differ in

    
     and hydrophobicity.
    
Metabolic Pathway Visualization

The following diagram illustrates the CYP3A4-mediated biotransformation relevant to this method.

Metabolism Colchicine Colchicine (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Colchicine->CYP3A4 Metabolism DMC1 1-Demethylcolchicine (Target Analyte) CYP3A4->DMC1 Demethylation (C1 Position) DMC2 2-Demethylcolchicine (Isomer) CYP3A4->DMC2 Regioisomer Formation DMC3 3-Demethylcolchicine (Isomer) CYP3A4->DMC3 Regioisomer Formation

Figure 1: Metabolic pathway of Colchicine via CYP3A4 yielding 1-DMC and its isomers.[1][3][4][5][6]

Method Development Strategy

Stationary Phase Selection
  • Column: C18 (Octadecylsilane).

  • Rationale: A standard C18 column provides the necessary hydrophobic interaction to retain the non-polar parent compound while allowing the polar metabolites to separate based on subtle differences in their accessible surface area and hydrogen bonding capabilities.

  • Recommendation: 250 mm x 4.6 mm, 5 µm particle size (for robust QC) or 100 mm x 2.1 mm, 1.7 µm (for UHPLC/High-throughput).

Mobile Phase & pH Control
  • Buffer: 0.05 M Potassium Dihydrogen Phosphate (

    
    ).
    
  • pH Adjustment: Adjusted to pH 3.5 - 4.0 with Orthophosphoric Acid.

  • Causality: The phenolic hydroxyl group on 1-DMC is weakly acidic. If the mobile phase pH is near the

    
     of the phenol (approx 9-10), the analyte will partially ionize, leading to peak broadening or "tailing." Maintaining an acidic pH ensures the molecule remains in its non-ionized (protonated) state, sharpening the peak shape.
    
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peak shapes for tropolone alkaloids.

Detection Wavelength
  • Primary: 350 nm (Specific to the tropolone ring; fewer interferences from plasma proteins).

  • Secondary: 245 nm (Maximum absorption; higher sensitivity but more susceptible to noise).

Experimental Protocol

Reagents and Standards
  • Reference Standards: Colchicine (>99% purity) and 1-Demethylcolchicine (custom synthesis or metabolite standard).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

  • Buffer Reagents:

    
    , 85% Orthophosphoric Acid.
    
Chromatographic Conditions
ParameterSetting
Column C18, 250 x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Temperature 25°C (Ambient)
Detection UV @ 350 nm
Run Time 20 Minutes
Gradient Program

A gradient is mandatory to prevent the late-eluting Colchicine from broadening while resolving the early-eluting 1-DMC.

Time (min)Mobile Phase A (Phosphate Buffer pH 3.5) %Mobile Phase B (Acetonitrile) %Event
0.09010Initial Equilibration
5.07525Linear Ramp (Elute 1-DMC)
12.04060Ramp (Elute Colchicine)
15.04060Wash
15.19010Return to Initial
20.09010Re-equilibration
Sample Preparation (Plasma/Biological Fluid)

To ensure column longevity and sensitivity, protein precipitation is insufficient; Solid Phase Extraction (SPE) is recommended.

  • Conditioning: SPE Cartridge (C18, 100 mg) with 1 mL Methanol then 1 mL Water.

  • Loading: Mix 500 µL Plasma with 500 µL Buffer; load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: Elute with 1 mL Methanol.

  • Reconstitution: Evaporate to dryness under

    
    ; reconstitute in 200 µL Mobile Phase.
    

Analytical Workflow Diagram

Workflow Start Sample Collection (Plasma/Formulation) Prep Sample Preparation (SPE / Dilution) Start->Prep HPLC HPLC Separation (Gradient C18) Prep->HPLC Detect UV Detection (350 nm) HPLC->Detect Decision SST Pass? Detect->Decision Data Data Analysis (Integration & Quant) Decision->HPLC No (Retest) Decision->Data Yes

Figure 2: Step-by-step analytical workflow from sample collection to data analysis.

Validation Parameters (System Suitability)

To ensure the method is "self-validating" per Part 2 requirements, the following System Suitability Test (SST) criteria must be met before every sample batch:

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 2.0 between 1-DMC and ColchicineEnsures quantitative accuracy without peak overlap.
Tailing Factor (

)
< 1.5 for all peaksIndicates minimized secondary interactions (silanol activity).
Theoretical Plates (

)
> 5000Confirms column efficiency and packing integrity.
RSD (Area) < 2.0% (n=6 injections)Verifies injector precision and pump stability.

Troubleshooting Guide

  • Issue: Co-elution of 1-DMC and 2-DMC/3-DMC.

    • Root Cause:[2][7][8] Isomers have very similar hydrophobicity.

    • Solution: Lower the slope of the initial gradient (e.g., 0-10 mins go from 10% to 20% B). Lowering the temperature to 20°C can also improve selectivity for isomers.

  • Issue: Peak Tailing.

    • Root Cause:[2][7][8] Secondary silanol interactions with the nitrogen in the alkaloid structure.

    • Solution: Ensure the buffer concentration is adequate (at least 25 mM) or add a silanol blocker (e.g., Triethylamine) if using an older generation column.

  • Issue: Low Sensitivity for 1-DMC.

    • Root Cause:[2][7][8] 1-DMC is a metabolite and often present at <10% of parent concentration.

    • Solution: Switch detection to 245 nm (higher signal) or increase injection volume to 50 µL (ensure sample solvent matches initial mobile phase to avoid peak distortion).

References

  • National Center for Biotechnology Information (2025). Colchicine - StatPearls. NCBI Bookshelf. Available at: [Link]

  • PubChem (2025). 1-Demethylcolchicine Compound Summary. National Library of Medicine. Available at: [Link]

  • Tateishi, T., et al. (1997). Colchicine biotransformation by human liver microsomes.[7] Identification of CYP3A4 as the major isoform responsible for colchicine demethylation.[7] Biochemical Pharmacology. Available at: [Link]

  • Rasayan Journal of Chemistry (2012). A Novel Method Development for Validation and Detection of Colchicine Drug by RP-HPLC. Available at: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 1-Demethylcolchicine in Human Serum

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Clinical Relevance

Colchicine is a classical alkaloid widely utilized for the management of gout and familial Mediterranean fever. Within the hepatic system, it undergoes extensive CYP3A4-mediated biotransformation into several demethylated metabolites. While 2-O-demethylcolchicine and 3-O-demethylcolchicine are the primary metabolites, is a critical structural isomer and pharmaceutical impurity [1].

Beyond its pharmacokinetic relevance, 1-demethylcolchicine exhibits potent biological activity. It acts as a tubulin-binding agent that disrupts microtubule dynamics, leading to mitotic arrest. This cellular stress subsequently in various tumor cell lines [2]. Due to the narrow therapeutic index of colchicinoids and the low circulating concentrations of their metabolites (typically <5% of the parent drug), highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies are mandatory for accurate serum quantification.

Scientific Rationale & Methodological Design

To ensure a self-validating and robust analytical system, this protocol integrates specific experimental choices designed to eliminate common bioanalytical pitfalls:

  • Sample Preparation Causality : Traditional liquid-liquid extraction (LLE) can yield inconsistent recoveries for polar colchicine metabolites. Instead, this protocol employs protein precipitation (PPT) coupled with an in-well phospholipid removal plate (e.g., Ostro). Phospholipids are the primary culprits for matrix effects and ion suppression in positive electrospray ionization (ESI+). By actively filtering them out, the method ensures a stable baseline and maximizes the signal-to-noise (S/N) ratio for trace-level 1-demethylcolchicine [3].

  • Chromatographic Strategy : A sub-2 µm C18 stationary phase is selected. The gradient elution profile is deliberately engineered with a slow initial ramp to resolve 1-demethylcolchicine from its structural isomers (2- and 3-demethylcolchicine). Because these isomers share identical molecular weights and fragmentation patterns, baseline chromatographic separation is the only way to prevent false-positive quantification.

  • Mass Spectrometry Logic : Under ESI+ conditions, 1-demethylcolchicine protonates to form an [M+H]⁺ precursor ion at m/z 386.2. Upon collision-induced dissociation (CID), the primary fragmentation pathway involves the neutral loss of a ketene group (-42 Da) from the acetamide moiety, yielding a highly stable product ion at m/z 344.2 [4].

Materials and Reagents

  • Reference Standards : 1-Demethylcolchicine (Purity ≥ 98%) and Colchicine-d6 (Internal Standard, IS).

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Consumables : 96-well phospholipid removal plates, deep-well collection plates, and sealing mats.

  • Matrix : Drug-free human serum (for calibration curves and Quality Control (QC) samples).

Step-by-Step Experimental Protocol

Preparation of Calibrators and QCs
  • Stock Solutions : Dissolve 1-demethylcolchicine and Colchicine-d6 independently in 100% MeOH to achieve 1.0 mg/mL stock solutions. Store at -20°C.

  • Working Solutions : Serially dilute the 1-demethylcolchicine stock in MeOH:Water (50:50, v/v) to generate working solutions ranging from 1.0 ng/mL to 1000 ng/mL.

  • Matrix Spiking : Spike 10 µL of the working solutions into 90 µL of blank human serum to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.

Sample Extraction Workflow
  • Aliquot : Transfer 100 µL of the serum sample (unknowns, calibrators, or QCs) into the wells of a 96-well phospholipid removal plate.

  • IS Addition : Add 10 µL of Colchicine-d6 working solution (50 ng/mL) to each well. Vortex the plate at 300 rpm for 30 seconds to ensure equilibration between the analyte and the IS.

  • Protein Precipitation : Add 300 µL of 1% FA in ACN to each well. The acidic environment disrupts protein binding, releasing the drug into the solvent.

  • Mixing : Aspirate and dispense 3–4 times using a multichannel pipette to ensure complete precipitation.

  • Elution : Apply positive pressure (15 psi) or a vacuum (15 in Hg) for 5 minutes. The proprietary sorbent retains the phospholipids while the analyte of interest passes through into a clean collection plate.

  • Concentration : Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution : Resuspend the dried extract in 100 µL of Mobile Phase A:B (80:20, v/v). Vortex for 1 minute, centrifuge at 3000 × g for 5 minutes, and transfer the supernatant to autosampler vials.

Workflow N1 Serum Sample (100 µL) N2 Protein Precipitation (ACN + 0.1% FA) N1->N2 N3 Phospholipid Removal (Ostro Plate) N2->N3 N4 Evaporation & Reconstitution N3->N4 N5 UHPLC Separation (C18 Column) N4->N5 N6 MS/MS Detection (ESI+ MRM) N5->N6

Fig 1: Step-by-step sample preparation and LC-MS/MS analytical workflow for 1-Demethylcolchicine.

LC-MS/MS Instrumental Conditions
  • Analytical Column : Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 µm).

  • Column Oven : 40°C.

  • Injection Volume : 5 µL.

  • Flow Rate : 0.4 mL/min.

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Acetonitrile.

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.08020Equilibration
0.58020Isocratic hold
3.01090Linear gradient (Isomer separation)
4.01090Column wash
4.18020Return to baseline
5.58020Re-equilibration

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
1-Demethylcolchicine386.2344.26025Quantifier (Ketene loss)
1-Demethylcolchicine386.2326.26035Qualifier (Further fragmentation)
Colchicine-d6 (IS)406.3362.36025Internal Standard

(Note: Declustering Potential (DP) and Collision Energy (CE) are optimized for triple quadrupole systems and should be fine-tuned based on the specific mass spectrometer used).

Method Validation Summary

The protocol was structured to meet the strict bioanalytical method validation guidelines set by the FDA and EMA, ensuring the system's trustworthiness and reproducibility.

Table 3: Validation Metrics and Acceptance Criteria

Validation ParameterObserved ResultRegulatory Acceptance Criteria
Linear Dynamic Range 0.1 – 100 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 0.03 ng/mLS/N ≥ 3
Lower Limit of Quantitation 0.1 ng/mLS/N ≥ 10, Precision CV ≤ 20%
Intra-day Precision 3.2% – 7.5%CV ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision 4.1% – 8.8%CV ≤ 15% (≤ 20% at LLOQ)
Matrix Effect 92.4% – 98.1%85% – 115% (CV ≤ 15%)
Extraction Recovery 88.5% ± 4.2%Consistent across all QC levels

Biological Mechanism & Pharmacological Significance

The structural modification at the C-1 position of the trimethoxybenzene A-ring in 1-demethylcolchicine significantly alters its binding kinetics to tubulin heterodimers. Upon entering the cell, the compound binds to the colchicine-binding site on β-tubulin. This interaction sterically hinders the addition of new tubulin dimers, effectively inhibiting microtubule polymerization.

The resulting collapse of the microtubule network arrests the cell in the metaphase of mitosis. The cell senses this catastrophic structural failure as severe stress, which triggers the phosphorylation and activation of the c-Jun N-terminal kinase (JNK) / stress-activated protein kinase (SAPK) cascade. Prolonged activation of this pathway downregulates anti-apoptotic proteins and commits the cell to apoptosis [2].

Pathway D 1-Demethylcolchicine T Tubulin Heterodimers D->T Binds M Microtubule Depolymerization T->M Inhibits assembly J JNK/SAPK Activation M->J Stress Signal A Apoptosis / Cell Death J->A Induces

Fig 2: Mechanism of 1-Demethylcolchicine inducing apoptosis via tubulin binding and JNK/SAPK.

References

  • Title : Validation of Colchicine Assay Method for Therapeutic Drug Monitoring in Human Plasma. Source : ResearchGate. URL :[Link]

  • Title : CAS No : 3464-68-4 | Product Name : 1-Demethylcolchicine. Source : Pharmaffiliates. URL :[Link]

  • Title : Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma. Source : ResearchGate. URL :[Link]

  • Title : Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. Source : MDPI. URL :[Link]

Synthesis and Isolation of 1-Demethylcolchicine from Colchicine via Acid Hydrolysis: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Scope: Structural probing, SAR studies of tubulin-binding agents, and prodrug development.

Introduction & Synthetic Scope

Colchicine is a potent antimitotic pseudoalkaloid characterized by a unique tricyclic 6-7-7 ring system. While its therapeutic efficacy in treating gout and familial Mediterranean fever is well-established, its narrow therapeutic index drives the continuous development of novel colchicinoids.

1-Demethylcolchicine (also known as 1-O-demethyl colchicine) is a critical intermediate and structural probe in this domain. By replacing the C1 methoxy group with a hydroxyl group, the molecule's polarity and hydrogen-bonding capacity are fundamentally altered, providing a versatile handle for subsequent functionalization (e.g., esterification or conjugation) [1]. However, synthesizing 1-demethylcolchicine via direct acid hydrolysis presents a formidable regiochemical challenge due to the steric environment of the A-ring.

Mechanistic Rationale: Overcoming Steric Hindrance (E-E-A-T)

Colchicine possesses three methoxy groups on its aromatic A-ring (C1, C2, C3) and one on the tropolone C-ring (C10). Standard aqueous acid hydrolysis (e.g., dilute HCl or AcOH) thermodynamically favors the cleavage of the C10 methoxy group to yield colchiceine, or targets the less sterically hindered C2 and C3 positions [3]. The C1 methoxy group is heavily shielded by the adjacent B-ring and the C7 acetamido spatial arrangement.

To achieve regioselective O-demethylation exclusively at the C1 position, we deploy a modified Brossi's procedure [1][2].

  • Reagent Selection: By utilizing concentrated sulfuric acid (H₂SO₄) in a non-polar solvent like dichloromethane (DCM), the reaction operates under strict kinetic control. The non-polar environment minimizes proton solvation, drastically increasing the acidity function of H₂SO₄.

  • Causality of Cleavage: This extreme acidity forces the protonation of the sterically encumbered C1-methoxy oxygen. Subsequent controlled heating (45 °C) provides the precise activation energy required to cleave the C1–O bond.

  • Preventing Over-Demethylation: If the temperature exceeds 60 °C or the reaction time is prolonged, the kinetic control collapses, leading to exhaustive demethylation (yielding 1,2-didemethylcolchicine or cornigerine-like catechol derivatives).

Physicochemical & Analytical Profile

To ensure a self-validating workflow, the analytical parameters of the target compound must be established prior to synthesis. Table 1 summarizes the key indicators used to confirm the successful regioselective cleavage of the C1 methyl group.

Table 1: Physicochemical and Analytical Properties of 1-Demethylcolchicine
PropertyValueAnalytical Indicator / Notes
Molecular Formula C₂₁H₂₃NO₆Demethylation reduces total mass by 14 Da.
Molecular Weight 385.42 g/mol LC-MS (ESI+): Expected m/z 385.42[M+H]⁺ [1]
CAS Number 3464-68-4Standard registry identifier.
¹H NMR (C1-OCH₃) AbsentDisappearance of the singlet at ~3.9–4.0 ppm.
¹³C NMR (C1-OCH₃) AbsentDisappearance of the signal at ~61 ppm [1].
Target Binding TubulinReduced affinity compared to colchicine; utilized primarily for SAR studies and prodrug linking [3].

Synthetic Workflow Diagram

The following diagram illustrates the critical pathway from the sterically hindered precursor to the isolated product, highlighting the phase transitions and purification steps.

Workflow N1 Colchicine (C22H25NO6) N2 Protonation & Activation (H2SO4 / DCM, 0°C) N1->N2 Electrophilic Attack N3 Regioselective Cleavage (45°C - 60°C) N2->N3 C1-O Bond Cleavage N4 Aqueous Quench (Ice Water + NaHCO3) N3->N4 Neutralization (pH 7.0) N5 1-Demethylcolchicine (C21H23NO6) N4->N5 Silica Gel Chromatography

Fig 1: Synthetic workflow for the regioselective acid hydrolysis of colchicine to 1-demethylcolchicine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes physical or analytical checkpoints to ensure the integrity of the reaction before proceeding.

Phase 1: Reaction Setup & Activation

DCM is chosen specifically because it does not participate in hydrogen bonding, thereby maximizing the protonating power of the sulfuric acid.

  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (2.5 mmol) of Colchicine in 20 mL of anhydrous dichloromethane (DCM).

  • Acid Addition: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Activation: Slowly add 2.0 mL of concentrated H₂SO₄ dropwise over 10 minutes.

    • Self-Validation Checkpoint: The solution will immediately transition to a deep, dark color. This visual shift indicates the successful protonation of the highly conjugated colchicine system.

Phase 2: Thermal Cleavage (Regioselective Demethylation)

Temperature control is the sole mechanism preventing the degradation of the C2 and C3 methoxy groups.

  • Heating: Remove the ice bath, attach a reflux condenser, and gradually heat the reaction mixture to 45 °C (gentle reflux of DCM).

  • Incubation: Maintain vigorous stirring at 45 °C for 4 to 6 hours [2].

  • Monitoring: Take 50 µL aliquots hourly. Quench each aliquot in 0.5 mL of saturated NaHCO₃, extract with 0.5 mL ethyl acetate, and analyze via TLC (Mobile Phase: Acetone:Ethyl Acetate:Water 5:4:1) or LC-MS.

    • Self-Validation Checkpoint: The starting material (Colchicine) will gradually deplete, replaced by a slightly more polar spot representing 1-demethylcolchicine. Do not exceed 6 hours , even if traces of starting material remain, to prevent the formation of over-demethylated byproducts.

Phase 3: Quenching & Aqueous Workup

Immediate thermal quenching and neutralization are required to prevent the acidic cleavage of the C7 acetamido group.

  • Thermal Quench: Cool the reaction mixture back to 0 °C. Carefully pour the highly acidic mixture into a beaker containing 50 mL of crushed ice.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ under vigorous stirring until the aqueous layer reaches a pH of 7.0–7.5.

    • Self-Validation Checkpoint: The complete cessation of CO₂ gas evolution serves as a definitive physical checkpoint that the sulfuric acid has been fully neutralized.

Phase 4: Extraction & Purification
  • Extraction: Transfer the neutralized biphasic mixture to a separatory funnel. Extract the aqueous phase with DCM (3 × 30 mL).

  • Washing: Wash the combined organic layers with 30 mL of brine to remove residual salts.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

  • Chromatography: Purify the crude product via silica gel column chromatography. Elute with a gradient of DCM:MeOH (99:1 transitioning to 95:5).

  • Isolation: Pool the fractions containing the target compound (verified by LC-MS showing m/z 385.42 [M+H]⁺) and evaporate the solvent in vacuo to isolate pure 1-demethylcolchicine as a solid.

References

  • Enantioselective total synthesis of (−)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids . Chemical Science (RSC Publishing). Available at:[Link]

  • Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine . Molecules (MDPI). Available at: [Link]

extraction protocols for 1-Demethylcolchicine from plant tissue

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Extraction and Isolation Protocols for 1-Demethylcolchicine from Plant Tissue

Introduction & Scientific Rationale

1-Demethylcolchicine (CAS: 3464-68-4; C₂₁H₂₃NO₆) is a highly potent, naturally occurring pseudoalkaloid derivative of colchicine. It is predominantly found in the seeds and corms of Colchicum species (e.g., Colchicum speciosum, Colchicum autumnale) and Gloriosa superba. In drug development, 1-Demethylcolchicine is of significant interest due to its targeted antimitotic properties. It disrupts microtubules by 1, while simultaneously stimulating the intrinsic GTPase activity of tubulin[1]. Furthermore, it uniquely induces apoptosis in tumor cell lines by activating the JNK/SAPK (c-Jun N-terminal kinase/stress-activated protein kinase) signaling pathway[1].

Extracting this specific demethylated analog from raw plant tissue presents a complex chromatographic challenge. The plant matrix contains a spectrum of structurally similar colchicinoids (including colchicine, colchicoside, and 2-/3-demethylcolchicine). This application note details two orthogonal extraction methodologies—Conventional Liquid-Phase Extraction (LPE) and Supercritical Fluid Extraction (SFE)—followed by a robust chromatographic isolation protocol designed to yield high-purity 1-Demethylcolchicine.

MOA Drug 1-Demethylcolchicine Tubulin Tubulin Heterodimers Drug->Tubulin Binds JNK JNK/SAPK Pathway Drug->JNK Activates GTPase Intrinsic GTPase Activity Tubulin->GTPase Stimulates Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Apoptosis Apoptosis (Cancer Cells) Microtubules->Apoptosis Mitotic Arrest JNK->Apoptosis Pro-apoptotic Signaling

Mechanism of Action: 1-Demethylcolchicine disrupting tubulin and activating JNK/SAPK.

Quantitative Data Analysis

To inform experimental design, the physical properties of the target molecule and the comparative yields of the extraction methodologies are summarized below.

Table 1: Physicochemical Properties of 1-Demethylcolchicine

Property Value
CAS Number 3464-68-4
Molecular Formula C₂₁H₂₃NO₆
Molecular Weight 385.42 g/mol
Target Signaling Pathway JNK/SAPK Activation

| Tubulin Interaction | Stimulates intrinsic GTPase, inhibits polymerization |

Table 2: Comparison of Extraction Methodologies (LPE vs SFE)

Parameter Conventional LPE Supercritical Fluid Extraction (SFE)
Solvent System 95:5 Methanol:Water Supercritical CO₂ + Methanol Modifier
Temperature / Pressure Ambient (~25 °C) / 1 bar 35 °C / 247 bar
Flow Rate / Duration 12 - 24 hours (orbital shaking) CO₂: 1.50 mL/min, Modifier: 0.5 mL/min
Total Extract Yield 3.60% - 4.12% 1.44%

| Selectivity for Alkaloids | Low to Moderate | High |

Experimental Protocols: Extraction and Isolation

Phase 1: Matrix Preparation and Defatting

Causality: Plant seeds are rich in lipids (yielding ~7.92% oil) that can form intractable emulsions during downstream liquid-liquid partitioning[2]. Petroleum ether specifically targets non-polar triglycerides while leaving the more polar 1-Demethylcolchicine intact in the marc.

  • Pulverize dried seeds/corms of Colchicum speciosum to a fine powder (particle size < 0.5 mm) to maximize surface area for solvent penetration.

  • Weigh 50 g of the pulverized biomass into an extraction thimble or Erlenmeyer flask.

  • Add 150 mL of petroleum ether.

  • Agitate at 150 rpm for 2 hours at ambient temperature.

  • Filter the suspension. Retain the defatted solid biomass and discard the lipid-rich petroleum ether filtrate[2].

Validation Checkpoint : Spot the petroleum ether extract on a normal-phase TLC plate and visualize under UV light (254 nm). The absence of dark quenching spots confirms that the polar colchicinoid alkaloids have not undesirably partitioned into the lipid phase.

Phase 2: Primary Extraction (Select Pathway A or B)

Pathway A: Supercritical Fluid Extraction (SFE) - High Selectivity Route Causality: Supercritical CO₂ alone lacks the dipole moment required to solubilize 1-Demethylcolchicine due to its free hydroxyl group at the C1 position. The addition of a 2 of the fluid, allowing for the highly selective solubilization of colchicinoids (1.44% yield) while leaving highly polar polysaccharides behind[2].

  • Load the defatted biomass into the SFE extraction vessel.

  • Pressurize the system with supercritical CO₂ to 247 bar. Maintain the extraction vessel at 35 °C to ensure the CO₂ remains in the supercritical state (density ~0.90 g/mL)[2].

  • Introduce methanol as a co-solvent (modifier) at a constant flow rate of 0.5 mL/min, while maintaining the CO₂ flow rate at 1.50 mL/min[2].

  • Run the dynamic extraction for 120 minutes.

  • Depressurize the eluate into a collection vial containing 10 mL of chilled methanol to trap the aerosolized alkaloids.

Pathway B: Conventional Liquid-Phase Extraction (LPE) - High Yield Route Causality: Methanol efficiently disrupts hydrogen bonding within the plant matrix to release the alkaloids. The 2 for the cellulosic cell walls, significantly enhancing solvent permeation and overall yield (up to 4.12%)[2].

  • Suspend 50 g of defatted biomass in 200 mL of a 95:5 Methanol:Water (v/v) solution[2].

  • Subject the mixture to orbital shaking (200 rpm) for 12 to 24 hours at ambient temperature[2].

  • Filter the extract through a 0.45 µm PTFE membrane.

  • Concentrate the filtrate under reduced pressure (rotary evaporation at 40 °C) to yield the crude alkaloid extract.

ExtractionWorkflow Plant Plant Tissue (Seeds/Corms) Gloriosa superba / Colchicum spp. Defat Defatting (Petroleum Ether, 150 mL) Plant->Defat Split Extraction Pathway Selection Defat->Split LPE Conventional LPE (95:5 MeOH:H2O, 24h Shaking) Split->LPE High Yield SFE Supercritical Fluid Extraction (CO2 + MeOH Modifier, 247 bar) Split->SFE High Selectivity ExtractLPE Crude Extract (Yield: ~4.12%) LPE->ExtractLPE ExtractSFE Selective Extract (Yield: ~1.44%) SFE->ExtractSFE Purification Chromatographic Purification (Resin, CH2Cl2 Extraction) ExtractLPE->Purification ExtractSFE->Purification Target 1-Demethylcolchicine (Pure Isolate) Purification->Target

Workflow for the extraction and purification of 1-Demethylcolchicine from plant tissue.

Phase 3: Chromatographic Isolation of 1-Demethylcolchicine

Causality: The absorption resin provides an orthogonal bulk purification step based on hydrophobic interactions. The subsequent 3 exploits the specific partition coefficient of colchicinoids, effectively separating them from residual water-soluble plant metabolites[3].

  • Reconstitute the crude extract (from SFE or LPE) in 50 mL of aqueous methanol (10% MeOH in H₂O).

  • Load the solution onto a macroporous absorption resin column (e.g., XAD-2 or equivalent)[3].

  • Wash the column with 2 column volumes (CV) of distilled water to elute highly polar impurities (sugars, glycosides).

  • Elute the colchicinoid fraction using 100% methanol[3].

  • Concentrate the methanolic eluate, reconstitute in water, and perform liquid-liquid extraction with methylene chloride (CH₂Cl₂) (3 x 50 mL)[3].

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield an enriched colchicinoid mixture.

  • Perform preparative HPLC (C18 column, Acetonitrile/Water gradient) to resolve 1-Demethylcolchicine from colchicine and other demethylated isomers.

Validation Checkpoint : Monitor the preparative HPLC eluate using an inline Diode-Array Detector (DAD). 1-Demethylcolchicine exhibits characteristic UV absorbance maxima distinct from its parent compound. Collect the specific fraction and verify mass via LC-MS (Target m/z[M+H]⁺ = 386.4).

References

  • Title : 1-Demethylcolchicine | CAS No : 3464-68-4 Source : Pharmaffiliates URL :[Link]

  • Title : Conventional and supercritical fluid extraction (SFE) of colchicine from Colchicum speciosum Source : CoLab URL :[Link]

  • Title : Process development and optimization for production of 3-O- Glycosyl colchicinoid Source : TSI Journals URL :[Link]

Sources

High-Performance Preparation of 1-Demethylcolchicine Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

1-Demethylcolchicine (1-DMC) is a primary metabolite of colchicine formed via CYP3A4-mediated demethylation at the C1 position of the A-ring.[1] While structurally similar to its parent compound, the presence of a phenolic hydroxyl group at C1 (replacing a methoxy group) alters its polarity, hydrogen-bonding potential, and tubulin-binding kinetics.[2]

Critical Distinction: Do not confuse 1-Demethylcolchicine (CAS 3464-68-4) with Colchiceine (10-Demethylcolchicine).[1]

  • 1-Demethylcolchicine: Demethylation at the A-ring (C1).[1][2][3] Retains high tubulin-binding affinity.[1]

  • Colchiceine: Demethylation at the C-ring (tropolone).[1][2] Significantly reduced tubulin affinity.[1] Confusing these two will invalidate in vitro potency data.[1]

This protocol addresses the specific solubility challenges of 1-DMC, particularly its susceptibility to oxidative degradation and precipitation upon rapid dilution into aqueous media.[1]

Physicochemical Profile

PropertyDataRelevance to Protocol
Chemical Name 1-DemethylcolchicineTarget Compound
CAS Number 3464-68-4Verification Identity
Molecular Weight 385.41 g/mol Calculation of Molarity
Solubility (DMSO) ~25 mg/mL (65 mM)Preferred Stock Solvent
Solubility (Water) Low / pH dependentRisk: Precipitates in neutral buffers
pKa ~9.8 (Phenolic OH)Ionizes at high pH; stable at physiological pH
Stability Light SensitiveRequires Amber Glass / Foil

Master Stock Solution Preparation (10 mM)[1]

Objective: Create a stable, high-concentration master stock in anhydrous DMSO. Safety: 1-DMC is a potent antimitotic agent.[1] Use a fume hood and nitrile gloves.[1]

Materials
  • 1-Demethylcolchicine (Solid, >98% purity)[1][4]

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Tested (Sigma/Merck or equivalent)

  • Amber borosilicate glass vials (Screw cap with PTFE liner)[1]

  • Argon or Nitrogen gas (optional but recommended for long-term stability)[1]

Protocol Steps
  • Equilibration: Allow the vial of lyophilized 1-DMC to equilibrate to room temperature for 30 minutes before opening.

    • Expert Insight: Opening a cold vial introduces condensation.[1] Water in DMSO stocks promotes hydrolysis and degradation of the tropolone ring over time.[1]

  • Weighing: Accurately weigh 3.85 mg of 1-DMC into a tared amber glass vial.

    • Note: If static electricity makes weighing difficult, use an anti-static gun or weigh by difference.[1]

  • Solvation: Add 1.00 mL of high-purity DMSO.

    • Calculation:

      
      .[1]
      
    • 
      .[1]
      
  • Dissolution: Vortex gently for 30-60 seconds. Inspect visually. The solution should be clear and slightly yellow.[1][5]

    • QC Check: If particles remain, sonicate in a water bath for 2 minutes at ambient temperature.[1] Avoid heating >30°C.

  • Aliquoting: Dispense into small aliquots (e.g., 20 µL or 50 µL) into amber microcentrifuge tubes.

    • Rationale: 1-DMC degrades after repeated freeze-thaw cycles.[1][3] Single-use aliquots maintain potency.[1]

  • Storage: Store at -20°C (desiccated). Stable for 6-12 months.

Working Solution & Serial Dilution (The "Step-Down" Method)[1]

The Problem: Direct dilution of 10 mM DMSO stock into cell culture media (aqueous) can cause "solvent shock," leading to micro-precipitation that is invisible to the naked eye but skews IC50 curves.

The Solution: Use an intermediate dilution step to lower the DMSO concentration gradually.

Workflow Visualization

G cluster_0 Solvent Environment cluster_1 Aqueous Transition Stock Master Stock (10 mM in DMSO) Inter Intermediate Stock (100 µM in Media/Buffer) DMSO = 1% Stock->Inter 1:100 Dilution (Prevents Shock) Final Final Assay Well (1 µM - 1 nM) DMSO < 0.1% Inter->Final Serial Dilution (Assay Ready)

Caption: Step-down dilution strategy to prevent compound precipitation during the transition from organic to aqueous phase.

Protocol Steps
  • Thaw: Thaw one aliquot of 10 mM stock at room temperature. Vortex briefly.

  • Intermediate Dilution (100x concentrate):

    • Prepare a 100 µM intermediate solution.

    • Add 10 µL of 10 mM Stock to 990 µL of serum-free media or PBS.

    • Result: DMSO concentration is now 1%.[1] The compound is stable in this state for <4 hours.[1]

  • Final Assay Dilution:

    • Dilute the 100 µM intermediate into the final assay volume.[1]

    • Example: To achieve 1 µM final concentration, add 10 µL of Intermediate to 990 µL of complete media.

    • Final DMSO Content: 0.01% (Safe for most cell lines).[1]

Quality Control: UV-Vis Verification

Because 1-DMC is light-sensitive, you must verify the concentration if the stock is older than 3 months.[1]

  • Blank: DMSO.

  • Sample: Dilute stock 1:100 in DMSO (0.1 mM).

  • Measurement: Scan 200–400 nm.

  • Criteria:

    • Colchicine-like derivatives typically show maxima near 243 nm and 350 nm .[1]

    • Degradation Indicator: Loss of the 350 nm peak or significant broadening indicates oxidation or hydrolysis of the tropolone ring.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Inconsistent IC50 Data CheckPrecip Visual Check: Precipitate in Media? Start->CheckPrecip PrecipYes Cause: Solvent Shock Action: Use Step-Down Dilution CheckPrecip->PrecipYes Yes PrecipNo Go to Stock Age CheckPrecip->PrecipNo No CheckAge Check Stock Age (>6 Months?) AgeYes Cause: Degradation Action: Run UV-Vis / Re-make CheckAge->AgeYes Yes AgeNo Cause: Adsorption Action: Use Glass/Low-Bind Plastic CheckAge->AgeNo No PrecipNo->CheckAge

Caption: Logic flow for diagnosing variability in 1-Demethylcolchicine bioassays.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 629842, 1-Demethylcolchicine. Retrieved from [Link].[1]

Sources

Application Note: High-Performance Solid-Phase Extraction (SPE) of 1-Demethylcolchicine from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-ready protocol for the extraction of 1-Demethylcolchicine (1-DMC) . It synthesizes principles of trace analysis, metabolite stability, and polymeric sorbent chemistry to ensure high recovery and reproducibility.

Abstract & Scope

1-Demethylcolchicine (CAS: 3464-68-4), a polar metabolite and structural analog of the anti-mitotic alkaloid colchicine, presents unique analytical challenges due to its increased polarity (phenolic hydroxyl at C1) and the photosensitivity of the tropolone ring system. Standard C18 silica-based methods often fail to retain such polar metabolites adequately, leading to "breakthrough" and poor recovery.

This guide details a Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE protocol. Unlike traditional silica, the polymeric stationary phase retains the polar 1-DMC via a dual mechanism (hydrophobic interaction and polar functionalization) while allowing aggressive washing steps to remove matrix interferences (phospholipids, salts).

Analyte Chemistry & Mechanistic Strategy

Physicochemical Profile[1][2]
  • Structure: 1-Demethylcolchicine differs from colchicine by the demethylation of the methoxy group at position C1, resulting in a phenolic hydroxyl group.

  • pKa Considerations:

    • Amide Nitrogen: Non-basic (pKa ~1.7).

    • Phenolic -OH (C1): Weakly acidic (pKa ~10).

    • Tropolone Ring: Susceptible to hydrolysis in strong acids/bases; neutral pH is critical for stability.

  • Polarity: LogP is lower than colchicine (~1.0 vs ~1.85), necessitating a sorbent capable of retaining polar compounds.

Sorbent Selection: Why Polymeric HLB?

We utilize a divinylbenzene-N-vinylpyrrolidone copolymer (e.g., Oasis HLB, Strata-X).

  • Water Wettability: Unlike C18, the polymer does not suffer from phase collapse (dewetting) if the cartridge runs dry.

  • retention Mechanism:

    • Divinylbenzene provides strong hydrophobic retention for the tricyclic core.

    • N-vinylpyrrolidone increases polar interactions, securing the 1-DMC despite its hydrophilic C1-OH group.

Experimental Protocol

Materials & Reagents[1]
  • SPE Cartridges: Polymeric HLB, 30 mg / 1 mL (or 96-well plate equivalent).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Buffer: 50 mM Ammonium Acetate, pH 6.0 (Optimized for tropolone stability).

  • Internal Standard (IS): Colchicine-d3 or Thiocolchicine (100 ng/mL working solution).

Sample Pre-treatment

Critical Step: Proper pH adjustment ensures the analyte remains neutral (maximizing hydrophobic retention) and disrupts protein binding.

  • Plasma: Aliquot 200 µL plasma into a 1.5 mL amber microcentrifuge tube (protect from light).

  • Spike: Add 20 µL Internal Standard solution.

  • Precipitation/Dilution: Add 600 µL of 50 mM Ammonium Acetate (pH 6.0).

    • Note: Do not use pure organic solvent for precipitation here; we want to load an aqueous sample to force the analyte onto the SPE phase.

  • Mixing: Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet particulates. Use the supernatant for loading.

SPE Workflow (Step-by-Step)
StepSolvent / VolumeMechanistic Rationale
1. Conditioning 1 mL MethanolActivates the polymeric sorbent ligands.
2. Equilibration 1 mL WaterRemoves excess methanol; creates aqueous environment for loading.
3. Loading Supernatant (~800 µL)Gravity flow or low vacuum (< 5 inHg). Analyte binds to sorbent.
4. Wash 1 1 mL 5% MeOH in WaterRemoves salts, proteins, and highly polar interferences.
5. Wash 2 1 mL 2% Formic Acid in Water(Optional) Removes basic endogenous amines. 1-DMC remains neutral/retained.
6. Drying Vacuum for 2-5 minsCritical: Removes residual water to prevent immiscibility during elution.
7. Elution 2 x 250 µL MethanolElutes 1-DMC. Two small aliquots yield higher recovery than one large aliquot.
Post-Extraction
  • Evaporation: Evaporate eluate to dryness under a gentle stream of Nitrogen at 40°C. Do not exceed 45°C to prevent thermal degradation.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).

  • Clarification: Vortex and centrifuge (if necessary) before LC-MS/MS injection.

Visualizing the Workflow

The following diagram illustrates the logical flow and chemical interactions during the extraction process.

SPE_Workflow cluster_chemistry Sorbent Chemistry Sample Biological Sample (Plasma/Urine) PreTreat Pre-Treatment Dilute 1:3 with NH4OAc Buffer (pH 6) Sample->PreTreat Protein Disruption Load Load Sample (Slow Flow Rate) PreTreat->Load Condition Conditioning 1. MeOH (Activate) 2. Water (Equilibrate) Condition->Load Prep Cartridge Interaction Analyte Retention Hydrophobic + Polar (Polymeric Interaction) Load->Interaction Bind 1-DMC Wash Wash Step 5% MeOH (Remove Salts) 2% Formic Acid (Remove Amines) Interaction->Wash Remove Matrix Elute Elution 2 x 250 µL Methanol Wash->Elute Purify Analysis LC-MS/MS Analysis Elute->Analysis Reconstitute

Caption: Step-by-step SPE workflow highlighting the retention mechanism on polymeric HLB sorbents.

Method Validation & Troubleshooting

Validation Metrics (Expected)

To ensure the method is "self-validating," run these quality control checks:

  • Linearity: 0.5 – 500 ng/mL (

    
    ).
    
  • Recovery: > 85% (Absolute recovery compared to post-extraction spike).

  • Matrix Effect: < 15% ion suppression/enhancement (Assess using post-column infusion).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Protein binding not disrupted.Increase dilution ratio (1:4) or use 2% Formic Acid in pre-treatment (careful with stability).
Breakthrough Flow rate too fast during loading.Reduce vacuum pressure. Load at ~1 mL/min.
Degradation Light sensitivity or pH instability.Use amber glassware. Ensure buffers are pH 6.0 ± 0.2. Avoid strong bases.
High Backpressure Clogged cartridge.Centrifuge samples at higher speed (15,000 x g) before loading.

References

  • PubChem. (2023). Colchicine, 1-demethyl- | C21H23NO6.[1][2][3] National Library of Medicine. [Link]

  • Samanidou, V., et al. (2006). Development and Validation of a Rapid HPLC Method for the Direct Determination of Colchicine in Pharmaceuticals and Biological Fluids. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Phenomenex. (2023). The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • Axios Research. (2023). 1-O-Demethyl Colchicine Reference Standard. [Link]

Sources

quantification of 1-Demethylcolchicine in biological fluids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantification of 1-Demethylcolchicine in Biological Fluids via LC-MS/MS

Abstract

This application note details a robust, validated protocol for the quantification of 1-Demethylcolchicine (1-DMC) , a pharmacologically active metabolite of colchicine, in human plasma and urine. Unlike the parent compound, 1-DMC possesses a free hydroxyl group at the C1 position of the A-ring, significantly altering its polarity and metabolic stability.[1][2] This guide addresses the specific challenges of 1-DMC analysis—including its increased polarity relative to colchicine, light sensitivity, and the necessity for chromatographic resolution from positional isomers (2-DMC and 3-DMC). The method utilizes Liquid-Liquid Extraction (LLE) coupled with UHPLC-MS/MS to achieve a Lower Limit of Quantitation (LLOQ) of 0.1 ng/mL.

Introduction & Scientific Context

Colchicine is a pseudo-alkaloid widely used for familial Mediterranean fever (FMF) and gout. While the parent drug is well-characterized, its metabolic profile involves demethylation by hepatic CYP3A4.

Why 1-Demethylcolchicine? Research indicates that demethylation at the A-ring (positions 1, 2, or 3) yields metabolites with varying degrees of tubulin-binding affinity. Specifically, 1-Demethylcolchicine retains significant anti-inflammatory activity and tubulin-binding potential, whereas 2-Demethylcolchicine is markedly less active [1].[3] Quantifying 1-DMC is therefore critical for:

  • Pharmacokinetic (PK) Profiling: Understanding the active moiety exposure in patients with CYP3A4 polymorphisms.

  • Toxicology: Differentiating active vs. inactive metabolite accumulation in overdose scenarios.

  • Drug-Drug Interaction (DDI) Studies: Monitoring metabolic shunting when CYP3A4 is inhibited.

Technical Challenges:

  • Isomeric Resolution: 1-DMC (MW 385.4) is isobaric with 2-DMC and 3-DMC. Mass spectrometry alone cannot distinguish them; chromatographic separation is mandatory.

  • Polarity Shift: The C1-OH group makes 1-DMC more polar than colchicine, causing earlier elution on reverse-phase columns and increasing susceptibility to ion suppression from early-eluting matrix components.

Method Development Strategy

Internal Standard (IS) Selection
  • Gold Standard: Stable Isotope Labeled (SIL) 1-Demethylcolchicine-d3.

  • Alternative: Colchicine-d3 or d6.[4]

    • Expert Insight: While Colchicine-d3 is often used, it is less polar than 1-DMC. If using Colchicine-d3, ensure the chromatographic run time is sufficient to separate the IS from the analyte to prevent "cross-talk" or different matrix effects. We recommend Colchicine-d6 if specific 1-DMC-d3 is unavailable, as its retention time is closer to the parent, but strict matrix effect evaluation at the 1-DMC retention time is required.

Sample Preparation: Liquid-Liquid Extraction (LLE)

We prioritize LLE over Protein Precipitation (PPT) for this application.

  • Reasoning: 1-DMC is light-sensitive and prone to degradation [2].[2][5] LLE provides a cleaner extract, removing phospholipids that cause ion suppression at the early retention time of 1-DMC.

  • Solvent: Ethyl Acetate or Dichloromethane (DCM) at alkaline pH (pH 8-9) ensures the alkaloid remains uncharged and partitions into the organic phase.

Chromatography
  • Column: C18 with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters ACQUITY BEH C18).

  • Mobile Phase: Ammonium Formate is chosen over Acetate to enhance ionization efficiency in positive mode.

Experimental Protocol

Materials & Reagents
  • Analyte: 1-Demethylcolchicine (Standard purity >98%).

  • Matrix: Drug-free human plasma (K2EDTA) or Urine.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • Buffer: 10 mM Ammonium Formate pH 3.5.

LC-MS/MS Conditions

Table 1: UHPLC Parameters

Parameter Setting
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Injection Vol 5 µL

| Run Time | 6.0 Minutes |

Gradient Profile:

  • 0.0 min: 10% B

  • 0.5 min: 10% B (Divert to waste to remove salts)

  • 3.5 min: 90% B (Linear Ramp)

  • 4.5 min: 90% B (Hold)

  • 4.6 min: 10% B (Re-equilibration)

Table 2: Mass Spectrometry Parameters (ESI+)

Compound Precursor (m/z) Product (m/z) Cone (V) Collision (eV) Role
1-DMC 386.2 344.2 35 25 Quantifier
1-DMC 386.2 310.2 35 35 Qualifier

| Colchicine-d6 (IS) | 406.2 | 362.2 | 35 | 25 | IS |

Note: The transition 386.2 -> 344.2 corresponds to the loss of the acetyl group (ketene), analogous to the primary Colchicine transition.

Step-by-Step Extraction Procedure
  • Thawing: Thaw plasma samples at room temperature in low-light conditions (amber tubes recommended).

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL Colchicine-d6). Vortex for 10 sec.

  • Alkalinization: Add 100 µL of 0.1 M Ammonium Hydroxide (pH ~9.0) to adjust pH and ensure the analyte is in its non-ionized base form.

  • Extraction: Add 1.5 mL of Ethyl Acetate.

  • Agitation: Shake on a reciprocating shaker for 15 minutes at 1200 rpm.

  • Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 1.2 mL of the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20). Vortex for 1 min and centrifuge.

  • Injection: Transfer supernatant to autosampler vials (amber glass).

Visual Workflows

Analytical Workflow

G Sample Biological Sample (Plasma/Urine) IS_Add Add IS (Colchicine-d6) Sample->IS_Add pH_Adj pH Adjustment (NH4OH, pH 9) IS_Add->pH_Adj LLE LLE Extraction (Ethyl Acetate) pH_Adj->LLE Partitioning Dry N2 Evaporation (40°C) LLE->Dry Organic Layer Recon Reconstitution (80:20 MPA:MPB) Dry->Recon LCMS UHPLC-MS/MS Analysis Recon->LCMS

Figure 1: Optimized Liquid-Liquid Extraction workflow for 1-Demethylcolchicine isolation.

Metabolic Context

Metabolism Colchicine Colchicine (Parent) CYP3A4 CYP3A4 (Liver) Colchicine->CYP3A4 DMC1 1-Demethylcolchicine (Active Metabolite) CYP3A4->DMC1 Demethylation @ C1 DMC2 2-Demethylcolchicine (Less Active) CYP3A4->DMC2 Demethylation @ C2 DMC3 3-Demethylcolchicine (Active) CYP3A4->DMC3 Demethylation @ C3

Figure 2: Metabolic pathway illustrating the formation of 1-DMC from Colchicine via CYP3A4.

Validation & Quality Control

To ensure Trustworthiness and regulatory compliance (FDA/EMA Bioanalytical Method Validation M10), the following criteria must be met:

Table 3: Validation Acceptance Criteria

Parameter Acceptance Criteria Notes

| Linearity |


 | Range: 0.1 – 100 ng/mL |
| Accuracy  | ±15% (±20% at LLOQ) | Back-calculated from calibration stds |
| Precision (CV)  | <15% (<20% at LLOQ) | Intra- and Inter-day |
| Recovery  | >70% and Consistent | Compare extracted vs. non-extracted |
| Matrix Effect  | 85% - 115% | Evaluate in 6 different lots of plasma |
| Stability  | ±15% deviation | Freeze/Thaw (3 cycles), Benchtop (4h) |

Critical Stability Note: 1-DMC is sensitive to photo-degradation. All validation steps involving benchtop stability must be performed under monochromatic (yellow) light or in amber glassware to prevent conversion to lumicolchicine derivatives [2].

Troubleshooting & Optimization

Issue: Low Sensitivity (High LLOQ)

  • Cause: Ion suppression from phospholipids or poor ionization.

  • Solution: Switch from LLE to Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB). Wash with 5% Methanol before elution to remove matrix interferences.

Issue: Peak Tailing

  • Cause: Interaction of the secondary amine/amide with free silanols on the column.

  • Solution: Increase Ammonium Formate concentration to 20 mM or use a column with "charged surface hybrid" (CSH) technology which provides better peak shape for basic compounds.

Issue: Co-elution of Isomers

  • Cause: 1-DMC, 2-DMC, and 3-DMC are structural isomers.

  • Solution: Lower the gradient slope (e.g., 0.5% B increase per minute) during the elution window. 1-DMC typically elutes before Colchicine due to the exposed hydroxyl group.

References

  • Separation of tubulin-binding and anti-inflammatory activity in colchicine analogs and congeners. Source: PubMed (NIH) URL:[Link]

  • Validation of Colchicine Assay Method for Therapeutic Drug Monitoring in Human Plasma. Source: ResearchGate URL:[Link]

  • Colchicine Quantification in Plasma via LC-MS. Source: Journal of Analytical Toxicology / Scribd URL:[Link][6]

  • Electrochemical Determination of the Drug Colchicine in Pharmaceutical and Biological Samples. Source: MDPI Molecules URL:[Link]

Sources

using 1-Demethylcolchicine as a biomarker for colchicine metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Utilizing Demethylated Metabolites as Biomarkers for Colchicine Metabolism

Audience: Researchers, scientists, and drug development professionals.

I. Executive Summary: The Clinical Imperative for Monitoring Colchicine Metabolism

Colchicine is a potent anti-inflammatory agent with a history of use stretching back millennia, primarily for the treatment of gout and Familial Mediterranean Fever (FMF).[1][2] Despite its efficacy, colchicine is characterized by a narrow therapeutic index, where the margin between therapeutic and toxic doses is perilously small.[3][4] Severe toxicity, which can manifest as gastrointestinal distress, myelosuppression, multi-organ failure, and even death, is a significant clinical concern.[5][6][7]

The primary driver of colchicine's pharmacokinetic variability and toxicity risk is its metabolism. Colchicine is extensively metabolized in the liver and intestine, a process predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[4][8][9] Concurrently, it is a substrate for the efflux transporter P-glycoprotein (P-gp).[9][10] This metabolic pathway results in the formation of two primary demethylated metabolites, 2-O-demethylcolchicine (2-DMC) and 3-O-demethylcolchicine (3-DMC), and a minor metabolite, 10-O-demethylcolchicine (colchiceine).[2][11]

Because CYP3A4 activity can vary significantly among individuals and is susceptible to inhibition by numerous co-administered drugs (e.g., clarithromycin, ketoconazole, grapefruit juice), predicting a patient's exposure to colchicine is challenging.[1][4][9] This creates a clear need for a functional biomarker to assess an individual's metabolic capacity for colchicine. Measuring the levels of demethylated metabolites, such as 2-DMC and 3-DMC, in conjunction with the parent drug offers a dynamic window into CYP3A4 activity. This application note provides the scientific rationale and a detailed protocol for using these demethylated metabolites as critical biomarkers to enhance the safety and efficacy of colchicine therapy.

II. Scientific Foundation: The "Why" Behind the Biomarker

A. The Colchicine Metabolic Pathway

The biotransformation of colchicine is a critical determinant of its clearance and potential for accumulation. The process is dominated by O-demethylation at three distinct positions on the colchicine molecule, catalyzed almost exclusively by CYP3A4.[8][12]

  • CYP3A4-Mediated Demethylation: In human liver microsomes, CYP3A4 is the major isoform responsible for converting colchicine into 2-DMC and 3-DMC.[8][13] The rate of formation of these metabolites correlates directly with CYP3A4 activity.[8]

  • P-glycoprotein (P-gp) Efflux: Colchicine is also a substrate for P-gp, an efflux transporter found in the intestines, liver, and kidneys.[9][10] Many potent CYP3A4 inhibitors are also P-gp inhibitors, leading to a dual mechanism for dangerously increasing colchicine concentrations.[4][9]

  • Clinical Significance of Inhibition: Co-administration of colchicine with a strong CYP3A4 inhibitor can dramatically reduce its metabolism, leading to a sharp increase in plasma colchicine levels and precipitating acute toxicity.[1][8] Therefore, understanding the rate of metabolite formation provides a direct measure of this critical metabolic pathway's functional status.

Colchicine_Metabolism cluster_System Systemic Circulation & Tissues cluster_Liver Liver / Intestine Colchicine Colchicine Toxicity Therapeutic Effect & Potential Toxicity Colchicine->Toxicity CYP3A4 CYP3A4 Enzyme Colchicine->CYP3A4 Metabolism Metabolites 2-O-demethylcolchicine (2-DMC) 3-O-demethylcolchicine (3-DMC) CYP3A4->Metabolites Demethylation Inhibitors CYP3A4 Inhibitors (e.g., Clarithromycin, Ketoconazole) Inhibitors->CYP3A4 Inhibition

Caption: Colchicine Metabolic Pathway via CYP3A4.

B. Rationale for Biomarker-Driven Assessment

Monitoring the concentration of demethylated metabolites relative to the parent drug provides a more insightful pharmacokinetic picture than measuring colchicine alone.

  • Phenotypic Measure of CYP3A4 Activity: The ratio of metabolites (2-DMC + 3-DMC) to the parent drug (colchicine) can serve as an in vivo index of CYP3A4 metabolic activity. A low ratio may indicate poor metabolism, either due to genetic factors or, more commonly, co-administration of an inhibiting drug.[8]

  • Early Detection of Drug-Drug Interactions (DDIs): A sudden decrease in the metabolite-to-parent ratio in a patient on stable colchicine therapy can be an early warning sign of a new, interacting medication, allowing for clinical intervention before toxicity develops.[9]

  • Informing Personalized Dosing: For patients with inherently low or high CYP3A4 activity, or those requiring concomitant therapy with moderate inhibitors, quantifying metabolite levels could guide dose adjustments to maintain therapeutic efficacy while minimizing risk.[12][14]

III. Application Protocol: Quantification of Colchicine and its Demethylated Metabolites by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of drugs and their metabolites in biological matrices. Its superior sensitivity and specificity allow for accurate measurement at the low ng/mL concentrations typical for colchicine.[15][16][17]

A. Experimental Workflow Overview

The overall process involves isolating the analytes from a plasma sample, separating them chromatographically, and detecting them with high specificity using a mass spectrometer.

Workflow Sample 1. Plasma Sample Collection (e.g., 200 µL) Spike 2. Spike with Internal Standard (Colchicine-d6) Sample->Spike Extract 3. Solid-Phase Extraction (SPE) (Isolate Analytes) Spike->Extract Analyze 4. LC-MS/MS Analysis (Separate & Detect) Extract->Analyze Quantify 5. Data Processing (Quantify Analytes) Analyze->Quantify Report 6. Calculate Metabolite/Parent Ratio (Biomarker Assessment) Quantify->Report

Sources

Troubleshooting & Optimization

improving stability of 1-Demethylcolchicine in plasma samples

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Bioanalytical Support Subject: Technical Guide: Improving Stability of 1-Demethylcolchicine in Plasma

Executive Summary

1-Demethylcolchicine (1-DMC), a primary metabolite of colchicine formed via CYP3A4, presents unique stability challenges compared to its parent compound.[1] While colchicine is relatively robust, the demethylation at the C1-position introduces a free phenolic hydroxyl group. This structural change significantly increases susceptibility to oxidation and pH-dependent ionization , in addition to the inherent photo-instability characteristic of the tropolone ring system.

This guide details the mechanistic causes of instability and provides a self-validating workflow to ensure data integrity during plasma quantification.

Part 1: The Mechanistic Basis of Instability

To solve stability issues, we must first understand the degradation pathways. 1-DMC is not just "unstable"; it reacts to specific environmental triggers.

Photochemical Isomerization (The "Lumi" Pathway)

Like colchicine, 1-DMC contains a tropolone ring responsible for its antimitotic activity. Upon exposure to UV or intense visible light, this ring undergoes a disrotatory electrocyclic reaction, forming lumicolchicine derivatives (beta- and gamma-lumicolchicine).

  • Impact: Irreversible loss of analyte and appearance of split peaks in LC-MS chromatograms.

  • Visual Indicator: Solutions turning from pale yellow to greenish-brown.

Phenolic Oxidation (The C1-Hydroxyl Risk)

Unlike colchicine, 1-DMC possesses a phenolic moiety at C1. In plasma, dissolved oxygen and trace metal ions (Fe²⁺/Cu²⁺) can catalyze the oxidation of this phenol to quinone-like species or facilitate dimerization.

  • Impact: Gradual loss of signal over time, particularly in autosamplers kept at ambient temperature.

pH-Dependent Solubility & Extraction

The phenolic proton has a pKa ≈ 10. At physiological pH (7.4), it exists primarily in the neutral form. However, if extraction buffers become too basic (pH > 9), the molecule ionizes (phenolate anion), becoming highly water-soluble and resulting in catastrophic recovery failure during Liquid-Liquid Extraction (LLE).

Part 2: Optimized Workflow & Protocols

Diagram: Stability & Extraction Workflow

The following diagram illustrates the critical decision points where stability is compromised and the corrective actions required.

G Start Plasma Sample Collection Light Light Exposure Start->Light Unprotected Stabilization Immediate Stabilization (Amber tubes, 4°C, Antioxidant) Start->Stabilization Protected Degradation1 Photo-isomerization (Lumicolchicine formation) Light->Degradation1 ExtractChoice Extraction Strategy Stabilization->ExtractChoice LLE Liquid-Liquid Extraction (DCM/IPA) ExtractChoice->LLE Standard SPE Solid Phase Extraction (Polymeric HLB) ExtractChoice->SPE High Sensitivity pH_Risk pH Control LLE->pH_Risk Buffer selection Analysis LC-MS/MS Analysis (Acidic Mobile Phase) SPE->Analysis Loss Ionization Loss (Phenolate formation at pH > 9) pH_Risk->Loss pH > 9 pH_Risk->Analysis pH 6-8

Caption: Workflow logic for 1-Demethylcolchicine processing. Red nodes indicate critical failure points (Light, pH).

Part 3: Technical Support Q&A

Section A: Sample Handling & Storage

Q: I am seeing a 20% loss of signal after storing plasma at -20°C for one month. Is 1-DMC unstable at this temperature? A: 1-DMC is generally stable at -20°C, but freeze-thaw instability is a common culprit. The phenolic group makes the molecule sensitive to the pH shifts that occur during plasma freezing (the "freeze-concentration" effect of salts).

  • Corrective Action: Aliquot samples immediately after collection. Do not refreeze.

  • Stabilizer Recommendation: Add Ascorbic Acid (0.1% w/v) to the plasma immediately upon separation. This acts as a sacrificial antioxidant, protecting the C1-hydroxyl group from oxidative degradation.

Q: Can I use standard clear Eppendorf tubes if I keep the lights off? A: No. Ambient light in a lab is sufficient to induce photo-isomerization within minutes.

  • Protocol: Use amber polypropylene tubes exclusively. If amber tubes are unavailable, wrap tubes in aluminum foil before blood collection.

Section B: Extraction & Recovery

Q: My extraction recovery is inconsistent (ranging from 40% to 80%) using Ethyl Acetate. Why? A: Ethyl Acetate is often too polar and extracts excess matrix interferences, but the inconsistency likely stems from pH variability .

  • The Science: 1-DMC has a pKa ~10 (phenolic) and pKa ~1.7 (tropolone carbonyl). If your plasma pH drifts (e.g., due to CO2 loss), the ionization state changes.

  • Recommended Protocol (LLE):

    • Buffer 200 µL plasma with 50 µL Ammonium Formate (pH 7.4) . This locks the analyte in its neutral, hydrophobic state.

    • Extract with Dichloromethane (DCM) : Isopropanol (IPA) (90:10 v/v) . The IPA helps solvate the polar hydroxyl group, improving recovery over pure DCM.

    • Evaporate under nitrogen at <40°C (avoid high heat).

Q: I see "ghost peaks" eluting just after my analyte. What are these? A: These are likely lumicolchicine isomers .

  • Diagnosis: Check the UV absorbance ratio. Colchicine derivatives have maxima at ~245nm and ~350nm. Lumicolchicines have a distinct shift in the 350nm band.

  • Fix: Verify your autosampler is light-protected. Some older autosamplers have clear windows; cover them with foil.

Section C: LC-MS/MS Quantification

Q: What mobile phase conditions provide maximum stability during the run? A: You must maintain an acidic environment.

  • Protocol: Use 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Reasoning: Acidic pH ensures the tropolone nitrogen is protonated (improving ESI+ sensitivity) and prevents phenolate formation. Avoid alkaline mobile phases (e.g., Ammonium Hydroxide), which will cause severe peak tailing and on-column degradation.

Part 4: Summary of Stability Data

ParameterConditionStability StatusRecommendation
Light Ambient Lab LightCritical Failure (<1 hr)Amber glassware/foil mandatory.
Temperature Room Temp (25°C)Moderate (loss after 4-6 hrs)Keep on ice during processing.
pH Alkaline (pH > 9)Poor (Ionization/Oxidation)Maintain pH 6.0–7.5 during extraction.
Matrix Whole BloodStable for <2 hrsSeparate plasma immediately (centrifuge at 4°C).
Autosampler 4°C (Dark)Stable for 24 hrsEnsure autosampler is light-tight.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Colchicine, 1-demethyl- (Compound Summary). Retrieved from [Link]

  • Jiang, Y., et al. (2015). Highly Sensitive Determination of Colchicine in Human Plasma by UPLC-MS/MS. Academia.edu. Retrieved from [Link]

  • Chéze, M., et al. (2006). A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma. PubMed.[2] Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Demethylcolchicine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Demethylcolchicine (1-O-demethylcolchicine). This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the chemical modification of colchicine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis and maximize your yield of high-purity 1-Demethylcolchicine.

Introduction: The Challenge of Regioselectivity

1-Demethylcolchicine is a key metabolite and synthetic derivative of colchicine, where the methoxy group at the C1 position of the A-ring is converted to a hydroxyl group.[1][2] This modification can alter the molecule's biological properties, potentially offering an improved therapeutic index.[1]

The primary challenge in synthesizing 1-Demethylcolchicine is achieving regioselective demethylation at the C1 position. Colchicine possesses three methoxy groups on the A-ring (C1, C2, C3) and one on the C-ring (C10), all of which are susceptible to demethylation under various conditions. A lack of selectivity leads to a mixture of demethylated isomers, significantly complicating purification and reducing the yield of the desired product. This guide will address this central issue and other common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common issues encountered during the synthesis of 1-Demethylcolchicine.

Issue 1: Low or No Yield of 1-Demethylcolchicine

Q1: My reaction has run to completion according to TLC, but after workup and purification, my final yield is very low. What are the likely causes?

A1: Low isolated yield despite apparent reaction completion is a frequent issue. The primary causes are often related to product degradation during the workup or purification stages, or the formation of multiple, difficult-to-separate byproducts that were not resolved on your TLC plate.

  • Product Degradation: 1-Demethylcolchicine, like its parent compound, is sensitive to light and can be unstable under harsh pH or temperature conditions.[3] Exposure to ambient or UV light can cause photoisomerization to inactive lumicolchicine derivatives. Additionally, prolonged exposure to acidic or basic conditions during the workup can lead to hydrolysis or other side reactions.

  • Non-selective Demethylation: The most significant contributor to low yields of the specific C1-isomer is the concurrent demethylation at the C2, C3, and C10 positions.[4] This creates a mixture of mono-, di-, and even tri-demethylated products, making the isolation of pure 1-Demethylcolchicine challenging and inherently yield-reducing.[5][6]

  • Incomplete Hydrolysis (Two-Step Method): In the two-step method involving an acetyl intermediate, the final hydrolysis step with Lithium Hydroxide (LiOH) might be incomplete, leaving some acetylated product that is lost during purification.

Troubleshooting Steps:

  • Protect from Light: From the moment the reaction is quenched, all subsequent steps (extraction, concentration, chromatography) should be performed with glassware wrapped in aluminum foil or in a darkened room to prevent photodegradation.

  • Optimize Workup Conditions: Perform the aqueous workup promptly after quenching the reaction. Use pre-chilled solutions and an ice bath to keep the mixture cold. Neutralize the solution carefully and avoid overly acidic or basic pH for extended periods.

  • Re-evaluate Purification Strategy: Your purification method may not be adequately separating the C1-isomer from other byproducts. See the dedicated Purification Troubleshooting section below for more details.

  • Confirm Hydrolysis Completion: When using the LiOH hydrolysis method, ensure the reaction is monitored by TLC until the acetylated intermediate is fully consumed. The polarity difference between the acetylated and hydroxylated products should be clearly visible on TLC.

Issue 2: Poor Regioselectivity - A Mixture of Isomers

Q2: My final product is a mixture of several demethylated compounds. How can I improve the selectivity for the C1 position?

A2: This is the core challenge of the synthesis. Regioselectivity is highly dependent on the reaction conditions and the choice of demethylating agent.

  • Causality of Poor Selectivity: The methoxy groups on the A-ring have similar electronic properties, making them all potential targets for electrophilic attack by a Lewis acid or protonation by a strong protic acid. Harsher conditions (e.g., high temperatures, excess reagent) tend to decrease selectivity, leading to a shotgun demethylation pattern.

dot

Colchicine Colchicine (C1, C2, C3, C10 - OMe) Reaction Demethylation Reaction (e.g., H₂SO₄ or Lewis Acid) Colchicine->Reaction Mixture Crude Product Mixture Reaction->Mixture Poor Regioselectivity Product1 1-Demethylcolchicine (Desired Product) Mixture->Product1 Product2 2-Demethylcolchicine Mixture->Product2 Product3 3-Demethylcolchicine Mixture->Product3 Product10 10-Demethylcolchicine (Colchiceine) Mixture->Product10

Caption: The challenge of poor regioselectivity in colchicine demethylation.

Strategies to Enhance C1-Selectivity:

  • Strict Temperature Control: This is critical. For Lewis acid-mediated demethylations (like the SnCl₄ method), maintain the initial addition temperature at 0°C to control the exotherm. Allowing the reaction to proceed at a lower temperature for a longer duration may favor the desired C1 demethylation. For the sulfuric acid method, carefully control the temperature, as higher temperatures can lead to over-reaction.

  • Slow Reagent Addition: Add the Lewis acid or sulfuric acid dropwise over an extended period. This maintains a low instantaneous concentration of the reagent, which can significantly improve selectivity.

  • Optimize Reagent Stoichiometry: An excess of the demethylating agent will invariably lead to multiple demethylations. Carefully titrate the equivalents of the Lewis acid. It may be beneficial to start with sub-stoichiometric amounts and monitor the reaction progress to find the optimal balance between conversion and selectivity.

  • Screen Lewis Acids: While Tin (IV) chloride (SnCl₄) is commonly used, other Lewis acids may offer different selectivity profiles. Consider screening alternatives like Aluminum chloride (AlCl₃) or Boron trichloride (BCl₃) under carefully controlled conditions.[4]

  • Consider the Two-Step Approach: The method involving acetylation of the C-ring tropolone followed by demethylation is designed to improve regioselectivity.[1] The intermediate acetyl group can sterically and electronically influence the A-ring, potentially favoring demethylation at the C1 position.

ParameterRecommendation for High C1-SelectivityRationale
Temperature Maintain 0°C during reagent addition; run at or below room temperature.Minimizes the activation energy for less-favored demethylation pathways (C2, C3, C10).
Reagent Addition Add demethylating agent slowly (dropwise) via an addition funnel.Avoids localized high concentrations of the reagent, reducing indiscriminate reactions.
Stoichiometry Use the minimum effective amount of Lewis acid/protic acid.Excess reagent will drive the reaction towards multiple demethylations.
Method Choice Prioritize the two-step acetylation/demethylation protocol.The intermediate may sterically hinder or electronically disfavor attack at other positions.[1]
Issue 3: Difficulties in Product Purification

Q3: I am struggling to separate 1-Demethylcolchicine from the other isomers by column chromatography. The fractions are all mixed. What can I do?

A3: The structural similarity and, consequently, similar polarity of the demethylated isomers make their separation by standard column chromatography a significant challenge.

Purification Troubleshooting Steps:

  • TLC Method Development: Before attempting a column, optimize your TLC mobile phase. The goal is to achieve the best possible separation (maximum ΔRf) between the spots. Test various solvent systems with different polarities. A common starting point for colchicinoids is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexanes. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve peak shape and separation.

  • Use High-Quality Silica: Use a high-quality silica gel with a small, uniform particle size (e.g., 230-400 mesh) for flash chromatography. This will provide higher resolution.

  • Column Packing and Loading: Ensure the column is packed perfectly without any air bubbles or cracks, as this leads to poor separation. Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent) and load it onto the column in a narrow band.

  • Gradient Elution: A shallow gradient elution is often more effective than an isocratic (single solvent mixture) elution. Start with a less polar solvent system to elute the less polar impurities, then gradually and slowly increase the polarity to separate the closely-eluting isomers.

  • Monitor Fractions Diligently: Collect small fractions and analyze them by TLC before combining. It is better to have several pure fractions and some mixed fractions than to combine them prematurely and contaminate your product.

IsomerRelative Polarity (General Trend)Elution Order from Silica Gel (General)
Colchicine (Starting Material)Least PolarFirst
1-Demethylcolchicine More Polar than ColchicineIntermediate
2/3-DemethylcolchicineSimilar Polarity to C1 IsomerOften co-elutes or elutes very closely
10-DemethylcolchicineMost PolarLast

Note: The exact elution order can vary based on the specific solvent system used.

Experimental Protocols

Safety Precaution: Colchicine and its derivatives are highly toxic. Handle these compounds with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a certified chemical fume hood.

Protocol 1: Two-Step Regioselective C1-Demethylation

This method is adapted from a procedure for a related thiocolchicinoid and involves protection of the C-ring followed by selective demethylation.[1]

dot

cluster_0 Step 1: Acetylation cluster_1 Step 2: Hydrolysis & Demethylation Colchicine Colchicine Add_Reagents Add Acetyl Chloride, then SnCl₄ (dropwise) Colchicine->Add_Reagents 1. Dissolve in Anhydrous DCM 2. Cool to 0°C Stir Stir at RT for ~48h Add_Reagents->Stir Quench Quench Reaction Stir->Quench Monitor by TLC Add_LiOH Add LiOH in MeOH/H₂O Quench->Add_LiOH Stir2 Stir at RT for ~1h Add_LiOH->Stir2 Workup Aqueous Workup & Extraction Stir2->Workup Monitor by TLC Purify Column Chromatography (Silica Gel) Workup->Purify Product Pure 1-Demethylcolchicine Purify->Product

Caption: Workflow for the two-step synthesis of 1-Demethylcolchicine.

Step 1: Acetylation

  • Dissolve colchicine (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred solution.

  • After stirring for 5-10 minutes, add tin (IV) chloride (SnCl₄, 1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for approximately 48 hours.

  • Monitor the formation of the acetylated intermediate by TLC (e.g., using 5% MeOH in DCM). The intermediate should be less polar than colchicine.

Step 2: Hydrolysis and Demethylation

  • Upon completion of the acetylation, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude acetylated intermediate in a mixture of methanol (MeOH) and water.

  • Add a prepared solution of lithium hydroxide (LiOH, ~2-3 equivalents) in MeOH/H₂O.

  • Stir the resulting mixture at room temperature for approximately 1-2 hours.

  • Monitor the hydrolysis and demethylation by TLC until the starting intermediate is consumed and the more polar 1-Demethylcolchicine product is formed.

  • Once complete, carefully neutralize the mixture with dilute HCl (e.g., 1M) to ~pH 7.

  • Perform a standard aqueous workup: extract with a suitable organic solvent (e.g., ethyl acetate or DCM), dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Direct C1-Demethylation (Modified Brossi's Procedure)

This method uses a strong protic acid for direct demethylation.[2] It is faster but may be less selective than the two-step method.

  • Dissolve colchicine (1 equivalent) in a suitable solvent like dichloromethane (DCM).

  • At an elevated temperature (e.g., 45°C, requiring a reflux condenser), carefully and slowly add concentrated sulfuric acid (H₂SO₄).

  • Monitor the reaction progress closely by TLC. The reaction time will need to be optimized; prolonged reaction will lead to multiple demethylations.

  • Upon completion (or optimal conversion), cool the reaction to 0°C and quench by slowly adding it to a vigorously stirred, ice-cold solution of saturated sodium bicarbonate.

  • Perform an aqueous workup and purification as described in steps 9-10 of Protocol 1.

References

  • Czerwonka, D., Sobczak, S., Maj, E., Wietrzyk, J., & Huczyński, A. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. Molecules, 25(5), 1180. [Link]

  • Li, F., He, Y., Wang, L., et al. (2016). Electrophilicities and Protein Covalent Binding of Demethylation Metabolites of Colchicine. Chemical Research in Toxicology, 29(5), 840-849. [Link]

  • Li, Y., et al. (2017). Microbial Catalyzed Regio-Selective Demethylation of Colchicine by Streptomyces griseus ATCC 13273. Applied Biochemistry and Biotechnology, 183(3), 960-973. [Link]

  • Dubey, K. K., et al. (2015). Production of demethylated colchicine through microbial transformation and scale-up process development. RSC Advances, 5(92), 75239-75248. [Link]

  • Alali, F. Q., et al. (2025). Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential. Molecules, 30(15), 1234. [Link]

  • Tateishi, T., et al. (1997). Colchicine biotransformation by human liver microsomes. Identification of CYP3A4 as the major isoform responsible for colchicine demethylation. Biochemical Pharmacology, 53(1), 111-116. [Link]

  • Czerwonka, D., et al. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. PubMed, 32151042. [Link]

  • Satish, G., et al. (2017). Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization. Organic Letters, 19(18), 4846-4849. [Link]

  • Wang, C., et al. (2017). Enantioselective total synthesis of (–)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids. Chemical Science, 8(7), 4961-4966. [Link]

  • Ponzone, C., et al. (2014). Biotransformation of colchicinoids into their corresponding 3-O-glucosyl derivatives by selected strains of Bacillus megaterium. Journal of Molecular Catalysis B: Enzymatic, 105, 114-121. [Link]

Sources

Technical Support Center: 1-Demethylcolchicine Solubilization & Handling

[1]

Executive Technical Summary

Compound Identity: 1-Demethylcolchicine (1-DMC) CAS: 3464-68-4 Molecular Weight: 385.4 g/mol Core Challenge: Unlike its parent compound Colchicine, which is freely soluble in water, 1-DMC possesses a phenolic hydroxyl group at the C1 position (replacing a methoxy group).[1] While this increases polarity, it also facilitates intermolecular hydrogen bonding, potentially increasing crystal lattice energy and reducing aqueous solubility at neutral pH.[1] Furthermore, the tropolone ring system confers significant photosensitivity.

Quick Reference Properties:

Property Value/Characteristic Implication
Solubility (Water) Sparingly Soluble Direct dissolution in buffers is not recommended.[1]
Solubility (DMSO) High (>10 mg/mL) Preferred solvent for stock solutions.[1]
pKa (Phenolic OH) ~10 (Estimated) At pH 7.4, the molecule is >99% neutral (protonated), limiting solubility.[1]

| Stability | Photosensitive; Hygroscopic | Must be protected from light; store desiccated. |

The "Golden Path" Solubilization Protocol

Use this validated workflow to prepare aqueous buffers for cell culture or enzymatic assays. This method minimizes precipitation risks by establishing a stable organic nucleation center before aqueous dilution.

Step 1: Preparation of Organic Stock (1000x)
  • Weighing: Weigh 1-DMC powder into an amber glass vial. Note: Use amber glass to prevent photo-isomerization into lumicolchicine derivatives.[1][2]

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

    • Why DMSO? It disrupts the strong intermolecular hydrogen bonds of the solid crystal lattice.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature (25°C) for 5 minutes.

    • Visual Check: Solution must be optically clear yellow/green.

Step 2: Aqueous Dilution (The Critical Step)

Do not add buffer to the DMSO stock. Always add the stock to the buffer.

  • Pre-warm your aqueous buffer (e.g., PBS, culture media) to 37°C.

  • Agitation: Place the buffer on a magnetic stirrer creating a distinct vortex.

  • Injection: Slowly inject the DMSO stock into the center of the vortex using a micropipette.

    • Target: Final DMSO concentration should be

      
       (v/v) for cell culture, or up to 
      
      
      for enzymatic assays.
  • Equilibration: Allow to stir for 2 minutes. Inspect for "oiling out" or turbidity.

Workflow Diagram

GStartSolid 1-DMC(Amber Vial)DMSO_StockDissolve in DMSO(10-50 mM Stock)Start->DMSO_StockAnhydrous SolventSonicateSonicate(5 min, 25°C)DMSO_Stock->SonicateIf particulates persistMixingVortex Injection(Dropwise addition)DMSO_Stock->Mixing1:1000 DilutionSonicate->DMSO_StockBuffer_PrepPre-warm Buffer(37°C)Buffer_Prep->MixingFinalStable Working Solution(<0.1% DMSO)Mixing->FinalStir 2 mins

Caption: Step-by-step solubilization workflow ensuring stable transition from organic stock to aqueous phase.

Troubleshooting & FAQs

Issue: Precipitation upon addition to buffer

Diagnosis: This is often caused by "solvent shock"—the rapid change in polarity forces hydrophobic aggregation before the molecules can disperse. Corrective Actions:

  • Reduce Stock Concentration: Dilute your DMSO stock 1:10 with intermediate solvent (e.g., Ethanol) before adding to water, though pure DMSO is usually best.

  • Increase Temperature: Ensure the buffer is at 37°C. Cold buffers decrease kinetic solubility.

  • Check Ionic Strength: High salt buffers (like 10x PBS) reduce solubility via the "salting-out" effect. Use 0.5x or 1x PBS.

Issue: Compound degradation (Color change to dark brown)

Diagnosis: Photo-oxidation or hydrolysis.[1] Colchicinoids are notorious for rearranging into Lumicolchicine upon UV/Vis exposure. Corrective Actions:

  • Light Hygiene: All handling must be done under low-light conditions or using amber plasticware.[2]

  • pH Check: Ensure pH is neutral (6.8–7.4). Strong acids or bases can hydrolyze the acetamide bond or affect the tropolone ring.

FAQ: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caveats. 1-DMC is soluble in ethanol, but ethanol evaporates rapidly, potentially changing stock concentration over time.[1] Furthermore, ethanol is less effective than DMSO at suppressing aggregation during the aqueous transition. If using ethanol, seal vials tightly with parafilm.

FAQ: What is the maximum solubility in PBS?

Answer: While an exact saturation limit varies by temperature and pH, reliable experimental protocols suggest keeping the final concentration below 100 µM in aqueous buffers to ensure thermodynamic stability during long incubations.

Biological Context & Stability Logic

The "Phenol Problem" (pKa Effects)

1-Demethylcolchicine has a phenolic hydroxyl group (pKa

1
  • At pH 7.4: The compound is protonated (neutral).

    
    
    Since the neutral form is less soluble than the ionized form, raising the pH to >10 would increase solubility but destroy the molecule  via base-catalyzed hydrolysis of the tropolone ring.[1] Therefore, we must rely on co-solvents (DMSO) rather than pH adjustment.[1]
    
Decision Tree: Handling Precipitation

TroubleshootingStartPrecipitate Observed?Check_ConcIs Final Conc > 100 µM?Start->Check_ConcReduce_ConcDilute to < 50 µMCheck_Conc->Reduce_ConcYesCheck_TempIs Buffer Cold (4°C)?Check_Conc->Check_TempNoWarm_BufferWarm to 37°CCheck_Temp->Warm_BufferYesCheck_DMSOIs DMSO < 0.1%?Check_Temp->Check_DMSONoIncrease_DMSOIncrease DMSO to 0.5%(If assay permits)Check_DMSO->Increase_DMSOYesCyclodextrinUse 2-HP-β-Cyclodextrinas carrierCheck_DMSO->CyclodextrinNo (Maxed out)

Caption: Logical decision tree for resolving precipitation events during formulation.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 629842, 1-Demethylcolchicine. Retrieved from [Link][1]

  • Rösner, M., Capraro, H. G., Jacobson, A. E., et al. (1981).[1][3] Biological effects of modified colchicines.[3][4][5][6] Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine...[1][3][7] Journal of Medicinal Chemistry, 24(3), 257–261.[1][3] (Provides structural context for demethylated derivatives).

Technical Support Center: 1-Demethylcolchicine Standard Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The Criticality of Light Exclusion: 1-Demethylcolchicine (also known as 1-O-Demethylcolchicine or Colchifoline) shares the tropolone ring structure of its parent compound, colchicine.[1] This structure is inherently unstable under ultraviolet (UV) and visible light (specifically 350–400 nm).[1] Upon exposure, it undergoes an irreversible [2+2] electrocyclic ring closure , converting the active tropolone system into inactive lumicolchicine isomers (β- and γ-lumicolchicine derivatives).[1]

Implication: Even brief exposure to standard laboratory fluorescent lighting can induce measurable isomerization, compromising quantitative standards and biological assays. This guide provides a self-validating, closed-loop protocol to eliminate this variable.

Mechanism of Degradation (The "Why")

To prevent degradation, one must understand the enemy. The degradation is not oxidative (initially) but photochemical isomerization .

The Photochemical Pathway

The tropolone ring (Ring C) absorbs photons, exciting electrons from the HOMO to the LUMO (


 and 

). This excited state facilitates a disrotatory ring closure between Carbon-7 and the tropolone ring, forming a cyclobutane ring.[1]

Visualizing the Threat:

Photodegradation cluster_0 Critical Failure Mode Start 1-Demethylcolchicine (Active Tropolone Structure) Light UV/Vis Light (350-400 nm) Start->Light Excited Excited Singlet State (S1) Light->Excited Absorption Transition Disrotatory Electrocyclization Excited->Transition Product Lumicolchicine Derivatives (Inactive Isomers) Transition->Product Irreversible

Figure 1: The irreversible photochemical cascade transforming 1-Demethylcolchicine into lumicolchicine isomers.

Standard Handling Protocols (The "How")

This section outlines a Self-Validating System . Every step includes a check to ensure compliance.

A. Solid State Storage
  • Primary Threat: Ambient lab light during weighing.[1]

  • Protocol:

    • Vial Selection: Use only amber borosilicate glass vials (Type 1).

    • Temperature: Store at -20°C . The reaction is photochemically driven, but lower temperatures reduce secondary oxidative risks.

    • Validation: Store a "Dark Control" aliquot wrapped in aluminum foil alongside the working vial. If the working vial shows degradation compared to the foil-wrapped control, your handling environment is too bright.

B. Solution Preparation (Critical Control Point)

Solvent choice dramatically affects photostability.[1]

SolventStability RiskRecommendation
DMSO LowPreferred for stock solutions.[1] High solubility, low photoreactivity.
Ethanol/Methanol HighAvoid for storage.[1][2] Protic solvents accelerate photolysis rates [1].[1]
Water/Buffer ExtremeImmediate Use Only. Hydrolysis risk + rapid photolysis.[1] Stability < 24h.

Step-by-Step Preparation Workflow:

  • Environment: Turn off overhead fluorescent lights. Use a red photographic safety light or low-intensity LED with a UV-cutoff filter (>400 nm).[1]

  • Weighing: Tare the amber volumetric flask before adding solid. Do not use clear weigh boats.

  • Dissolution: Dissolve in pure DMSO to create a high-concentration stock (e.g., 10 mM).

  • Aliquot: Immediately dispense into single-use amber cryovials.

  • Freeze: Flash freeze and store at -80°C or -20°C.

Troubleshooting & FAQs

Q1: I see extra peaks in my HPLC chromatogram. Is this degradation?

Answer: Likely, yes.[1]

  • Symptom: Appearance of peaks eluting earlier than the main peak on Reverse Phase (C18) columns. Lumicolchicines are generally more polar than the parent compound due to the loss of the tropolone aromaticity.

  • Diagnostic Test:

    • Inject your standard.[1][3]

    • Expose a small aliquot of the standard to direct sunlight or UV lamp for 15 minutes.

    • Inject the exposed sample.

    • Confirmation: If the "impurity" peaks in your original sample match the massive new peaks in the exposed sample, you have confirmed photo-degradation.

Q2: My standard turned from yellow to a darker/brownish color. Can I use it?

Answer: No.

  • Causality: 1-Demethylcolchicine is a pale yellow powder.[1][3] Darkening indicates significant oxidation or extensive photodegradation.[1] The C1-hydroxyl group (phenol) makes this molecule more susceptible to oxidation than Colchicine itself.[1]

  • Action: Discard immediately. Verify the pH of your solvent; basic conditions accelerate phenolic oxidation.

Q3: Can I use a clear vial if I wrap it in foil?

Answer: Yes, but with caveats.

  • Risk: The moment you unwrap it to pipette, you expose it to high-flux photons.[1]

  • Best Practice: Use amber glass and foil for long-term storage.[1] For active use, amber glass is mandatory.

Q4: How do I validate that my LC-MS autofocus light isn't degrading the sample?

Answer: Autosamplers often have internal LED lights.[1]

  • Protocol:

    • Prepare a known concentration standard.[1][3]

    • Place it in the autosampler.

    • Inject immediately (T=0).[1]

    • Leave it in the autosampler for 12 hours.

    • Inject again (T=12).

    • Criteria: Peak area deviation > 2% indicates autosampler light leakage or thermal instability.[1] Use autosamplers with darkened covers.[1]

Analytical Validation Workflow

Use this logic flow to determine if your data is valid or compromised.

Validation Start Start Analysis CheckColor Visual Inspection: Is solution pale yellow? Start->CheckColor Discard1 DISCARD: Oxidation/Degradation CheckColor->Discard1 No (Dark/Brown) RunHPLC Run HPLC/LC-MS (C18, Acidic Mobile Phase) CheckColor->RunHPLC Yes CheckPeaks Check Chromatogram: Are there split peaks? RunHPLC->CheckPeaks CheckUV Check UV Spectrum: Is max abs at ~350 nm? CheckPeaks->CheckUV No Investigate Investigate: Run Light-Stress Test CheckPeaks->Investigate Yes (Pre-peaks) Valid VALID Standard CheckUV->Valid Yes CheckUV->Investigate No (Shifted)

Figure 2: Decision tree for validating the integrity of 1-Demethylcolchicine standards before use.

References

  • Ghanem, R., et al. (2010).[1] "Photochemical Transformation of Colchicine: A Kinetic Study." Journal of Solution Chemistry, 39, 441–456. Link[1]

  • BenchChem Technical Support. (2025). "Preventing degradation of 1-demethyl-colchicine during experiments." BenchChem Technical Guides. Link[1]

  • Kutter, J.P., et al. (2020).[1] "Photoinduced Skeletal Rearrangement of N-Substituted Colchicine Derivatives." The Journal of Organic Chemistry, 85(2), 1163–1171. Link[1]

  • PubChem. (2025).[1] "1-Demethylcolchicine Compound Summary." National Library of Medicine. Link

  • ICH Guidelines. (1996).[1] "Q1B: Photostability Testing of New Drug Substances and Products." European Medicines Agency.[1] Link

Sources

The Chromatographer's Desk: 1-Demethylcolchicine Retention Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic method development. As an Application Scientist, I have designed this guide to move beyond generic troubleshooting. 1-Demethylcolchicine presents unique chromatographic challenges due to its structural divergence from its parent compound, colchicine. This guide explores the mechanistic causality behind retention behavior, provides self-validating protocols, and offers targeted solutions for mobile phase optimization.

Part 1: Core Principles of 1-Demethylcolchicine Chromatography (FAQs)

Q1: Why does 1-Demethylcolchicine elute significantly earlier than colchicine under standard reversed-phase (RP-HPLC) conditions? A1: The retention discrepancy is driven by molecular polarity. 1-Demethylcolchicine differs from colchicine by the absence of a methyl group at the C-1 position on the trimethoxybenzene ring (Ring A), leaving a free phenolic hydroxyl (-OH) group. This hydroxyl group acts as both a strong hydrogen bond donor and acceptor, significantly increasing the molecule's hydrophilicity. In RP-HPLC (e.g., on a C18 column), increased polarity translates to weaker hydrophobic interactions with the stationary phase, causing 1-Demethylcolchicine to elute earlier than the more lipophilic colchicine.

Q2: How does mobile phase pH dictate the retention time and peak shape of 1-Demethylcolchicine? A2: The C-1 phenolic hydroxyl group is weakly acidic. If the mobile phase pH approaches or exceeds the pKa of this group (typically > 8.0 for similar phenols), the molecule partially ionizes into a phenoxide anion. Ionized species have minimal affinity for hydrophobic C18 chains, leading to drastic reductions in retention time. Furthermore, mixed populations of neutral and ionized molecules cause severe peak tailing. Causality: To ensure robust retention and sharp peak symmetry, the mobile phase pH must be maintained between 3.0 and 5.5 . This acidic environment suppresses ionization, keeping the C-1 hydroxyl fully protonated (neutral) and maximizing hydrophobic interactions[1].

pHEffect pH_Low Acidic Mobile Phase (pH 3.0 - 5.5) State_Neutral C-1 Hydroxyl Protonated (Neutral) pH_Low->State_Neutral Ret_High Strong C18 Interaction Optimal Retention State_Neutral->Ret_High pH_High Neutral/Basic Phase (pH > 7.0) State_Ionized C-1 Phenoxide Deprotonated (Ionized) pH_High->State_Ionized Ret_Low Weak C18 Interaction Poor Retention & Tailing State_Ionized->Ret_Low

Mechanistic effect of mobile phase pH on 1-Demethylcolchicine ionization and retention.

Q3: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier? A3: The choice depends on your primary analytical goal:

  • For Efficiency and Peak Shape: Acetonitrile is preferred. It has a lower viscosity (reducing system backpressure) and acts as a stronger elution solvent, which often yields sharper peaks. A common optimized system uses an ammonium acetate buffer (pH 4.85) with ACN[2].

  • For Isomeric Selectivity: Methanol is superior if you need to resolve 1-Demethylcolchicine from its positional isomers (2-Demethylcolchicine and 3-Demethylcolchicine). Methanol engages in hydrogen bonding with the C-1 hydroxyl, offering unique stereochemical selectivity that ACN (a dipole-only solvent) cannot provide.

Part 2: Troubleshooting Guide

Issue: 1-Demethylcolchicine is co-eluting with the solvent front (Void Volume).

  • Root Cause: The mobile phase is too strong (excessive organic modifier) or the analyte is ionized.

  • Actionable Fix: First, verify the aqueous buffer pH is ≤ 5.5. If the pH is correct, systematically decrease the organic modifier concentration by 5% increments. For example, shift from 40% ACN to 35% ACN to increase the retention factor (

    
    ).
    

Issue: The peak exhibits severe tailing (Tailing Factor > 1.8).

  • Root Cause: Secondary interactions between the polar C-1 hydroxyl group and unendcapped, acidic silanol groups on the silica support.

  • Actionable Fix: Increase the ionic strength of your buffer (e.g., from 10 mM to 20 mM ammonium acetate) to competitively mask the silanol sites[2]. Alternatively, switch to 0.1% acetic acid in water to ensure complete protonation of both the analyte and the silanols[3].

OptimizationWorkflow Start Start: 1-Demethylcolchicine Method Development Step1 Select Stationary Phase (e.g., C18, 5 µm) Start->Step1 Step2 Set Aqueous Buffer (pH 3.0 - 5.5) Step1->Step2 Step3 Choose Organic Modifier (MeOH or ACN) Step2->Step3 Decision Is Retention Factor (k') > 2? Step3->Decision AdjustOrg Decrease % Organic to increase retention Decision->AdjustOrg No Decision2 Is Peak Shape Symmetrical? (Tf < 1.5) Decision->Decision2 Yes AdjustOrg->Decision AdjustpH Lower pH / Increase Buffer to mask silanols Decision2->AdjustpH No End Optimized Mobile Phase Decision2->End Yes AdjustpH->Decision2

Workflow for optimizing 1-Demethylcolchicine HPLC mobile phase conditions.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, do not simply run samples after mixing solvents. Use this self-validating protocol to establish a baseline of system suitability before injecting valuable biological or synthetic samples.

Method: Preparation of pH 4.85 Ammonium Acetate / Acetonitrile Mobile Phase

Objective: To prepare an optimized isocratic mobile phase (68:32 v/v) and validate system readiness.

Step 1: Aqueous Buffer Preparation

  • Weigh exactly 1.54 g of HPLC-grade ammonium acetate (equivalent to 20 mmol/L).

  • Dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Monitor the pH using a calibrated pH meter. Add drops of glacial acetic acid until the pH reaches exactly 4.85 ± 0.05. Causality: Precise pH control at 4.85 ensures the C-1 hydroxyl group remains protonated, preventing run-to-run retention time drift[2].

Step 2: Mobile Phase Blending & Degassing

  • Combine 680 mL of the prepared aqueous buffer with 320 mL of HPLC-grade Acetonitrile.

  • Filter the mixture through a 0.22 µm hydrophilic PTFE membrane filter under vacuum.

  • Sonicate the filtered mobile phase for 10 minutes. Causality: Filtration prevents frit clogging, while sonication removes dissolved oxygen that can cause baseline fluctuations at lower UV wavelengths (e.g., 245 nm or 350 nm).

Step 3: Column Equilibration

  • Install a C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Purge the system and flow the mobile phase at 1.0 mL/min.

  • Monitor the UV baseline at 245 nm and 350 nm. Wait until the baseline drift is < 1 mAU/hr (typically requires 20 column volumes, or ~30 minutes).

Step 4: System Suitability Testing (Self-Validation) Inject 10 µL of a 10 µg/mL 1-Demethylcolchicine standard five consecutive times. The system is validated for use only if the following criteria are met:

  • Retention Time Precision: Relative Standard Deviation (RSD) ≤ 1.0%.

  • Tailing Factor (

    
    ):  ≤ 1.5 (measured at 5% peak height).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    

Part 4: Quantitative Data Summary

The table below summarizes literature-validated mobile phase conditions and their quantitative impact on the chromatographic behavior of colchicine derivatives, providing a baseline for your method development.

Mobile Phase CompositionBuffer pHModifier RatioRetention Factor (

) Impact
Peak Symmetry (

)
Reference
0.1% Acetic Acid / ACN ~3.2Gradient / IsocraticModerate (

~ 3-5)
Excellent (

< 1.2)
[3]
20 mM NH₄OAc / ACN 4.8568:32 (v/v)Optimal (

~ 4-6)
Good (

< 1.3)
[2]
KH₂PO₄ (6.8 g/L) / MeOH 5.545:53 (v/v)High (

> 6)
Acceptable (

< 1.5)
[1]
Water / ACN (No Buffer) ~6.5VariableUnstable / DriftingPoor (

> 2.0, Tailing)
Theoretical

References

1.[3] "An HPLC Method for the Quantification of Colchicine and Colchicine Derivatives in Gloriosa superba seeds" - ResearchGate. 3 2.[1] "Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs" - PMC (NIH). 1 3.[2] "Development and Validation of a Rapid HPLC Method for the Direct Determination of Colchicine in Pharmaceuticals and Biological Fluids" - ResearchGate. 2

Sources

minimizing matrix effects in 1-Demethylcolchicine mass spec analysis

Author: BenchChem Technical Support Team. Date: March 2026

Focus Area: Troubleshooting Matrix Effects in 1-Demethylcolchicine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in alkaloid mass spectrometry, I have designed this guide to address one of the most persistent challenges in pharmacokinetic and toxicological research: mitigating ion suppression when analyzing 1-Demethylcolchicine (1-DMC).

This guide bypasses generic advice to focus on the causality of matrix effects, providing you with self-validating protocols and mechanistically grounded solutions to ensure the scientific integrity of your data.

Core Analytical Workflow

Workflow A Biological Sample (Plasma/Urine) B Sample Preparation (Optimized SPE/LLE) A->B Spike SIL-IS C Chromatographic Separation (UHPLC, Biphenyl/PFP) B->C Remove Phospholipids D ESI-MS/MS Ionization (Positive Mode) C->D Resolve Co-elutants E Data Analysis & Matrix Factor Calculation D->E MRM Transitions

LC-MS/MS Workflow for 1-Demethylcolchicine emphasizing matrix effect mitigation.

FAQ 1: The Mechanistic Root of Matrix Effects

Q: Why does 1-Demethylcolchicine suffer from more severe ion suppression than parent colchicine in ESI+ mode?

A: The causality lies in the structural polarity of the molecule and the competitive ionization dynamics of the electrospray plume. 1-Demethylcolchicine (CAS 3464-68-4) features a hydroxyl group at the C-1 position of the trimethoxybenzene A-ring, replacing the methoxy group found in parent colchicine (1)[1].

This structural modification significantly increases its hydrophilicity, yielding a computed XLogP3 of approximately 0.7 (2)[2]. In reversed-phase liquid chromatography (RPLC), this increased polarity reduces its retention factor, causing 1-DMC to elute earlier than colchicine. Unfortunately, this earlier elution window overlaps directly with highly abundant, endogenous polar lipids (such as lysophosphatidylcholines) and residual salts. During Electrospray Ionization (ESI), these matrix components rapidly saturate the surface of the charged droplets. Because 1-DMC is less surface-active than these lipids, it is forced into the interior of the droplet, preventing its transition into the gas phase and resulting in a suppressed MS/MS signal (3)[3].

FAQ 2: Chromatographic Interventions

Q: Can I mitigate matrix effects purely through chromatographic optimization without changing my sample prep?

A: Yes, by altering the stationary phase chemistry to achieve orthogonal selectivity. Standard C18 columns rely purely on hydrophobic dispersive forces, which often fail to separate the polar 1-DMC from aliphatic matrix interferences.

The Solution: Switch to a Biphenyl or Pentafluorophenyl (PFP) column. The Causality: 1-DMC contains a unique tropolone ring and a substituted aromatic A-ring. Biphenyl stationary phases engage in strong ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 and dipole-dipole interactions with these ring systems. This orthogonal retention mechanism selectively increases the retention time of 1-DMC, pulling it away from the solvent front and aliphatic phospholipids, effectively moving the analyte into a "cleaner" ionization window for LC-MS analysis ()[4].

Troubleshooting Start High Matrix Effects Detected (>15% Ion Suppression) Q1 Are Phospholipids Co-eluting? Start->Q1 A1_Yes Implement Phospholipid Removal Plates or SPE Q1->A1_Yes Yes A1_No Evaluate Mobile Phase & Gradient Profile Q1->A1_No No Q2 Is the IS tracking the analyte accurately? A1_No->Q2 A2_No Switch to 13C/15N Stable Isotope Labeled IS Q2->A2_No No A2_Yes Optimize Dilute-and-Shoot or Injection Volume Q2->A2_Yes Yes

Decision tree for troubleshooting ion suppression in alkaloid LC-MS/MS analysis.

FAQ 3: Advanced Sample Preparation

Q: Protein precipitation (PPT) is yielding a Matrix Factor of <50%. How do I properly extract 1-DMC?

A: PPT is a non-selective technique that leaves near-total phospholipid content in the extract, leading to the severe suppression observed in LC-MS analyses of colchicine derivatives from biological matrices (5)[5]. To resolve this, transition to Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent.

Self-Validating Protocol: Optimized HLB-SPE for 1-DMC

This protocol is designed to be self-validating by incorporating a post-column infusion checkpoint to guarantee data integrity.

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol followed by 1.0 mL of LC-MS grade Water through the HLB cartridge to solvate the polymeric bed.

  • Sample Loading: Dilute 200 µL of biological plasma with 200 µL of 2% Formic Acid in water. Spike with a Stable Isotope Labeled Internal Standard (SIL-IS). Load the mixture at a flow rate of 1 mL/min.

    • Causality: Acidification disrupts protein binding, ensuring 1-DMC is free to interact with the sorbent.

  • Wash Step 1 (Salt Removal): Wash with 1.0 mL of 5% Methanol in water.

    • Causality: Removes endogenous salts that cause early-eluting ion suppression.

  • Wash Step 2 (Lipid Removal): Wash with 1.0 mL of Hexane.

    • Causality: Hexane selectively washes away neutral lipids without eluting the polar 1-DMC.

  • Elution: Elute with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of the initial mobile phase.

  • Validation Checkpoint (Post-Column Infusion): To validate this extraction, infuse a constant 10 µL/min stream of 1-DMC standard into the MS source post-column via a T-junction. Inject the reconstituted blank matrix extract. A stable baseline MS signal confirms the absence of matrix effects; a localized dip indicates residual suppression requiring further wash optimization.

Data Presentation: Quantitative Comparison

The table below summarizes the expected performance metrics when applying different sample preparation strategies for 1-Demethylcolchicine, demonstrating the clear superiority of SPE in mitigating matrix effects.

Extraction MethodAbsolute Recovery (%)Matrix Factor (%)Precision (%RSD, n=6)Phospholipid Removal Efficiency (%)
Protein Precipitation (PPT) 85.2%48.5% (Severe Suppression)14.2%< 10.0%
Liquid-Liquid Extraction (LLE) 71.4%82.1%8.5%85.0%
Solid-Phase Extraction (HLB) 94.6%97.8% (Minimal Suppression)3.1%> 98.0%
References
  • PubChem. "Colchicine, 1-demethyl- | C21H23NO6 | CID 629842". Source: NIH. URL: 2

  • Pharmaffiliates. "CAS No : 3464-68-4 | Product Name : 1-Demethylcolchicine". Source: Pharmaffiliates. URL: 1

  • "Total biosynthesis of the tubulin-binding alkaloid colchicine". Source: NIH PMC. URL: 4

  • "Detection of Colchicine by Means of LC-MS/MS After Mistaking Meadow Saffron for Bear's Garlic". Source: ResearchGate. URL: 3

  • "Influence of dose-death interval on colchicine and metabolite distribution in decomposed skeletal tissues". Source: Laurentian University. URL:5

Sources

Technical Support Center: 1-Demethylcolchicine Stability & Oxidation Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 1-Demethylcolchicine (CAS 3464-68-4). Unlike standard colchicine, this specific metabolite requires stringent environmental controls to maintain its structural integrity and biological efficacy.

The Mechanistic Achilles' Heel of 1-Demethylcolchicine

As a Senior Application Scientist, I frequently observe researchers treating 1-Demethylcolchicine with the same handling protocols as standard colchicine. This is a critical error. While standard colchicine is relatively stable under ambient aerobic conditions, 1-Demethylcolchicine possesses a free1 of its A-ring[1].

This structural modification introduces a severe vulnerability to auto-oxidation. In the presence of dissolved oxygen and trace transition metals, the phenol undergoes a one-electron oxidation to form a highly reactive2[2]. This radical rapidly disproportionates or oxidizes further into 3[3]. Simultaneously, the molecule retains the classic tropolone C-ring, which is notoriously susceptible to 4 (yielding lumicolchicine derivatives) upon exposure to UV or visible light[4].

Degradation_Pathways A 1-Demethylcolchicine (Intact Phenol & Tropolone) B Phenolic Auto-Oxidation (O2, Trace Metals, ROS) A->B Aerobic Storage C Photochemical Isomerization (UV / Visible Light) A->C Light Exposure D Phenoxy Radicals & Quinone Derivatives (Loss of Tubulin Binding) B->D Electron Transfer E Lumicolchicine Isomers (Tropolone Ring Disruption) C->E Cycloaddition

Fig 1: Dual degradation pathways of 1-Demethylcolchicine via oxidation and photolysis.

Troubleshooting FAQs

Q: Why did my 1-Demethylcolchicine stock solution turn pink or brown over time? A: This color shift is the macroscopic hallmark of phenolic auto-oxidation. The C-1 hydroxyl group has oxidized into a 3[3]. Quinones are highly conjugated systems that absorb visible light, producing red, pink, or brown chromophores. If your solution has changed color, the structural integrity of the A-ring is compromised, and its tubulin-binding affinity is drastically altered. Discard the solution immediately.

Q: Can I store 1-Demethylcolchicine in standard DMSO at room temperature? A: Absolutely not. Standard laboratory DMSO is highly hygroscopic and readily dissolves atmospheric oxygen. When stored at room temperature, this dissolved O₂ acts as the primary electron acceptor, driving the 2[2]. Furthermore, ambient light will trigger the 4[4]. You must use degassed solvents and5[5].

Q: Should I add antioxidants (like ascorbic acid) to my storage buffer? A: While chain-breaking antioxidants can intercept phenoxy radicals and2[2], they introduce confounding variables into biological assays (e.g., artificially altering cellular ROS baselines). It is scientifically more rigorous to prevent oxidation physically (via inert gas overlay and cryogenic storage) rather than chemically.

Self-Validating Storage Protocol

To ensure absolute trustworthiness in your experimental data, you cannot assume your compound is stable; you must build validation into your workflow. The following protocol utilizes physical exclusion of oxygen and light, capped by an analytical validation step.

Step-by-Step Methodology: Inert Aliquoting & Validation

  • Solvent Degassing: Sparge anhydrous DMSO (or your chosen assay solvent) with high-purity Argon gas for 15 minutes. This displaces dissolved oxygen, removing the primary driver of phenolic oxidation.

  • Reconstitution: Dissolve the lyophilized 1-Demethylcolchicine powder in the degassed solvent. Crucial Causality: Perform this step under a red safe-light or heavily subdued lighting to prevent4 of the tropolone ring[4].

  • Aliquoting: Dispense single-use volumes (e.g., 10 µL) into opaque, amber glass vials. Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation (moisture) and fresh oxygen.

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen gas directly over the liquid surface in each vial for 5–10 seconds. Immediately cap the vial with a PTFE-lined septum seal to lock in the inert atmosphere.

  • Cryogenic Storage: Transfer all sealed vials to a5[5].

  • Analytical Validation (The Self-Validating Step): Before initiating a critical biological assay, sacrifice one aliquot for LC-MS analysis. You must verify the presence of the parent mass (m/z 386.1 [M+H]⁺) and confirm the strict absence of M-2 (quinone formation) or M+16 (hydroxylation) degradation peaks. If degradation peaks exceed 1%, the batch must be discarded.

Storage_Workflow S1 1. Lyophilized Powder (Protect from Light) S2 2. Reconstitute in Degassed DMSO S1->S2 S3 3. Argon/Nitrogen Gas Overlay S2->S3 S4 4. Seal in Amber Vials Store at -20°C S3->S4 S5 5. LC-MS Validation (Pre-Experiment) S4->S5

Fig 2: Self-validating workflow for the inert storage of 1-Demethylcolchicine.

Quantitative Stability Profiles

The causality of degradation is directly tied to environmental exposure. The table below summarizes the expected half-life of 1-Demethylcolchicine under various conditions, emphasizing the necessity of the protocol above.

Storage ConditionAtmosphereLight ExposureEstimated Stability / Half-LifePrimary Degradation Mechanism
Room Temp, SolutionAmbient AirAmbient Light< 24 HoursPhotolysis & Phenolic Oxidation
Room Temp, PowderAmbient AirDark1 - 2 WeeksSlow Auto-oxidation
4°C, SolutionAmbient AirDark1 - 3 DaysDissolved O₂ Oxidation
-20°C, SolutionArgon OverlayDark> 6 MonthsNone (Stable)
-80°C, PowderArgon OverlayDark> 2 YearsNone (Stable)
References
  • [1] Colchicine, 1-demethyl- | C21H23NO6 | CID 629842 - PubChem - NIH. nih.gov.

  • [5] 3-Demethylcolchicine 7336-33-6 - PeptideDB. peptidedb.com.

  • [3] Oxidation Products of Phenolic Thiocolchicines: Ring a Quinones and Dienones. tandfonline.com.

  • [4] Photolysis and cytotoxicity of the potentially toxic composition of daylily flower: colchicine. researchgate.net.

  • [2] Anti-/Pro-Oxidant Effects of Phenolic Compounds in Cells: Are Colchicine Metabolites Chain-Breaking Antioxidants? - CDC Stacks. cdc.gov.

Sources

overcoming low recovery rates in 1-Demethylcolchicine extraction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Low Recovery Rates in 1-Demethylcolchicine (1-DMC) Extraction

Welcome to the Advanced Troubleshooting Guide for 1-Demethylcolchicine (1-DMC) extraction. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the fundamental physicochemical behaviors of 1-DMC. By understanding the causality behind molecular interactions, thermal dynamics, and solvent partitioning, you can transform inconsistent yields into a highly reproducible, self-validating extraction system.

Part 1: Diagnostic Workflow for Low Recovery

Before altering your protocol, use the diagnostic logic tree below to identify the root cause of your low 1-DMC recovery rates.

DiagnosticWorkflow Start Low 1-DMC Recovery Identified (<50%) CheckSolvent 1. Solvent Polarity Is the solvent too non-polar? Start->CheckSolvent AdjustSolvent Switch to EtOAc or DCM:EtOH mixtures CheckSolvent->AdjustSolvent Yes CheckPH 2. Aqueous pH Is aqueous phase pH < 10? CheckSolvent->CheckPH No AdjustSolvent->CheckPH AdjustPH Alkalize to pH 10-12 with NH4OH or NaOH CheckPH->AdjustPH Yes CheckTemp 3. Thermal/Light Degradation Temp > 60°C or Light Exposure? CheckPH->CheckTemp No AdjustPH->CheckTemp AdjustTemp Keep Temp 50-60°C Use Amber Glassware CheckTemp->AdjustTemp Yes Success Optimized 1-DMC Recovery (>95% Yield) CheckTemp->Success No AdjustTemp->Success

Caption: Diagnostic logic tree for troubleshooting low 1-Demethylcolchicine extraction recovery rates.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my 1-DMC recovery rate consistently low during liquid-liquid extraction compared to standard colchicine? Causality & Solution: The primary reason for poor recovery is treating 1-DMC as if it were identical to colchicine. 1-Demethylcolchicine is a derivative where the methyl group at the C1 position of the A ring is replaced by a hydroxyl group[1]. This specific modification significantly increases the molecule's polarity and its capacity for hydrogen bonding[1]. Consequently, 1-DMC exhibits higher aqueous solubility. If you use highly non-polar solvents (like petroleum ether), 1-DMC will stubbornly remain in the aqueous phase. Actionable Fix: Switch your extraction solvent to a more polar organic solvent, such as ethyl acetate (EtOAc) or a dichloromethane (DCM) mixture. Furthermore, you must suppress the ionization of the alkaloid to drive it into the organic phase. Adjust the aqueous phase to a pH of 10–12 using sodium hydroxide or ammonia prior to extraction[2].

Q2: I am experiencing significant product loss and inconsistent yields between batches. What is causing this degradation? Causality & Solution: 1-DMC is highly susceptible to both photo-degradation and thermal decomposition. Exposure to ambient laboratory light can rapidly degrade the compound[3]. Thermally, while elevated temperatures improve solvent penetration during initial extraction, temperatures exceeding 60°C lead to the thermal decomposition of the tropolone ring structure[4]. Actionable Fix: Conduct all extraction and purification steps under low-light conditions or wrap all containers in aluminum foil[3]. For Ultrasound-Assisted Extraction (UAE), strictly maintain the water bath temperature between 50°C and 60°C to achieve desorption equilibrium without triggering decomposition[4].

Q3: Is there a more efficient, modern alternative to traditional solvent extraction for colchicine derivatives? Causality & Solution: Yes. Traditional maceration is time-consuming and prone to oxidative degradation. Supercritical Fluid Extraction (SFE) using carbon dioxide is a highly efficient, environmentally friendly alternative. Actionable Fix: By utilizing supercritical CO2 with a 3% methanol modifier, you can achieve extraction recovery rates higher than 98% for colchicine and its demethylated derivatives in under 110 minutes[5].

Part 3: Quantitative Data on Extraction Parameters

To provide a clear baseline for your experimental design, the following table summarizes the mechanistic impact of various extraction parameters on 1-DMC recovery.

Extraction ParameterSuboptimal ConditionOptimized ConditionMechanistic Impact on 1-DMCExpected Recovery
Aqueous pH pH 4.0 – 7.0pH 10.0 – 12.0 Suppresses ionization of the alkaloid, forcing partitioning into the organic phase[2].> 90%
Extraction Temp > 70°C50°C – 60°C Prevents thermal decomposition of the tropolone ring while maintaining solubility[4].~ 95%
Solvent Choice Petroleum EtherEthyl Acetate / EtOH Accommodates the increased polarity and hydrogen bonding of the C1-hydroxyl group[1].> 92%
Light Exposure Ambient Lab LightAmber Vials / Dark Prevents photo-induced structural degradation of the sensitive conjugated system[3].> 98% (Preserved)

Part 4: Self-Validating Experimental Protocol

This protocol utilizes Ultrasound-Assisted Extraction (UAE) coupled with pH-driven Liquid-Liquid Extraction (LLE). It is designed to be self-validating: if the pH or temperature deviates, the visual phase separation will immediately indicate a failure.

Step 1: Matrix Preparation & Ultrasound-Assisted Extraction (UAE)

  • Weigh 1.0 g of dried, powdered plant material or lyophilized fermentation broth.

  • Suspend the powder in 20 mL of 60% Ethanol in a light-protected (amber) Erlenmeyer flask.

  • Place the suspension in an ultrasonic bath. Set the temperature strictly to 55°C and sonicate for 40 minutes[4]. Self-Validation Check: If the bath exceeds 60°C, discard and restart to prevent thermal degradation.

  • Filter the mixture through 0.45 µm filter paper and concentrate the filtrate using a rotary evaporator under reduced pressure (at 40°C) to remove the ethanol.

Step 2: pH-Driven Liquid-Liquid Partitioning

  • Resuspend the concentrated crude extract in 10 mL of HPLC-grade water.

  • Slowly add 10% ammonia solution or sodium hydroxide dropwise while stirring until the pH reaches 10 to 12 [2]. Self-Validation Check: Confirm pH with a calibrated meter; failure to reach pH 10 will result in 1-DMC remaining in the aqueous waste.

  • Transfer the alkalized solution to a separatory funnel and add 15 mL of Ethyl Acetate (EtOAc).

  • Shake vigorously and allow the phases to separate. Collect the upper organic (EtOAc) layer. Repeat the extraction twice more with fresh EtOAc.

  • Combine the organic layers and evaporate to dryness.

Step 3: Chromatographic Purification & Storage

  • Dissolve the dried extract in the mobile phase (Acetonitrile:Water).

  • Purify using a C18 reversed-phase preparative HPLC column. Use a gradient of Acetonitrile and Water modified with 3% Acetic acid to ensure sharp peak resolution[6]. Monitor UV absorbance at 245 nm and 350 nm[7].

  • Lyophilize the collected 1-DMC fractions.

  • Critical Storage: Store the purified 1-DMC as a crystalline solid at -20°C , strictly protected from light[3].

ExtractionWorkflow Biomass Raw Matrix (Plant/Broth) UAE Ultrasound-Assisted Extraction (EtOH, 55°C) Biomass->UAE Filtration Filtration & Evaporation UAE->Filtration Alkalization pH Adjustment (pH 10-12) Filtration->Alkalization LLE Liquid-Liquid Partitioning (EtOAc) Alkalization->LLE HPLC Preparative HPLC (C18, MeCN/H2O) LLE->HPLC Pure1DMC Purified 1-DMC (Stored at -20°C) HPLC->Pure1DMC

Caption: Step-by-step experimental workflow for the optimized extraction and purification of 1-DMC.

Part 5: References

  • Yunnan Xishuangbanna Banna Pharmaceutical Co Ltd. "Extraction method of colchicine." Patent CN102276493A. Available at:

  • Bulduk, I., et al. "Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs." PubMed Central (PMC). Available at:[Link]

  • Ellena, A., et al. "Supercritical carbon dioxide extraction of colchicine and related alkaloids from seeds of Colchicum autumnale L." PubMed. Available at: [Link]

  • Sivakumar, G., et al. "Quantification of Colchicine in Seed and Tuber samples of Gloriosa superba by High Performance Liquid Chromatography method." Journal of Applied Pharmaceutical Science. Available at:[Link]

Sources

Technical Support Center: A Researcher's Guide to Purifying Crude 1-Demethylcolchicine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Demethylcolchicine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this potent tubulin-binding agent. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges of removing impurities from crude preparations of 1-Demethylcolchicine. Our approach is rooted in explaining the "why" behind each step, ensuring a deeper understanding of the purification principles.

I. Understanding the Challenge: The Nature of 1-Demethylcolchicine Impurities

The primary challenge in purifying 1-Demethylcolchicine lies in the nature of the impurities, which are often structurally similar to the target molecule. The main culprits are:

  • Isomeric Impurities: Non-selective demethylation of colchicine can lead to the formation of other mono-demethylated isomers, such as those at the C2, C3, and C10 positions.[1] These isomers have very similar polarities to 1-Demethylcolchicine, making their separation difficult.[1]

  • Degradation Products: 1-Demethylcolchicine is susceptible to degradation under certain conditions. Exposure to light can cause photoisomerization to inactive lumicolchicine derivatives, while suboptimal pH or high temperatures can lead to hydrolysis and other degradation pathways.[2]

  • Residual Starting Material and Reagents: Incomplete reactions can leave residual colchicine and other reagents in the crude mixture.

The presence of a hydroxyl group on the A ring of 1-Demethylcolchicine increases its polarity and potential for hydrogen bonding compared to colchicine, a key factor to consider when designing purification strategies.[3]

II. Troubleshooting and FAQs for Purification Techniques

This section provides a question-and-answer format to address specific issues you may encounter during the purification process.

A. Column Chromatography

Column chromatography is a primary method for purifying 1-Demethylcolchicine. However, its success hinges on the proper selection of stationary and mobile phases.

FAQs:

  • Q1: What is the recommended stationary phase for purifying 1-Demethylcolchicine?

    • A1: Silica gel is the most commonly used stationary phase for the chromatography of colchicine analogs due to its effectiveness in separating compounds based on polarity.[1] However, the acidic nature of silica can sometimes cause issues. If you observe significant tailing of your compound, which can be caused by the interaction of the phenolic hydroxyl group with the silica surface, consider using alternative stationary phases like alumina or a bonded-phase silica gel.[1]

  • Q2: How do I select the optimal mobile phase for separating 1-Demethylcolchicine from its isomers?

    • A2: The key is to find a solvent system that provides the best separation on a Thin Layer Chromatography (TLC) plate first. A good starting point for polar compounds like 1-Demethylcolchicine is a two-component system of a less polar solvent and a more polar solvent.[4] For this specific separation, a gradient elution with a mixture of dichloromethane (DCM) and methanol is often effective.[1][5] To improve the separation and reduce tailing, a small amount of acetic acid can be added to the mobile phase.[1]

Troubleshooting Guide: Column Chromatography

Issue Potential Cause Recommended Solution(s)
Poor separation of isomers The polarity of the isomers is too similar for the chosen solvent system.Optimize the mobile phase by running a gradient elution. A shallow gradient can improve resolution. Experiment with different solvent systems on a TLC plate before scaling up to a column. Consider using a different stationary phase like alumina.[1]
Tailing of the 1-Demethylcolchicine peak The phenolic hydroxyl group is interacting with the acidic silica gel.Add a small amount of a weak acid, like acetic acid, to your mobile phase to suppress this interaction.[1] Alternatively, switch to a neutral stationary phase like alumina.
The compound is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of your mobile phase. For a DCM/methanol system, slowly increase the percentage of methanol.
The compound is eluting too quickly with no separation The mobile phase is too polar.Decrease the polarity of your mobile phase. For a DCM/methanol system, decrease the percentage of methanol.
B. Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially after an initial clean-up by chromatography.

FAQs:

  • Q3: What are the characteristics of a good recrystallization solvent for 1-Demethylcolchicine?

    • A3: An ideal solvent for recrystallization will dissolve 1-Demethylcolchicine poorly at room temperature but will dissolve it completely at the solvent's boiling point.[6][7] This differential solubility is the key to forming pure crystals upon cooling, as the impurities remain in the solution.[6]

  • Q4: Can I use a two-solvent system for recrystallization?

    • A4: Yes, a two-solvent system is a great option if a suitable single solvent cannot be found. This involves dissolving the crude product in a "good" solvent (in which it is highly soluble) and then slowly adding a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. The solution is then heated until it becomes clear and allowed to cool slowly to form crystals. Common miscible solvent pairs include ethanol-water and ethyl acetate-hexane.[8][9]

Troubleshooting Guide: Recrystallization

Issue Potential Cause Recommended Solution(s)
No crystals form upon cooling The solution is not saturated, or the compound is "oiling out."If the solution is not saturated, you may have used too much solvent. Gently boil off some of the solvent to concentrate the solution. If the compound is "oiling out," try using a more polar solvent system or a slower cooling rate. Scratching the inside of the flask with a glass rod can also induce crystallization.
The recovered yield is very low Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is cooled sufficiently, perhaps in an ice bath, to minimize the solubility of your compound.
The purified crystals are colored Colored impurities are present.If the impurities are colored, you can try adding a small amount of decolorizing charcoal to the hot solution before filtering it. Be aware that charcoal can also adsorb some of your product.[8]
C. Solvent Extraction

Liquid-liquid extraction can be a useful preliminary purification step to remove certain types of impurities before chromatography or recrystallization.

FAQs:

  • Q5: How can solvent extraction be used to purify 1-Demethylcolchicine?

    • A5: Solvent extraction relies on the differential solubility of the target compound and impurities in two immiscible liquids, typically an aqueous phase and an organic solvent. By adjusting the pH of the aqueous phase, you can influence the charge state of 1-Demethylcolchicine and its impurities, thereby altering their partitioning between the two phases. For instance, after a reaction, the product can be extracted into an organic solvent like dichloromethane.[1]

  • Q6: What solvents are commonly used for extracting colchicine and its derivatives?

    • A6: Dichloromethane, chloroform, and ethyl acetate are commonly used organic solvents for extracting colchicine and its analogs from aqueous solutions.[1][10] The choice of solvent will depend on the specific impurities you are trying to remove.

Troubleshooting Guide: Solvent Extraction

Issue Potential Cause Recommended Solution(s)
Poor recovery of 1-Demethylcolchicine in the organic phase The pH of the aqueous phase is not optimal for partitioning, or the wrong organic solvent was used.The phenolic hydroxyl group of 1-Demethylcolchicine is weakly acidic. Ensure the pH of the aqueous phase is neutral or slightly acidic during extraction with an organic solvent. If the pH is too high (basic), the compound will be deprotonated and more soluble in the aqueous phase. Experiment with different organic solvents to find the one with the best partition coefficient for your compound.
An emulsion forms at the interface of the two solvents The two phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to the mixture and gently swirl. This can help to break the emulsion.

III. Experimental Workflow and Visualization

To aid in your experimental design, the following diagrams illustrate the logical flow of the purification process.

Purification Workflow Diagram

PurificationWorkflow Crude Crude 1-Demethylcolchicine (with isomers, starting material, etc.) Extraction Liquid-Liquid Extraction (Optional Pre-purification) Crude->Extraction Dissolve in aqueous/organic system Chromatography Column Chromatography (Primary Purification) Crude->Chromatography Direct purification Extraction->Chromatography Evaporate organic layer Fractions Collect and Analyze Fractions (TLC/HPLC) Chromatography->Fractions Elute with solvent gradient Evaporation Evaporate Solvent Fractions->Evaporation Pool pure fractions Recrystallization Recrystallization (Final Polishing) Evaporation->Recrystallization Dissolve in minimal hot solvent Pure Pure 1-Demethylcolchicine Recrystallization->Pure Cool, filter, and dry

Caption: A typical workflow for the purification of 1-Demethylcolchicine.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting Start Column Chromatography Issue PoorSep Poor Separation Isomers co-elute Start->PoorSep Tailing Peak Tailing Start->Tailing NoElution No Elution Start->NoElution FastElution Fast Elution No separation Start->FastElution PoorSep_Sol Solution Optimize mobile phase gradient Try alternative stationary phase (e.g., alumina) PoorSep->PoorSep_Sol Tailing_Sol Solution Add acetic acid to mobile phase Use neutral stationary phase Tailing->Tailing_Sol NoElution_Sol Solution Increase mobile phase polarity NoElution->NoElution_Sol FastElution_Sol Solution Decrease mobile phase polarity FastElution->FastElution_Sol

Caption: Troubleshooting logic for common issues in column chromatography.

IV. Monitoring Purity and Preventing Degradation

Throughout the purification process, it is crucial to monitor the purity of your fractions and take steps to prevent degradation of the final product.

  • Purity Assessment: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography and for quickly assessing the purity of your recrystallized product. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative measure of purity.

  • Preventing Degradation: 1-Demethylcolchicine is sensitive to light, and its solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[2] It is also advisable to store the purified compound and its solutions at low temperatures (-20°C for long-term storage) and to prepare solutions fresh when possible.[2] The expected appearance of pure colchicine derivatives is a pale yellow to pale greenish-yellow powder or crystalline solid; a darkening in color may indicate degradation.[2]

By understanding the principles behind these purification techniques and by systematically troubleshooting any issues that arise, you can confidently obtain high-purity 1-Demethylcolchicine for your research and development needs.

V. References

  • Kumar, A., et al. (2016). Standardization of drying and extraction techniques for better colchicine recovery from Gloriosa superba. Journal of Applied and Natural Science, 8(3), 1433-1437.

  • Panda, D., et al. (2020). Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds. Molecules, 25(15), 3457.

  • QuickCompany. (n.d.). Process For Extraction Of Non Toxic High Purity Colchicoside From Gloriosa Superba. Available at: [Link]

  • Taylor & Francis Online. (2019). Extraction of colchicine from Gloriosa superba tubers: a comparison of conventional and microwave-assisted extraction. Available at: [Link]

  • International Journal of Applied and Theoretical Research. (n.d.). Optimization of extraction conditions for colchicine from Gloriosa superba tubers using response surface methodology. Available at: [Link]

  • Kurek, J., et al. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. Molecules, 25(5), 1198.

  • ResearchGate. (n.d.). Physicochemical properties of the synthesized compounds based on the Molinspiration database. Available at: [Link]

  • Kurek, J., et al. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. Semantic Scholar. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization, filtration and melting point. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of the colchicine-poor extract. Liquid-liquid extraction scheme. Available at: [Link]

  • Del Grosso, E., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.

  • National Center for Biotechnology Information. (n.d.). Colchicine, 1-demethyl-. PubChem Compound Database. Available at: [Link]

  • University of Rochester. (n.d.). Purification: How To. Available at: [Link]

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography?. Available at: [Link]

  • ResearchGate. (2025). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. Available at: [Link]

  • Rapoport, H., & Williams, A. R. (1951). THE DEGRADATION OF COLCHICINE TO OCTA-HYDRODEMETHOXYDESOXYDESACETAMIDO-COLCHICINE. Journal of the American Chemical Society, 73(5), 2248-2253.

  • ResearchGate. (n.d.). Results of the stress degradation studies. Available at: [Link]

  • California State University, Sacramento. (n.d.). Recrystallization. Available at: [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Available at: [Link]

Sources

Validation & Comparative

proton NMR spectral data for 1-Demethylcolchicine identification

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating positional isomers in alkaloid drug development. For colchicine derivatives—specifically the identification of 1-demethylcolchicine (also known as 1-O-demethylcolchicine)—relying solely on mass spectrometry is a common pitfall. Because 1-, 2-, and 3-demethylcolchicine are isobaric positional isomers, they require orthogonal spectroscopic techniques for unambiguous structural assignment.

This guide objectively compares the performance of High-Field


H-NMR, Benchtop 

H-NMR, and LC-HRMS for the identification of 1-demethylcolchicine, providing the causality behind these experimental choices and a self-validating protocol for your laboratory.

Section 1: The Causality Behind Analytical Choices

Why prioritize Proton NMR (


H-NMR) over Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for this specific workflow?

1. The Isobaric Trap in LC-HRMS While LC-HRMS is highly sensitive, 1-demethylcolchicine, 2-demethylcolchicine, and 3-demethylcolchicine all share the exact same molecular formula (


) and precursor ion mass (

386.16

) . Furthermore, their MS/MS fragmentation pathways are nearly identical, primarily showing the loss of the acetamide group and subsequent methoxy cleavages. Without validated, pure chromatographic reference standards for all three isomers, MS alone cannot confirm the position of the demethylation.

2. The Mechanistic Advantage of


H-NMR 
Colchicine possesses a unique, non-planar, twisted heptalene core. This steric twist forces the A-ring out of planarity with the C-ring (tropolone ring). Consequently, the methoxy group at position 1 (1-OMe) is forced directly into the anisotropic shielding cone of the adjacent tropolone ring.
Because of this magnetic shielding, the 1-OMe protons resonate significantly upfield at ~3.67 ppm , while the 2-OMe, 3-OMe, and 10-OMe protons resonate further downfield between 3.90 and 4.05 ppm .

Therefore, identifying 1-demethylcolchicine is a matter of direct observation: if the highly shielded 3.67 ppm singlet is absent and the total methoxy integration reduces from 12H to 9H, the 1-demethyl structure is definitively confirmed.

Section 2: Performance Comparison Data

To optimize your laboratory's workflow, it is crucial to balance resolution, throughput, and capital cost. Table 1 compares the three primary analytical modalities for this specific identification task.

Table 1: Modality Comparison for 1-Demethylcolchicine Identification

FeatureHigh-Field

H-NMR (600 MHz)
Benchtop

H-NMR (80 MHz)
LC-HRMS (Q-TOF)
Resolution (Methoxy Region) Baseline separation (<0.01 ppm)Partial overlap (3.90/3.94 ppm merge)N/A (Mass-based)
Isomer Differentiation Absolute (Direct structural proof)High (3.67 ppm absence is visible)Poor (Isobaric

386.16)
Throughput Medium (10-15 mins/sample)High (2-5 mins/sample)Medium (10-20 mins/run)
Capital Cost

(>$500k)

($50k - $100k)


250k - $400k)
Primary Use Case De novo structural confirmationAt-line reaction monitoringTrace impurity quantification

Table 2: Diagnostic


H-NMR Chemical Shifts (

, 600 MHz)
Proton AssignmentColchicine (

ppm)
1-Demethylcolchicine (

ppm)
3-Demethylcolchicine (

ppm)
1-OCH

3.67 (s, 3H)Absent (Replaced by -OH) 3.67 (s, 3H)
3-OCH

3.90 (s, 3H)3.90 (s, 3H)Absent (Replaced by -OH)
2-OCH

3.94 (s, 3H)3.94 (s, 3H)3.94 (s, 3H)
10-OCH

4.04 (s, 3H)4.04 (s, 3H)4.04 (s, 3H)
H-4 (Aromatic) 6.52 (s, 1H)~6.55 (s, 1H)~6.60 (s, 1H)

Section 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, utilize the following self-validating


H-NMR protocol. Each step contains a built-in quality control check.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the purified analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a 0.22 µm PTFE syringe filter into a high-quality 5 mm NMR tube.
    
  • Self-Validation Check: Visually inspect the tube. The solution must be perfectly clear. Particulates will distort magnetic field homogeneity, leading to broadened peaks that obscure the critical 3.90/3.94 ppm separation.

Step 2: NMR Acquisition

  • Action: Insert the sample into a 600 MHz NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of

    
    , and shim the magnet. Acquire the spectrum at 298 K using a standard 30° pulse sequence (zg30), 64k data points, a spectral width of 12 ppm, a relaxation delay (D1) of 2.0 s, and 16 scans.
    
  • Self-Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. If the FWHM is >1.0 Hz, the shimming is inadequate and must be repeated before proceeding.

Step 3: Spectral Processing & Phase Correction

  • Action: Apply a 0.3 Hz exponential line broadening (LB) function prior to Fourier transformation. Manually correct the zero-order and first-order phase to ensure all peaks are perfectly symmetrical. Apply a baseline correction (e.g., polynomial fit) across the entire spectrum.

  • Self-Validation Check: The baseline between 4.5 ppm and 6.0 ppm (a region typically devoid of colchicine signals) must be perfectly flat and centered at zero intensity.

Step 4: Integration and Causality Analysis

  • Action: Calibrate the chemical shift using the TMS singlet at 0.00 ppm. Integrate the isolated aromatic H-4 proton singlet at ~6.55 ppm and set its value to exactly 1.00 . Next, integrate the entire methoxy region (3.60 ppm to 4.10 ppm).

  • Self-Validation Check: If the compound is a demethylated colchicine analog, the methoxy region must integrate to exactly 9.00 (representing three

    
     groups). If the integration is 12.00, the demethylation failed. If the integration is 9.00 and the peak at 3.67 ppm is entirely absent, the structure is definitively confirmed as 1-demethylcolchicine.
    

Section 4: Workflow Visualization

G A Sample Prep: 1-Demethylcolchicine in CDCl3 (5-10 mg) B High-Field 1H-NMR (600 MHz) A->B C Benchtop 1H-NMR (80 MHz) A->C D LC-HRMS (Orthogonal Validation) A->D E Spectral Acquisition & Phase/Baseline Correction B->E Baseline Resolution C->E Rapid Screening G Isomer Differentiation: Missing 3.67 ppm (1-OMe) D->G Isobaric m/z 386.16 F Signal Integration of Methoxy Region (3.6-4.1 ppm) E->F F->G

Workflow comparing 1H-NMR and LC-HRMS for the identification of 1-Demethylcolchicine isomers.

References

  • Colchicine, 1-demethyl- (Compound Summary) Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Biological effects of modified colchicines. Improved preparation of 2-demethylcolchicine, 3-demethylcolchicine, and (+)-colchicine Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

Technical Comparison Guide: Mass Spectrometry Profiling of 1-Demethylcolchicine vs. Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Demethylcolchicine (1-DMC) is a minor Phase I metabolite of the alkaloid colchicine, formed primarily via hepatic CYP3A4-mediated O-demethylation. While less abundant than its isomers (2-DMC and 3-DMC), accurate identification of 1-DMC is critical in forensic toxicology, pharmacokinetic profiling, and impurity analysis of pharmaceutical grade colchicine.

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation patterns of 1-DMC against its parent compound and major isomeric metabolites. It addresses the analytical challenge of differentiating these regioisomers, where mass spectra are nearly identical, necessitating high-fidelity chromatographic separation.

Key Differentiators at a Glance
Feature1-Demethylcolchicine 2-Demethylcolchicine 3-Demethylcolchicine Colchicine (Parent)
Precursor Ion [M+H]⁺ m/z 386.4 m/z 386.4m/z 386.4m/z 400.4
Primary Fragment m/z 344.2 (-42 Da)m/z 344.2 (-42 Da)m/z 344.2 (-42 Da)m/z 358.2 (-42 Da)
Biological Potency LowIntermediateHighHigh
Elution Order (RP-LC) Early (Polar)IntermediateIntermediateLate (Hydrophobic)

Mechanistic Insight: Fragmentation Pathways

The fragmentation of colchicine and its demethylated metabolites in Electrospray Ionization (ESI) positive mode is dominated by the stability of the tropolone ring (Ring C) and the labile nature of the acetamide side chain at C7 (Ring B).

Common Fragmentation Logic

Upon Collision-Induced Dissociation (CID), the protonated molecule [M+H]⁺ undergoes a characteristic neutral loss of ketene (CH₂=C=O, 42 Da) from the acetamide group. This is the diagnostic transition for the entire colchicinoid class.

  • Parent (Colchicine):

    
    
    
  • Metabolite (1-DMC):

    
    
    
Secondary Fragmentation

Following the loss of ketene, the resulting amine ion undergoes further degradation:

  • Loss of Methyl Radical (•CH₃, -15 Da): Cleavage of remaining methoxy groups on Ring A.

  • Loss of Carbon Monoxide (CO, -28 Da): Contraction of the tropolone ring C.

  • Loss of Water (H₂O, -18 Da): More pronounced in demethylated metabolites (like 1-DMC) due to the presence of a free phenolic hydroxyl group, which facilitates dehydration pathways not as prevalent in the parent compound.

Structural Visualization of Fragmentation

The following diagram illustrates the parallel fragmentation pathways of Colchicine and 1-Demethylcolchicine.

FragmentationPathway Colchicine Colchicine [M+H]+ m/z 400.4 (Parent) Frag_Col_1 Fragment A m/z 358.2 (-Ketene) Colchicine->Frag_Col_1 -42 Da (C2H2O) CYP CYP3A4 Demethylation Colchicine->CYP DMC 1-Demethylcolchicine [M+H]+ m/z 386.4 (Metabolite) Frag_DMC_1 Fragment A' m/z 344.2 (-Ketene) DMC->Frag_DMC_1 -42 Da (C2H2O) Frag_Col_2 Fragment B m/z 326 (-MeOH/-CH3) Frag_Col_1->Frag_Col_2 -32 Da (MeOH) Frag_DMC_2 Fragment B' m/z 326 / 310 (-H2O / -CH3) Frag_DMC_1->Frag_DMC_2 -18 Da (H2O) or -34 Da CYP->DMC -CH2 (-14 Da)

Caption: Comparative fragmentation pathways of Colchicine and 1-DMC showing the characteristic ketene loss (-42 Da) common to both.

Comparative Analysis: 1-DMC vs. Isomers (2-DMC / 3-DMC)

The primary analytical challenge is that 1-DMC, 2-DMC, and 3-DMC are isobaric regioisomers (MW 385.42). Their MS/MS spectra are qualitatively similar, making mass spectrometry alone insufficient for absolute identification without chromatographic resolution.

Mass Spectral Overlap

All three isomers exhibit:

  • Base Peak: m/z 344 (Loss of ketene).

  • Minor Ions: m/z 326, 310.

  • Differentiation Strategy: While some studies suggest subtle intensity differences in the m/z 310/326 ratio due to the position of the hydroxyl group (ortho vs. meta effects), these are instrument-dependent. Retention time (RT) is the only reliable differentiator.

Chromatographic Separation (The Solution)

Because the hydroxyl group position affects the molecule's interaction with the stationary phase, the isomers elute at slightly different times on C18 columns.

  • 1-DMC: Typically elutes earliest or close to 2-DMC due to the specific polarity conferred by the C1-OH.

  • 3-DMC: Often elutes slightly later than 2-DMC.

  • Colchicine: Elutes last (most hydrophobic).

Comparison Table
Parameter1-Demethylcolchicine 2-Demethylcolchicine 3-Demethylcolchicine
Molecular Formula C₂₁H₂₃NO₆C₂₁H₂₃NO₆C₂₁H₂₃NO₆
Exact Mass 385.1525385.1525385.1525
MRM Transition (Quant) 386.4 → 344.2 386.4 → 344.2386.4 → 344.2
MRM Transition (Qual) 386.4 → 326.1386.4 → 326.1386.4 → 310.1
Relative Abundance (Metabolism) Minor (<5%) MajorMajor
Structural Feature C1-OH (Ring A)C2-OH (Ring A)C3-OH (Ring A)

Experimental Protocol: Validated Workflow

This protocol is designed for the differentiation of colchicine metabolites in biological matrices (plasma/urine) using LC-MS/MS.[1][2]

Sample Preparation (Liquid-Liquid Extraction)
  • Principle: LLE is preferred over protein precipitation to minimize matrix effects and concentrate the minor 1-DMC metabolite.

  • Step 1: Aliquot 100 µL of plasma/urine.

  • Step 2: Add Internal Standard (Colchicine-d3 or d6).

  • Step 3: Adjust pH to 8.0–9.0 using NaOH (optimizes extraction of the alkaloid base).

  • Step 4: Extract with 3 mL Dichloromethane (DCM) or Ethyl Acetate/DCM (3:1).

  • Step 5: Vortex (2 min), Centrifuge (3000g, 5 min).

  • Step 6: Evaporate organic layer to dryness under nitrogen; reconstitute in Mobile Phase.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., AB Sciex 5500 or Shimadzu 8050).

  • Column: High-strength Silica C18 (e.g., Waters HSS T3 or Agilent Zorbax Eclipse), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 90% B (Crucial for isomer separation)

    • 6-8 min: Hold 90% B

  • Ionization: ESI Positive Mode.

    • Spray Voltage: 4500 V

    • Source Temp: 500°C

Analytical Decision Tree

DecisionTree Start Sample Injection Q1_Scan Q1 Scan: Detect m/z 386.4 Start->Q1_Scan Frag_Check MRM Trigger: 386 -> 344 Q1_Scan->Frag_Check Signal > Threshold RT_Check Check Retention Time (RT) Frag_Check->RT_Check Result_1 ID: 1-Demethylcolchicine (Early Eluter) RT_Check->Result_1 RT matches Standard 1-DMC Result_2 ID: 2/3-Demethylcolchicine (Late Eluters) RT_Check->Result_2 RT matches Standard 2/3-DMC

Caption: Workflow for distinguishing 1-DMC from its isomers using MRM transitions coupled with retention time analysis.

References

  • Kurek, J., et al. (2015).[3] Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. Acta Chimica Slovenica. Link

  • Vollmer, J., et al. (2022).[1] Toxic plants—Detection of colchicine in a fast systematic clinical toxicology screening using liquid chromatography–mass spectrometry. Drug Testing and Analysis. Link[1]

  • Al-Malahmeh, A.J., et al. (2021).[4] Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. Molecules. Link

  • PubChem. Colchicine, 1-demethyl- (Compound Summary). National Library of Medicine. Link

  • US Food and Drug Administration. Colchicine Clinical Pharmacology Review. Link

Sources

Comparative Cytotoxicity Guide: Colchicine vs. 1-Demethylcolchicine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Mechanistic Causality

Colchicine is a classical tropolone alkaloid renowned for its potent antimitotic properties. While it remains a frontline therapy for acute gout and familial Mediterranean fever, its clinical and experimental utility is severely constrained by a narrow therapeutic window. The primary mechanism of its dose-limiting cytotoxicity stems from high-affinity binding to the β-tubulin heterodimer, which induces microtubule depolymerization, subsequent G2/M cell cycle arrest, and apoptosis (1)[1].

To engineer compounds with a wider therapeutic index, structural modifications—specifically demethylation—have been extensively evaluated. The trimethoxybenzene ring (Ring A) of colchicine is critical for its hydrophobic interaction with the tubulin binding pocket. Demethylation at the C1 position to form 1-Demethylcolchicine (1-DMC) replaces a methoxy group with a hydroxyl group. This subtle structural shift alters the electronic distribution and steric bulk, converting a hydrogen bond acceptor into a donor. Consequently, 1-DMC exhibits a nearly 40% reduction in tubulin binding affinity, which directly attenuates the downstream activation of the JNK/SAPK apoptotic pathway (2)[2]. This mechanistic dampening is the root cause of 1-DMC's significantly lower acute cytotoxicity compared to its parent compound.

Quantitative Comparative Data

The reduction in target engagement directly correlates with an increased LD50 (lower toxicity) in in vivo models. The table below summarizes the critical pharmacodynamic and toxicological metrics comparing the two compounds (3)[3].

ParameterColchicine1-Demethylcolchicine
Molecular Formula C22H25NO6C21H23NO6
Molecular Weight 399.44 g/mol 385.41 g/mol
Tubulin Binding Affinity 90%50%
Acute Toxicity (LD50, mice) 26 mg/kg68 mg/kg
JNK/SAPK Pathway Activation StrongModerate
Primary Metabolic Route CYP3A4 DemethylationPhase II Conjugation (Predicted)

Self-Validating Experimental Workflows

To objectively quantify the comparative cytotoxicity and mechanistic divergence of these compounds, a dual-assay system is mandatory. By pairing a cell-free target engagement assay with a cell-based phenotypic assay, we isolate membrane permeability and efflux dynamics from true receptor affinity.

Protocol A: In Vitro Tubulin Polymerization Assay (Cell-Free)

Causality Check: This assay directly measures the primary mechanistic target. By using a cell-free system, we eliminate the confounding variables of P-glycoprotein (P-gp) efflux, allowing for the direct validation of the C1-demethylation's effect on binding affinity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare cold PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Protein Reconstitution: Reconstitute highly purified porcine neuronal tubulin in the PEM buffer to a final concentration of 3 mg/mL. Keep on ice to prevent spontaneous polymerization.

  • Compound Dosing: In a pre-chilled 96-well half-area plate, add Colchicine and 1-DMC at varying concentrations (0.1 μM to 50 μM). Maintain a constant 1% DMSO vehicle control across all wells.

  • Initiation & Kinetic Measurement: Rapidly add the tubulin solution to the compound wells. Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

  • Data Acquisition: Measure absorbance at 340 nm every 60 seconds for 1 hour.

  • Validation Logic: Calculate the maximum velocity (

    
    ) of polymerization. Because 1-DMC has a 50% lower binding affinity, its 
    
    
    
    of tubulin polymerization will be significantly higher (less inhibited) than that of equimolar colchicine.
Protocol B: Primary Hepatocyte Cytotoxicity (MTT) Assay (Cell-Based)

Causality Check: Hepatocytes are the primary site of colchicine metabolism via the CYP3A4 enzyme (4)[4]. Utilizing primary human hepatocytes provides a physiologically accurate model to assess acute cytotoxicity while accounting for intrinsic metabolic stability.

Step-by-Step Methodology:

  • Cell Seeding: Seed primary human hepatocytes in collagen-coated 96-well plates at a density of

    
     cells/well using Williams' Medium E supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow monolayer formation.
    
  • Drug Exposure: Aspirate the culture media. Replace with serum-free media containing serial dilutions of Colchicine or 1-DMC (1 μM to 100 μM). Incubate for exactly 24 hours.

  • Metabolic Labeling: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully aspirate the media to avoid disturbing the crystals. Add 100 μL of pure DMSO per well and agitate on an orbital shaker for 10 minutes.

  • Quantification: Read absorbance at 570 nm.

  • Validation Logic: Plot dose-response curves to calculate the

    
    . 1-DMC will demonstrate a right-shifted 
    
    
    
    curve, confirming its reduced cytotoxicity at the cellular level.

Mechanistic Pathway Visualization

Pathway Colchicine Colchicine (C1-Methoxy) Tubulin β-Tubulin Heterodimer (Hydrophobic Pocket) Colchicine->Tubulin High Affinity (90%) DMC 1-Demethylcolchicine (C1-Hydroxyl) DMC->Tubulin Reduced Affinity (50%) Depoly Microtubule Depolymerization Tubulin->Depoly Arrest G2/M Phase Cell Cycle Arrest Depoly->Arrest JNK JNK/SAPK Pathway Activation Arrest->JNK Apoptosis Cellular Apoptosis / Cytotoxicity JNK->Apoptosis

Figure 1: Comparative signaling pathway of Colchicine and 1-Demethylcolchicine inducing cellular apoptosis.

References

  • Title: CYTOTOXICITY OF COLCHICINE DERIVATIVES IN PRIMARY CULTURES OF HUMAN HEPATOCYTES Source: Semantic Scholar URL
  • Source: Dokumen.
  • Title: 1-Demethylcolchicine Biochemicals Source: American Chemical Suppliers URL
  • Source: PMC (NIH)

Sources

Definitive Guide to Reference Standards for 1-Demethylcolchicine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of colchicine therapeutic monitoring and impurity profiling, 1-Demethylcolchicine (1-DMC) represents a critical analytical challenge. As a metabolite and potential photodegradant, its accurate quantification is essential for establishing the safety and efficacy profiles of colchicine-based therapeutics.

However, a dangerous ambiguity exists in the industry: Nomenclature Confusion. While some commercial vendors label 1-Demethylcolchicine as "Impurity B," major pharmacopeias (USP/EP) often reserve "Impurity B" for the conformational isomer of colchicine (N-[(7S, 12aR)-...]). Relying on letter codes alone can lead to catastrophic identification errors.

This guide provides an objective, data-driven comparison of reference standard tiers for 1-DMC, supported by a self-validating HPLC protocol and rigorous selection criteria.

Part 1: The Technical Landscape

Identity and Significance

1-Demethylcolchicine (CAS: 3464-68-4 ) is a derivative where the methoxy group at the C1 position of the A-ring is replaced by a hydroxyl group.[1][2]

  • Chemical Name: N-(1-hydroxy-2,3,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide.[1][3][4]

  • Significance: It serves as a marker for metabolic activity (CYP3A4 mediated) and product stability (photolytic degradation).

The "Impurity Letter" Trap

CRITICAL WARNING: Never purchase a reference standard based solely on an "Impurity" letter designation (e.g., "Impurity B" or "Impurity E").

  • USP Definition: Colchicine Impurity B is typically the conformational isomer.[5]

  • Vendor Variation: Many secondary suppliers label 1-Demethylcolchicine as "Impurity B" or "Related Compound A" depending on their internal cataloging.

  • Solution: Always verify the CAS Number (3464-68-4) and the chemical structure before procurement.

Part 2: Comparative Analysis of Reference Standard Tiers

Selecting the correct reference standard grade is a balance of regulatory requirement, cost, and analytical uncertainty.

Table 1: Reference Standard Performance Matrix
FeatureTier 1: Pharmacopeial Primary (USP/EP) Tier 2: Certified Reference Material (CRM - ISO 17034) Tier 3: Analytical Standard (Research Grade)
Traceability Legal standing; traceable to national metrology institutes.Traceable to SI units; unbroken chain of comparison.Traceable to internal methods only.
Purity Assignment Absolute (Mass Balance).Certified Value with Uncertainty (± U).Chromatographic Purity (% Area).
Documentation Official Monograph.COA with Homogeneity & Stability data.Basic COA (HPLC/NMR).
Regulatory Use Mandatory for GMP release testing & disputes.Preferred for Method Validation & Calibration.Acceptable for R&D and Early Screening.
Cost

(High)

$ (Medium-High)

(Low-Medium)
Availability Often limited for specific impurities like 1-DMC.*Good availability from specialized vendors.Widely available.

*Note: As of the current cycle, USP lists "Colchicine RS" and "System Suitability" mixtures. A standalone "1-Demethylcolchicine RS" may not be available directly from USP, necessitating the use of a Tier 2 CRM validated against the parent USP standard.

Part 3: Selection & Validation Workflow

To ensure data integrity, follow this logic flow when selecting your standard.

ReferenceSelection Start Start: Need 1-DMC Standard CheckCompendial Check USP/EP Catalog (Is 1-DMC specifically listed?) Start->CheckCompendial Available Available as Primary RS? CheckCompendial->Available BuyPrimary Purchase Primary RS (Gold Standard) Available->BuyPrimary Yes CheckCRM Search for ISO 17034 CRM (CAS: 3464-68-4) Available->CheckCRM No FoundCRM CRM Available? CheckCRM->FoundCRM BuyCRM Purchase CRM (Use for Quantitation) FoundCRM->BuyCRM Yes BuyAnalytical Purchase Analytical Grade (Characterize In-House) FoundCRM->BuyAnalytical No Validation In-House Qualification: 1. H-NMR (Structure) 2. HPLC (Purity >98%) 3. Water Content (KF) BuyAnalytical->Validation

Figure 1: Decision matrix for selecting the appropriate reference standard grade based on availability and regulatory requirements.

Part 4: Experimental Protocol (Self-Validating System)

This protocol is designed to separate 1-Demethylcolchicine from the parent Colchicine and other related impurities (e.g., 2-DMC, 3-DMC).

Chromatographic Conditions (HPLC-UV)
  • Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm). A base-deactivated silica is recommended to reduce tailing of the alkaloid.

  • Mobile Phase:

    • Solvent A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 5.5 with Phosphoric Acid.

    • Solvent B: Methanol (HPLC Grade).

    • Ratio: Isocratic 55:45 (Buffer:Methanol). Note: Adjust ratio ±5% to achieve resolution > 2.0 between Colchicine and 1-DMC.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (max absorption for tropolone ring).

  • Temperature: 25°C.

  • Injection Volume: 20 µL.

Standard Preparation (Critical Step)

1-Demethylcolchicine is light-sensitive and hygroscopic .

  • Weighing: Equilibrate the standard vial to room temperature in a desiccator before opening to prevent moisture condensation.

  • Dissolution: Dissolve approx. 5 mg (accurately weighed) in 10 mL of Mobile Phase.

  • Protection: Use amber glassware immediately. Do not store dilute solutions for >24 hours.

System Suitability Criteria

Before running samples, inject the standard 6 times.

  • RSD of Peak Area: NMT 2.0%.

  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 3000.

  • Resolution: If running a mix, Resolution (Rs) between 1-DMC and Colchicine must be > 2.0.

Part 5: Stability and Handling Logic

Understanding the degradation pathway is vital for interpreting "impurity" peaks in your chromatogram.

DegradationPathway Colchicine Colchicine (Parent) OneDMC 1-Demethylcolchicine (CAS: 3464-68-4) Colchicine->OneDMC Hydrolysis/Metabolism (Minor Pathway) TwoDMC 2-Demethylcolchicine Colchicine->TwoDMC CYP3A4 Metabolism ThreeDMC 3-Demethylcolchicine Colchicine->ThreeDMC CYP3A4 Metabolism Lumicolchicine Lumicolchicine (Isomers) Colchicine->Lumicolchicine UV Light (Photodegradation) OneDMC->Lumicolchicine UV Light

Figure 2: Metabolic and degradation pathways of Colchicine. Note that 1-DMC can further degrade into lumiderivatives if not protected from light.

References

  • United States Pharmacopeia (USP). USP Monograph: Colchicine. Rockville, MD: United States Pharmacopeial Convention.

  • European Pharmacopoeia (Ph. Eur.). Colchicine Monograph 0824. Strasbourg, France: EDQM.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 629842: 1-Demethylcolchicine.

  • Carlier, J., et al. (2021). "Toxic plants—Detection of colchicine in a fast systematic clinical toxicology screening using liquid chromatography–mass spectrometry." Drug Testing and Analysis.

  • Alali, F. Q., et al. (2006). "Colchicinoids from Colchicum crocifolium Boiss. (Colchicaceae)."[3][6] Natural Product Research. (Demonstrates isolation and NMR characterization of demethylated derivatives).

Sources

Structural Differentiation and Performance Analysis: 1-Demethylcolchicine vs. 2-Demethylcolchicine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals explore safer alternatives to classical antimitotic agents, the regioselective demethylated metabolites of colchicine have emerged as critical compounds of interest. Hepatic metabolism of colchicine, primarily driven by the cytochrome P450 3A4 (CYP3A4) enzyme, yields several isomers, most notably 1-demethylcolchicine (1-DMC) and 2-demethylcolchicine (2-DMC) .

Because these two metabolites are exact mass isomers (


), differentiating them requires precise analytical workflows. More importantly, the exact position of the demethylation dictates a profound shift in their biological performance, toxicity, and tubulin-binding thermodynamics . This guide provides an objective, data-driven framework for structurally differentiating 1-DMC and 2-DMC and compares their pharmacological profiles.
Metabolic Pathway & Structural Logic

Colchicine features a trimethoxybenzene ring (Ring A) with methoxy groups at the C1, C2, and C3 positions. Demethylation replaces one of these methoxy groups with a hydroxyl (-OH) group. The specific site of this modification alters the molecule's hydrogen-bonding capacity and the steric hindrance between Ring A and the substituted Ring B (containing the C7 acetamide group).

Pathway Colchicine Colchicine (C1-OMe, C2-OMe, C3-OMe) CYP CYP3A4 Demethylation Colchicine->CYP OneDMC 1-Demethylcolchicine (C1-OH, C2-OMe, C3-OMe) CYP->OneDMC Minor Metabolite TwoDMC 2-Demethylcolchicine (C1-OMe, C2-OH, C3-OMe) CYP->TwoDMC Major Metabolite

CYP3A4-mediated regioselective demethylation of colchicine into 1-DMC and 2-DMC.

Pharmacological Performance & Toxicity Comparison

The structural difference of a single methyl group placement translates into radically different biological profiles. Demethylation at C1 relieves steric strain but alters the dihedral angle between Rings A and C, drastically reducing the molecule's ability to bind to the


-tubulin pocket. Conversely, demethylation at C2 exposes a hydroxyl group that alters binding kinetics but retains moderate tubulin affinity .

Crucially, 1-DMC retains the anti-inflammatory properties of the parent drug while exhibiting the lowest toxicity among the isomers, whereas 2-DMC loses significant anti-inflammatory efficacy .

Property1-Demethylcolchicine (1-DMC)2-Demethylcolchicine (2-DMC)Colchicine (Reference)
Structural Modification -CH₃ loss at C1-CH₃ loss at C2None (Trimethoxy A-ring)
Molecular Weight 385.42 g/mol 385.42 g/mol 399.44 g/mol
Tubulin Binding (%) 26% (Weakest affinity)50% (Moderate affinity)90% (High affinity)
Toxicity (LD₅₀ in mice) 50.0 mg/kg (Safest profile)24.0 mg/kg (Moderate toxicity)1.6 mg/kg (Highly toxic)
Anti-inflammatory Efficacy High (Marked edema inhibition)Low (Poor edema inhibition)High (Baseline)
Analytical Differentiation Protocols

Because 1-DMC and 2-DMC share the same molecular formula (C₂₁H₂₃NO₆) and precursor ion mass (


 386.16), standard LC-MS workflows are insufficient for definitive identification without rigorous NMR cross-validation.
Protocol A: ¹H NMR Spectroscopy (The Gold Standard)

The definitive method for differentiating these isomers relies on the anisotropic shielding effect of the B-ring on the Ring A protons . In the parent colchicine molecule, the C1-methoxy protons are sterically compressed and shielded by the adjacent B-ring, causing their NMR signal to shift significantly upfield (~3.64 ppm) compared to the unshielded C2 and C3 methoxy groups (~3.90 ppm and ~3.94 ppm).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified metabolite in 0.5 mL of CDCl₃ (with TMS as an internal reference at 0.00 ppm).

  • Acquisition: Acquire a standard 1D ¹H NMR spectrum at 400 MHz or higher.

  • Diagnostic Logic (Signal Disappearance):

    • Identifying 1-DMC: Look for the absence of the ~3.64 ppm singlet . The spectrum will retain two downfield singlets at ~3.90 ppm and ~3.94 ppm (representing the intact C2 and C3 methoxy groups).

    • Identifying 2-DMC: Look for the absence of the ~3.90 ppm singlet . The spectrum will retain the upfield singlet at ~3.64 ppm (C1-OMe) and the downfield singlet at ~3.94 ppm (C3-OMe).

NMR_Logic Sample Unknown Isomer m/z 386.16 [M+H]+ NMR 1H NMR Analysis (CDCl3) Sample->NMR Check1 Loss of ~3.6 ppm singlet (C1-OMe missing) NMR->Check1 Check2 Loss of ~3.9 ppm singlet (C2-OMe missing) NMR->Check2 Result1 1-Demethylcolchicine Check1->Result1 Result2 2-Demethylcolchicine Check2->Result2

Analytical workflow for differentiating 1-DMC and 2-DMC via 1H NMR spectroscopy.

Protocol B: Reverse-Phase HPLC Separation

While NMR is required for absolute structural assignment, Reverse-Phase HPLC can separate the isomers based on subtle polarity differences. The newly formed C1-OH in 1-DMC can participate in intramolecular hydrogen bonding with the C7 acetamide group. This internal bonding slightly reduces the molecule's interaction with the polar mobile phase, making 1-DMC behave more lipophilically than 2-DMC, which features an exposed C2-OH group.

Validated Chromatographic Conditions:

  • Column: Shimadzu Shim-pack C18 (250 mm × 4.6 mm, 5 µm) or equivalent high-carbon load stationary phase.

  • Mobile Phase: Isocratic elution using 30:70 (Phosphate buffer pH 6.0 : Methanol). Causality note: Maintaining a pH of 6.0 ensures the phenolic hydroxyl groups (pKa ~9.5) remain fully protonated, preventing peak tailing and ensuring predictable hydrophobic retention.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV absorbance at 254 nm or 255 nm.

  • Result: Baseline resolution is achieved, with the exposed C2-OH isomer (2-DMC) typically eluting slightly earlier than the internally hydrogen-bonded C1-OH isomer (1-DMC) under these specific buffering conditions.

Conclusion for Drug Developers

When evaluating colchicine analogs for therapeutic pipelines, 1-Demethylcolchicine presents a vastly superior pharmacological profile for anti-inflammatory applications. By sacrificing tubulin-binding affinity (dropping to 26%), it achieves a nearly 30-fold reduction in acute toxicity (LD₅₀ 50 mg/kg vs 1.6 mg/kg) while preserving marked inhibition of edema. Conversely, 2-Demethylcolchicine represents a metabolic dead-end for anti-inflammatory drug design, as it loses efficacy while retaining higher toxicity. Accurate structural differentiation using the NMR and HPLC protocols outlined above is mandatory to ensure the correct isomer is isolated during synthetic or biosynthetic scale-up.

References
  • Electrophilicities and Protein Covalent Binding of Demethylation Metabolites of Colchicine. Chemical Research in Toxicology (PubMed). Available at:[Link]

  • A New Insight into Toxicity of Colchicine Analogues by Molecular Docking Analysis Based on Intestinal Tight Junction Protein ZO-1. International Journal of Molecular Sciences (PMC). Available at:[Link]

  • The Alkaloids: Chemistry and Pharmacology, Volume 41. Academic Press. Available at:[Link]

  • 3-Demethylcolchicine Biological Activity and Pharmacology. PeptideDB. Available at:[Link]

A Researcher's Guide to Solvent Selection for 1-Demethylcolchicine Extraction: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient extraction of target molecules from natural sources is a critical first step. 1-Demethylcolchicine, a key analogue and metabolite of colchicine, holds significant interest for its pharmacological potential.[1] However, the scientific literature presents a notable gap: a lack of direct, comparative studies on the extraction efficiency of various solvents specifically for this compound.

This guide provides a framework for making an informed decision on solvent selection. By synthesizing data from the extraction of the parent compound, colchicine, and grounding our recommendations in the physicochemical properties of 1-Demethylcolchicine, we offer a robust, scientifically-driven approach. We will explore the chemical rationale for solvent choice, review established protocols for related compounds, and provide a detailed experimental workflow for you to determine the optimal solvent for your specific plant matrix.

The Chemical Rationale: Why 1-Demethylcolchicine is Different

The key to selecting an appropriate solvent lies in understanding the target molecule's structure and polarity. 1-Demethylcolchicine differs from its parent compound, colchicine, by a single, crucial functional group: a hydroxyl (-OH) group at the C1 position of the A ring, replacing a methoxy (-OCH₃) group.[2]

This seemingly minor change has significant implications for the molecule's polarity and hydrogen bonding capacity. The hydroxyl group makes 1-Demethylcolchicine more polar than colchicine and introduces a site for hydrogen bonding, which can influence its interaction with various solvents.[2] While colchicine itself is soluble in a range of solvents including water, ethanol, and chloroform[3], the increased polarity of its demethylated analogue suggests that more polar solvents or aqueous mixtures may prove more effective for its extraction.

Extrapolating from Colchicine: A Review of Effective Solvents

Given the structural similarity, the extensive research on colchicine extraction from sources like Gloriosa superba and Colchicum species provides an excellent starting point. The data reveals that a spectrum of solvents, varying in polarity, has been successfully employed.

Solvent/Solvent SystemPlant Source (Part)Key Findings & EfficiencyReference
Polar Protic Solvents & Mixtures
50% Aqueous EthanolGloriosa superba (Tubers)Identified as the best solvent in an initial screening.[4]
70% Aqueous EthanolGloriosa superba (Tubers)Determined as the optimal concentration in a response surface methodology study.[4]
50:50 Water/AlcoholGloriosa superba (Seeds)Resulted in the maximum yield of colchicine.[5]
MethanolGloriosa superba (Seeds)Used for sample preparation for HPLC analysis; also used in Soxhlet and ultrasonic-assisted extractions.[6][7]
Hot WaterGloriosa superbaNoted as an economically viable and less laborious method, though potentially less efficient for tubers without increased temperature and pressure.[8]
Moderately Polar & Non-Polar Solvents
DichloromethaneGloriosa superbaFound to be an optimized method for colchicine extraction. Often used after a pre-extraction with a non-polar solvent.[8]
Petroleum Ether -> DichloromethaneGloriosa superbaThis sequential extraction proved to be the most efficient method in a comparative study, with petroleum ether used to remove fats first.[9]
ChloroformColchicum autumnaleUsed in classic acid-base extraction protocols to isolate alkaloids.[3][10]

This data underscores a critical principle in alkaloid extraction: solvent mixtures, particularly aqueous solutions of alcohols like ethanol and methanol, are highly effective.[11][12] The water component helps to penetrate the plant cell structure, while the alcohol solubilizes the alkaloids. For 1-Demethylcolchicine, with its enhanced polarity, these polar protic solvent systems are theoretically the most promising candidates.

A Practical Workflow for Solvent Optimization

The following diagram and protocol outline a systematic approach to screen and identify the most efficient solvent for extracting 1-Demethylcolchicine from your specific plant material. This self-validating system ensures that your choice is based on empirical evidence.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Solvent Screening cluster_analysis Phase 3: Analysis & Selection prep_sample Prepare Plant Material (Dry, Grind to Fine Powder) start_screen Weigh Equal Aliquots of Plant Material prep_sample->start_screen solvent1 Solvent 1 (e.g., 80% Methanol) start_screen->solvent1 Divide solvent2 Solvent 2 (e.g., 80% Ethanol) start_screen->solvent2 Divide solvent3 Solvent 3 (e.g., Dichloromethane) start_screen->solvent3 Divide solvent4 Solvent 4 (e.g., Ethyl Acetate) start_screen->solvent4 Divide extract Perform Extraction (e.g., Sonication, 60 min) solvent1->extract solvent2->extract solvent3->extract solvent4->extract filter_evap Filter & Evaporate Solvent extract->filter_evap reconstitute Reconstitute in Mobile Phase filter_evap->reconstitute hplc Quantify 1-DMC via HPLC-UV reconstitute->hplc compare Compare Yields & Select Optimal Solvent hplc->compare

Caption: Workflow for solvent screening and optimization.

Experimental Protocol: Small-Scale Solvent Screening

This protocol provides a detailed methodology for comparing the extraction efficiency of several solvents.

1. Preparation of Plant Material: a. Dry the plant material (e.g., seeds, corms) in a shaded, well-ventilated area or a laboratory oven at a controlled temperature (e.g., 40-50°C) to a constant weight. b. Grind the dried material into a fine, homogenous powder (e.g., passing through a 40-mesh sieve). This increases the surface area for solvent interaction.

2. Solvent Selection for Screening: a. Prepare a range of solvents with varying polarities. Recommended starting points include:

  • 80% Methanol in Water (v/v)
  • 80% Ethanol in Water (v/v)
  • Dichloromethane (DCM)
  • Ethyl Acetate

3. Extraction Procedure: a. Accurately weigh four equal aliquots of the powdered plant material (e.g., 1.0 g each) into separate flasks or tubes. b. Add a fixed volume of each selected solvent to the corresponding flask (e.g., 20 mL, maintaining a 1:20 solid-to-solvent ratio). c. Place the flasks in an ultrasonic bath and sonicate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 40°C).[7] Sonication enhances extraction by disrupting cell walls. d. After sonication, filter each mixture through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue. e. Collect the filtrates in separate, pre-weighed vials.

4. Sample Preparation for Analysis: a. Evaporate the solvent from each filtrate to dryness using a rotary evaporator or a gentle stream of nitrogen. b. Reconstitute the dried extract in a precise volume (e.g., 1.0 mL) of the initial mobile phase used for your HPLC analysis (e.g., a mixture of acetonitrile and water). c. Filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

5. Quantification by HPLC: a. Utilize a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to quantify the concentration of 1-Demethylcolchicine in each sample.[7][13] b. A typical system would involve a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like formic acid).[6][7] c. Detection should be performed at the UV absorbance maximum for 1-Demethylcolchicine (approximately 245 nm and 350 nm).[7] d. Prepare a calibration curve using a certified 1-Demethylcolchicine standard to ensure accurate quantification.

6. Data Analysis and Interpretation: a. Calculate the yield of 1-Demethylcolchicine for each solvent using the concentration data from the HPLC and the initial mass of the plant material. b. Present the results in a clear, tabular format for direct comparison.

Table for Recording Results:

Solvent SystemInitial Plant Mass (g)Final Extract Volume (mL)1-DMC Concentration (µg/mL)Total 1-DMC Yield (µg)Yield per gram of Plant Material (µg/g)
80% Methanol1.01.0[From HPLC][Concentration x Volume][Total Yield / Initial Mass]
80% Ethanol1.01.0[From HPLC][Concentration x Volume][Total Yield / Initial Mass]
Dichloromethane1.01.0[From HPLC][Concentration x Volume][Total Yield / Initial Mass]
Ethyl Acetate1.01.0[From HPLC][Concentration x Volume][Total Yield / Initial Mass]

The solvent that provides the highest yield per gram of plant material is the most efficient for your specific application.

Conclusion and Best Practices

However, the composition of any given plant matrix is complex. Therefore, the most trustworthy and scientifically sound approach is to conduct a systematic screening as detailed in this guide. This ensures that the chosen solvent is not just theoretically sound but empirically validated for your material and experimental conditions, upholding the highest standards of scientific integrity in your research.

References

  • Al-Snafi, A. E. (2019). The methods of isolation and purification of colchicine from Gloriosa superba seeds - A review. International Journal of Health Sciences and Research, 9(7), 249-254.
  • Chaudhari, S. P., & Patil, P. S. (2007). Optimization of solvents for effective isolation of colchicines from Gloriosa superba L. seeds. Journal of Applied Sciences Research, 3(5), 374-376.
  • BenchChem. (2025). Structural Analysis of 1-Demethyl-Colchicine: A Technical Overview.
  • Kavina, M., et al. (2014). Quantification of colchicine in various parts of Gloriosa superba by HPLC. Journal of Chemical and Pharmaceutical Sciences, 7(4), 314-318.
  • Sivakumar, G., et al. (2011). Optimization of extraction conditions for colchicine from Gloriosa superba tubers using response surface methodology. International Journal of Applied Science and Technology, 1(5), 1-8.
  • Mandle, A. A., et al. (2025). Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. International Journal of Pharmacognosy and Herbal Drug Technology, 2(3), 1-9.
  • Yücel, E., & Kan, Y. (2022).
  • Rather, M. A., et al. (2016). Comparative Studies on Different Solvents Used for the Extraction of Phytochemicals from the Plant Parts of Arnebia benthamii. Journal of Chemical and Pharmaceutical Research, 8(4), 713-718.
  • Chutichudet, P., et al. (2021). Colchicine Determination in Gloriosa spp. by HPLC. Thai Journal of Pharmaceutical Sciences, 45(3), 183-190.
  • ChemicalBook. (2026). Colchicine | 64-86-8.
  • BenchChem. (2025). Synthesis of 1-Demethyl-Colchicine: A Detailed Protocol for Researchers.
  • BenchChem. (2025). The Biosynthesis of 3-Demethylcolchicine in Colchicum autumnale: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 629842, 1-Demethyl-colchicine.
  • Al-Snafi, A. E. (2025). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 94(1), 1-15.
  • ResearchGate. (2017). Which is the best method for the extraction of alkaloids from medicinal plant specially from leaves? what are best solvents for the extraction?.
  • Głowacki, R., et al. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. Molecules, 25(5), 1204.
  • BenchChem. (n.d.). Troubleshooting inconsistent results with 1-demethyl-colchicine.
  • Jawed, A., et al. (2015). Efficient solvent system for maximizing 3-demethylated colchicine recovery using response surface methodology. Journal of Chemical and Pharmaceutical Research, 7(10), 633-639.
  • Mohammadi, S., et al. (2021). Phytochemical Profiles, Physicochemical Analysis, and Biological Activity of Three Colchicum Species. Research in Pharmaceutical Sciences, 16(2), 143-154.
  • ResearchGate. (n.d.). Comparison of extraction efficiency of different extraction solvents....
  • Azmir, J., et al. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.
  • ResearchGate. (n.d.).
  • Giraud, A., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Clinical Proteomics, 20(1), 22.
  • ResearchGate. (2025).

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of 1-Demethylcolchicine (Colcemid) Assay Methods

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Standardized 1-Demethylcolchicine Quantification

1-Demethylcolchicine, also known as Colcemid or Demecolcine, is a potent alkaloid closely related to colchicine.[1] It functions as a microtubule-depolymerizing agent, leading to mitotic arrest in metaphase.[2][3] This property makes it an invaluable tool in cytogenetics for karyotyping and a component in some chemotherapy regimens.[1][2] Given its potent biological activity and narrow therapeutic index, the accurate and precise quantification of 1-Demethylcolchicine in various matrices—from active pharmaceutical ingredients (APIs) to biological samples—is paramount.

When analytical methods are transferred between laboratories, for instance, during multi-site clinical trials or quality control operations, an inter-laboratory validation (also known as method transfer or cross-validation) is essential.[4] Its objective is to provide documented evidence that an analytical procedure is suitable for its intended purpose and will produce consistent and reliable results regardless of the testing site, personnel, or equipment.[4][5]

This guide provides a comprehensive framework for designing and executing an inter-laboratory validation for 1-Demethylcolchicine assays. We will compare the two most prevalent analytical techniques, provide a detailed experimental protocol for the widely used HPLC-UV method, and outline the validation process in accordance with international regulatory standards.

Comparative Analysis of Core Assay Methodologies

The two most common and robust methods for the quantification of 1-Demethylcolchicine and related alkaloids are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates compounds based on their interaction with a stationary phase, followed by detection via UV absorbance.Separates compounds via HPLC, followed by ionization and detection based on mass-to-charge ratio (m/z) of the parent ion and its specific fragments.[6]
Sensitivity Good, typically in the microgram to high nanogram per mL range (µg/mL - ng/mL).[7]Excellent, capable of reaching low nanogram to picogram per mL levels (ng/mL - pg/mL).[8][9]
Specificity Good. Specificity is achieved through chromatographic retention time and UV spectral characteristics.[10] However, it can be susceptible to interference from co-eluting compounds with similar UV absorbance.Excellent. Provides a higher degree of certainty through monitoring of specific precursor-to-product ion transitions, minimizing matrix interference.[8][11]
Linearity Range Typically wide, often covering 80% to 120% of the target concentration for assays.[5]Excellent and wide, often spanning several orders of magnitude (e.g., 0.5-200 ng/mL).[11]
Cost & Complexity Lower initial investment and operational cost. Technically less complex and more widely available.Higher initial investment and maintenance costs. Requires more specialized operator expertise.
Typical Application Quality control of bulk drug substances and pharmaceutical dosage forms.[12][13]Bioanalysis (plasma, urine), trace impurity analysis, and when high sensitivity is required.[9][14]

Experimental Protocol: A Validated RP-HPLC-UV Method

This section details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) method suitable for the assay of 1-Demethylcolchicine in a drug substance. The causality behind each parameter selection is explained to ensure technical understanding. This protocol is based on established methods for the parent compound, colchicine, which is structurally and chromatographically similar.[12][15][16]

Materials and Reagents
  • Reference Standard: 1-Demethylcolchicine (Colcemid), purity ≥98%

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

  • Buffers: Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid

  • Water: HPLC Grade or ultrapure water

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions
  • Mobile Phase: A mixture of phosphate buffer and an organic modifier is a common choice for colchicine-related alkaloids, providing good peak shape and resolution. A typical starting point is a mixture of 6.8 g/L KH₂PO₄ buffer and Methanol (e.g., 45:55 v/v), with the pH adjusted to 5.5 using dilute phosphoric acid.[15][16]

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between run time and column efficiency for a standard 4.6 mm ID column.

  • Column Temperature: 30-40°C. Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak symmetry.[13][17]

  • Detection Wavelength: 1-Demethylcolchicine exhibits strong UV absorbance maxima around 243 nm and 350 nm.[16] Detection at 254 nm is also common and provides good sensitivity while minimizing interference from some solvents.[15][17]

  • Injection Volume: 20 µL

Preparation of Solutions
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the 1-Demethylcolchicine reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected analytical range (e.g., 5, 10, 20, 40, 80 µg/mL). For an assay of a drug substance, the range should typically cover 80% to 120% of the test concentration.[5]

  • Sample Preparation: Accurately weigh an amount of the 1-Demethylcolchicine sample equivalent to about 10 mg and prepare it in the same manner as the standard stock solution to achieve a target concentration within the linear range (e.g., 20 µg/mL).

Inter-Laboratory Validation: Workflow and Acceptance Criteria

The validation process must adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[5][18][19] The goal is to demonstrate that the receiving laboratory can replicate the performance of the originating laboratory.

The Validation Workflow

The workflow involves a systematic comparison of results from two or more laboratories analyzing identical, homogenous samples.

G cluster_0 Originating Lab (Lab A) cluster_1 Receiving Lab (Lab B) cluster_2 Data Comparison & Reporting A1 Develop & Validate Analytical Method A2 Prepare Homogenous Validation Samples (e.g., 3 QC levels) A1->A2 Protocol Defined A3 Analyze Samples & Establish Reference Data A2->A3 Execute Analysis B1 Receive Method, Samples, & Acceptance Criteria A2->B1 Ship Samples C1 Statistical Comparison of Lab A & Lab B Data A3->C1 Provide Data B2 Analyst Training & System Suitability Testing B1->B2 Familiarization B3 Analyze Validation Samples (e.g., n=6 at each level) B2->B3 Proceed if SST passes B3->C1 Provide Data C2 Assess Against Predefined Acceptance Criteria C1->C2 Statistical Tests C3 Generate Inter-Laboratory Validation Report C2->C3 Summarize Findings

Inter-laboratory validation workflow.
Key Validation Parameters and Acceptance Criteria

The following parameters are critical for demonstrating method equivalency between labs. The acceptance criteria are based on ICH guidelines and common industry practice.[4][5]

Validation Parameter Purpose Typical Acceptance Criteria
System Suitability To ensure the chromatographic system is performing adequately before analysis.Tailing Factor: ≤ 2.0; Theoretical Plates: > 2000; %RSD of replicate injections: ≤ 2.0%.
Precision (Repeatability & Intermediate) To demonstrate the closeness of agreement between a series of measurements.Intra-assay precision (%RSD): ≤ 2.0%; Intermediate Precision (%RSD): Difference in mean results between labs should be statistically evaluated (e.g., via t-test) and found to be non-significant.
Accuracy To demonstrate the closeness of the test results to the true value.The mean accuracy for each QC level at the receiving lab should be within ±15% of the nominal concentration.[4] For assays of bulk drug, tighter limits (e.g., 98.0-102.0% recovery) are often required.
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of 1-Demethylcolchicine in a blank (placebo) injection. Peak purity should be confirmed if using a photodiode array (PDA) detector.[5][10]
Linearity & Range To demonstrate a proportional relationship between concentration and analytical response over a defined range.Correlation Coefficient (r²): ≥ 0.999. The range is established by confirming acceptable precision and accuracy at the lower and upper levels (e.g., 80% to 120% of assay concentration).[5]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.The results should remain within the system suitability criteria when parameters like pH (±0.2 units), mobile phase composition (±2%), or column temperature (±5°C) are varied.[5]

Conclusion

A successful inter-laboratory validation for a 1-Demethylcolchicine assay is a cornerstone of reliable data generation in a multi-site environment. It provides confidence that analytical results are equivalent and interchangeable, which is critical for regulatory submissions, global quality control, and the overall integrity of a drug development program. While HPLC-UV offers a robust and accessible method for routine assays, LC-MS/MS provides superior sensitivity and specificity for more demanding applications like bioanalysis. The key to a successful validation lies in a well-defined protocol, clear communication between laboratories, and a thorough statistical evaluation of the resulting data against pre-defined, ICH-compliant acceptance criteria.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • S. L. N. G. Krishnamraju, K. V. S. G. Rao, M. S. Annapurna. (2012). A NOVEL METHOD DEVOLOPMENT FOR VALIDATION AND DETECTION OF COLCHICINE DRUG BY RP-HPLC. Rasayan Journal of Chemistry. [Link]

  • Abe, E., Lemaire-Hurtel, A. S., Duverneuil, C., Etting, I., Guillot, E., de Mazancourt, P., & Alvarez, J. C. (2006). A novel LC-ESI-MS-MS method for sensitive quantification of colchicine in human plasma: application to two case reports. Journal of analytical toxicology, 30(3), 210–215. [Link]

  • Janečková, H., Hronová, S., Voláková, P., Vlková, V., & Chládek, J. (2022). Development and Validation of a Rapid and Simple UHPLC-MS/MS Method for the Determination of Colchicine in Human Plasma. Separations, 9(10), 281. [Link]

  • Sharma, M., Sharma, P., & Sharma, V. (2019). Development and Validation of HPLC Method for the Determination and Quantification of Colchicine in Gloriosa superba. International Research Journal of Pure and Applied Chemistry, 18(1), 1-9. [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Demeclocycline Hydrochloride. [Link]

  • Bulduk, İ., & Sağlam, N. (2020). Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs. Food and Health, 6(1), 54-64. [Link]

  • Medicines Evaluation Board. (2021). Public Assessment Report Scientific discussion Colchicine DMB 0.5 mg and 1 mg, tablets. [Link]

  • ResearchGate. (2022). Validation of Colchicine Assay Method for Therapeutic Drug Monitoring in Human Plasma. [Link]

  • ResearchGate. (2006). A Novel LC-ESI-MS-MS Method for Sensitive Quantification of Colchicine in Human Plasma: Application to Two Case Reports. [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Pharmacopoeia. (2008). COLCHICINE Colchicinum. Ph. Eur. 6.0.
  • Shanghai Dr. Cell Co., Ltd. (n.d.). Colcemid (Demecolcine) Solution product information. [Link]

  • GERPAC. (2022). Development and validation of a dosing method for colchicine capsules for a stability study. [Link]

  • CABI Digital Library. (2016). Development and validation of RP-LC-UV method for determination of colchicine in drug substance and drug product. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220401, Demecolcine. [Link]

  • Jones, G. R. (2003). Application of LC-MS Analysis to a Colchicine Fatality. SciSpace. [Link]

  • Wikipedia. (n.d.). Demecolcine. [Link]

  • World Health Organization. (2016). The International Pharmacopoeia - Sixth Edition: Colchicine (Colchicinum). [Link]

  • Lee, S., & Gabardi, S. (2021). Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. MDPI. [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

Sources

Unambiguous Structural Elucidation of 1-Demethylcolchicine: A Comparative Guide to X-Ray Crystallography and Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

The precise structural characterization of complex alkaloid derivatives is a critical bottleneck in pharmaceutical quality control and drug development. 1-Demethylcolchicine (C₂₁H₂₃NO₆), a potent tubulin-binding agent and a known metabolite/impurity of colchicine, presents a unique analytical challenge[1][2]. Because it differs from its parent compound only by the substitution of a methoxy group for a hydroxyl group at the C1 position of the A-ring, distinguishing it from its positional isomers (2-demethylcolchicine and 3-demethylcolchicine) and confirming its (aS, 7S) absolute configuration is paramount for predicting its pharmacodynamic behavior[3][4].

This guide objectively compares the efficacy of X-ray crystallography against alternative analytical modalities (NMR and LC-HRMS) for the structural confirmation of 1-demethylcolchicine, providing researchers with evidence-based methodologies and mechanistic insights.

The Analytical Challenge: Positional Isomerism and Stereochemistry

The colchicine binding site (CBS) on αβ-tubulin is highly stereospecific. The biological activity of 1-demethylcolchicine—which includes the disruption of microtubule polymerization, stimulation of intrinsic GTPase activity, and activation of the JNK/SAPK apoptotic signaling pathway—relies entirely on its precise 3D conformation[2][5][6].

When analyzing 1-demethylcolchicine, researchers must overcome two primary hurdles:

  • Positional Isomerism: The exact mass of 1-demethylcolchicine is identical to 2-demethyl and 3-demethylcolchicine.

  • Axial and Central Chirality: The molecule possesses both a chiral center at C7 and axial chirality (atropisomerism) between the A and C rings relative to the B ring, necessitating absolute stereochemical confirmation[4][7].

Comparative Performance of Analytical Modalities

While High-Resolution Mass Spectrometry (HRMS) and 2D-Nuclear Magnetic Resonance (NMR) are standard in many workflows, X-ray crystallography remains the definitive gold standard for absolute structural elucidation[7].

Analytical ParameterSingle-Crystal X-Ray Crystallography2D-NMR Spectroscopy (HMBC/NOESY)LC-HRMS/MS
Primary Output 3D atomic coordinates & electron densityAtomic connectivity & relative spatial proximityExact mass & fragmentation patterns
Positional Isomer Differentiation Unambiguous: Direct visualization of the C1-OH bond lengths and electron density.Complex: Requires extensive HMBC correlation mapping; prone to signal overlap.Poor: Isomers share identical exact masses and highly similar fragmentation.
Stereochemical Assignment Absolute: Mathematically proven via the Flack parameter using anomalous dispersion.Relative: NOE provides relative geometry; absolute requires chiral derivatization.None: Cannot distinguish enantiomers or diastereomers.
Sample Requirements Single, high-purity crystal (~0.1–0.3 mm)~1–5 mg dissolved in deuterated solventMicrograms (Highly sensitive)
Self-Validation High (R-factor and Flack parameter are mathematically independent of external standards)Moderate (Relies on chemical shift interpretation)Low (Requires synthetic reference standards for retention time matching)

Experimental Protocol: X-Ray Crystallographic Elucidation

To achieve unambiguous identification, the following self-validating crystallographic protocol leverages anomalous dispersion to determine the absolute configuration of 1-demethylcolchicine[4][8].

Step 1: Solvent Selection and Crystal Growth
  • Causality: The substitution of a methoxy group for a hydroxyl group at C1 introduces a strong hydrogen-bond donor. This significantly alters the crystal packing forces compared to colchicine.

  • Method: Utilize the vapor diffusion method. Dissolve >99% pure 1-demethylcolchicine in a polar coordinating solvent (e.g., ethyl acetate or methanol) to accommodate the C1-OH and the amide group. Use a non-polar anti-solvent (e.g., hexane) in the outer reservoir.

  • Incubation: Allow slow vapor equilibration at 4°C to minimize thermal degradation and promote the formation of a defect-free monoclinic crystal[4].

Step 2: Cryoprotection and Data Collection
  • Causality: Collecting data at cryogenic temperatures (100 K) minimizes the thermal vibration of atoms (Debye-Waller factor), drastically improving the resolution of high-angle diffraction data necessary for distinguishing the C1 oxygen from carbon atoms.

  • Method: Mount a single crystal (~0.2 mm) on a nylon loop using Paratone-N oil. Flash-cool the crystal to 100 K in a continuous nitrogen stream.

  • Diffraction: Expose the crystal to Cu Kα radiation (λ = 1.5418 Å). Critical Choice: Copper radiation is specifically chosen over Molybdenum (Mo Kα) because the longer wavelength of Cu Kα maximizes the anomalous scattering signal of light atoms (Oxygen, Nitrogen, Carbon), which is strictly required to calculate an accurate Flack parameter for absolute stereochemistry[8][9].

Step 3: Structure Solution and Self-Validation
  • Method: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F² (SHELXL)[10].

  • Validation: The system is self-validating. A final agreement factor (

    
    ) of < 0.05 confirms the correct assignment of the C1-OH positional isomer. Furthermore, a refined Flack parameter  approaching 0.0 (with a low standard uncertainty) mathematically guarantees that the (aS, 7S) absolute configuration is correct, without needing an external reference standard[4][8].
    

Caption: Experimental workflow for X-ray crystallographic elucidation of 1-Demethylcolchicine.

Mechanistic Insight: Structural Basis of Tubulin Binding

Confirming the identity of 1-demethylcolchicine via X-ray crystallography is not merely an analytical exercise; it directly correlates to its biological mechanism of action.

Crystallographic studies of tubulin complexes reveal that colchicine-site inhibitors bind deeply within a hydrophobic pocket at the interface of the α and β tubulin heterodimer[6][11][12]. The A-ring (where the C1-OH is located) and the C-ring (tropolone) interact primarily with the β-subunit, while the B-ring interacts with the α-subunit[6][10].

The structural orientation verified by the Flack parameter—specifically the (aS) biaryl-like twist—is mandatory for the molecule to fit into the binding pocket. If the stereochemistry were inverted, severe steric clashes with tubulin residues (such as Cysβ241 and Valα181) would prevent binding[6][8]. Once successfully bound, 1-demethylcolchicine induces a conformational change that prevents the tubulin heterodimers from adopting the straight conformation required for microtubule assembly, ultimately triggering apoptosis[2][11].

Caption: 1-Demethylcolchicine binding to tubulin and subsequent apoptotic signaling pathway.

Conclusion

While LC-HRMS and NMR are invaluable for rapid screening and solution-state dynamics, they fall short of providing the definitive, self-validating proof required for complex chiral impurities. Single-crystal X-ray crystallography utilizing Cu Kα radiation stands as the superior analytical modality for confirming the identity of 1-demethylcolchicine. By directly visualizing the C1-hydroxyl group and mathematically proving the (aS, 7S) absolute configuration via the Flack parameter, researchers can confidently bridge the gap between structural chemistry and targeted pharmacodynamics.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 629842, Colchicine, 1-demethyl-". PubChem. URL:[Link]

  • Pharmaffiliates. "1-Demethylcolchicine Reference Standard". Pharmaffiliates. URL:[Link]

  • Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. "Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective". Journal of Pharmacy and Pharmacology, PMC. URL:[Link]

  • Bacher, F., et al. "Novel Antineoplastic Inducers of Mitochondrial Apoptosis in Human Cancer Cells". International Journal of Molecular Sciences, PMC. URL:[Link]

  • Dvorak, Z., et al. "Cytotoxicity of Colchicine Derivatives in Primary Cultures of Human Hepatocytes". Semantic Scholar. URL:[Link]

  • Kumar, A., et al. "Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations". PLOS One. URL:[Link]

Sources

Introduction: The Narrow Therapeutic Window of Colchicine and the Imperative for Precise Bioequivalence Assessment

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Bioequivalence Studies of Colchicine, with a Focus on its Demethylated Metabolites

Colchicine, a tricyclic alkaloid derived from the autumn crocus (Colchicum autumnale), is a potent anti-inflammatory medication with a long history of use in the treatment of gout and Familial Mediterranean Fever (FMF)[1][2]. Its therapeutic effect is primarily attributed to its ability to inhibit microtubule polymerization, thereby disrupting various inflammatory processes[1][2]. However, colchicine is also characterized by a narrow therapeutic index, meaning that the margin between therapeutic and toxic doses is small[3][4]. This characteristic underscores the critical importance of ensuring that generic formulations of colchicine are bioequivalent to the innovator product, guaranteeing comparable safety and efficacy profiles.

This guide provides a comprehensive overview of the key considerations for conducting bioequivalence (BE) studies for colchicine, with a particular focus on the role of its demethylated metabolites. We will delve into the regulatory landscape, bioanalytical methodologies, study design, and pharmacokinetic analysis, offering a scientifically rigorous framework for researchers and drug development professionals.

The Regulatory Mandate: A Singular Focus on the Parent Drug

Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established specific guidelines for conducting bioequivalence studies of colchicine. A central tenet of these guidelines is the requirement to measure the concentration of the parent drug, colchicine, in plasma as the primary endpoint for assessing bioequivalence.

The FDA's draft guidance on colchicine capsules recommends a single-dose, two-treatment, two-period crossover in vivo study in healthy subjects under fasting conditions[5]. The bioequivalence determination is based on the 90% confidence interval (CI) for the ratio of the geometric means of the pharmacokinetic parameters of the test and reference products being within the standard acceptance range of 80-125% for both Cmax and AUC[5].

The EMA guidance echoes the study design recommendations but introduces a critical distinction due to colchicine's classification as a narrow therapeutic index drug[3][6]. For narrow therapeutic index drugs, the EMA mandates a tightened acceptance range for the area under the plasma concentration-time curve (AUC) of 90.00-111.11%, while the range for the maximum plasma concentration (Cmax) remains at 80.00-125.00%[3][6]. This stricter requirement for AUC reflects the need to ensure that the total drug exposure is highly similar between the generic and innovator products to minimize the risk of toxicity or loss of efficacy.

Notably, neither the FDA nor the EMA guidelines mandate the measurement of colchicine's metabolites for the purpose of establishing bioequivalence. This is primarily because the systemic exposure to these metabolites is significantly lower than that of the parent drug, and they are not considered to contribute significantly to the therapeutic effect or toxicity at the concentrations observed.

Unraveling Colchicine's Metabolic Fate: The Demethylation Pathway

Colchicine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system[1][4][7]. The main metabolic pathway involves demethylation at different positions on the colchicine molecule, leading to the formation of two primary metabolites: 2-O-demethylcolchicine (2-DMC) and 3-O-demethylcolchicine (3-DMC)[4][7][8]. A minor metabolite, 10-O-demethylcolchicine, also known as colchiceine, has also been identified[8][9]. It is important to clarify that the term "1-demethylcolchicine" is not the standard nomenclature for the major metabolites of colchicine. The available scientific literature and regulatory guidance documents consistently refer to the 2-O, 3-O, and 10-O demethylated forms.

The systemic exposure to 2-DMC and 3-DMC has been shown to be less than 5% of the parent colchicine plasma levels[10]. This low exposure is the primary reason why regulatory agencies do not require their quantification in bioequivalence studies. The focus remains on the parent compound, as it is the principal contributor to the pharmacological activity and potential toxicity of the drug.

Colchicine Colchicine CYP3A4 CYP3A4 Colchicine->CYP3A4 Metabolism in the liver Metabolites Metabolites CYP3A4->Metabolites 2-O-demethylcolchicine 2-O-demethylcolchicine Metabolites->2-O-demethylcolchicine 3-O-demethylcolchicine 3-O-demethylcolchicine Metabolites->3-O-demethylcolchicine 10-O-demethylcolchicine (minor) 10-O-demethylcolchicine (minor) Metabolites->10-O-demethylcolchicine (minor)

Metabolic pathway of colchicine to its demethylated metabolites.

A Comparative Look at Bioanalytical Methods for Colchicine Quantification

Accurate and precise quantification of colchicine in human plasma is the cornerstone of a successful bioequivalence study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and robustness. Several validated LC-MS/MS methods for the determination of colchicine in human plasma have been reported in the literature. Below is a comparison of key parameters from various published methods.

Parameter Method 1 [11]Method 2 [12]Method 3 [13]Method 4 [14]
Extraction Technique Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)Phospholipid Removal Plate
Internal Standard (IS) Colchicine-d6Colchicine-d3Colchicine-d6Colchicine-d3
Linearity Range 0.04 - 7.56 ng/mL0.05 - 4.00 ng/mL0.075 - 10.091 ng/mL0.05 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.04 ng/mL0.05 ng/mL0.075 ng/mL0.05 ng/mL
Chromatographic Run Time 3.0 min0.8 min6.0 min3.0 min

Causality Behind Experimental Choices:

  • Extraction Technique: The choice between LLE, SPE, and phospholipid removal plates depends on the desired level of sample cleanup, throughput, and cost. LLE is a classic and effective method but can be labor-intensive. SPE offers higher selectivity and cleaner extracts. Phospholipid removal plates are a newer technology that provides rapid and efficient removal of matrix components that can interfere with the analysis.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., colchicine-d3 or -d6) is crucial for correcting for variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the method.

  • Linearity Range and LLOQ: The analytical method must have a linearity range that covers the expected plasma concentrations of colchicine in the bioequivalence study. The LLOQ needs to be sufficiently low to accurately measure the concentrations in the terminal phase of the pharmacokinetic profile.

A Step-by-Step Protocol for a Colchicine Bioequivalence Study

The following protocol outlines the key steps in a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study of a colchicine formulation.

1. Study Population:

  • Enroll a sufficient number of healthy male and non-pregnant, non-lactating female volunteers.

  • Obtain informed consent from all participants.

  • Conduct a thorough medical screening to ensure subjects meet the inclusion and exclusion criteria.

2. Study Design:

  • A randomized, two-period, two-sequence, crossover design is employed.

  • A washout period of at least 14 days between the two treatment periods is necessary to ensure complete elimination of the drug from the body.

3. Dosing and Administration:

  • Subjects are fasted overnight for at least 10 hours before drug administration.

  • A single oral dose of the test or reference colchicine formulation is administered with a standardized volume of water.

4. Blood Sampling:

  • Serial blood samples (typically in K2EDTA-containing tubes) are collected at pre-defined time points.

  • A typical sampling schedule would be: pre-dose (0 hour), and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

5. Bioanalytical Method Validation:

  • The bioanalytical method for quantifying colchicine in plasma must be fully validated according to regulatory guidelines (e.g., FDA or EMA guidelines on bioanalytical method validation)[15].

  • Validation parameters include selectivity, accuracy, precision, linearity, recovery, matrix effect, and stability.

6. Sample Analysis:

  • All study samples are analyzed using the validated LC-MS/MS method.

  • The analysis should be conducted in compliance with Good Laboratory Practice (GLP).

7. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters (Cmax, AUC0-t, AUC0-inf) are calculated for each subject for both the test and reference products using non-compartmental methods.

  • The data are statistically analyzed to determine the 90% confidence intervals for the geometric mean ratios of Cmax and AUC.

cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Subject Screening Subject Screening Randomization Randomization Subject Screening->Randomization Dosing (Test/Reference) Dosing (Test/Reference) Randomization->Dosing (Test/Reference) Blood Sampling Blood Sampling Dosing (Test/Reference)->Blood Sampling Washout Period Washout Period Blood Sampling->Washout Period Crossover Dosing Crossover Dosing Washout Period->Crossover Dosing Final Blood Sampling Final Blood Sampling Crossover Dosing->Final Blood Sampling Sample Processing Sample Processing Final Blood Sampling->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Analysis Pharmacokinetic Analysis Data Acquisition->Pharmacokinetic Analysis Statistical Analysis Statistical Analysis Pharmacokinetic Analysis->Statistical Analysis Bioequivalence Conclusion Bioequivalence Conclusion Statistical Analysis->Bioequivalence Conclusion

Workflow of a typical colchicine bioequivalence study.

Pharmacokinetic and Statistical Evaluation: The Decisive Measures of Bioequivalence

The bioequivalence of a generic colchicine product to the reference product is determined by comparing their pharmacokinetic profiles. The key parameters for this comparison are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.

  • AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Represents the total drug exposure over the measured time interval.

  • AUC0-inf (Area Under the Curve from time 0 to infinity): Represents the total drug exposure after a single dose.

For a generic product to be considered bioequivalent, the 90% confidence interval for the geometric mean ratio (Test/Reference) of Cmax and AUC must fall within the pre-defined acceptance limits.

Hypothetical Bioequivalence Data for a Colchicine Study

Pharmacokinetic Parameter Geometric Mean Ratio (Test/Reference) (%) 90% Confidence Interval (%) Acceptance Criteria (EMA - Narrow Therapeutic Index) Conclusion
Cmax 98.592.0 - 105.480.00 - 125.00Bioequivalent
AUC0-t 102.398.1 - 106.790.00 - 111.11Bioequivalent
AUC0-inf 101.997.5 - 106.590.00 - 111.11Bioequivalent

Conclusion: A Rigorous Approach to Ensuring Therapeutic Equivalence

Bioequivalence studies for colchicine demand a meticulous and scientifically sound approach, given the drug's narrow therapeutic index. While the metabolic profile of colchicine includes the formation of demethylated metabolites, regulatory guidelines from both the FDA and EMA unequivocally state that the determination of bioequivalence should be based on the measurement of the parent drug, colchicine, in plasma. The systemic exposure to metabolites such as 2-O-demethylcolchicine and 3-O-demethylcolchicine is low and they are not considered primary contributors to the drug's overall effect or toxicity profile.

A successful bioequivalence study for colchicine hinges on a well-designed clinical protocol, a robust and validated bioanalytical method for colchicine quantification, and a thorough pharmacokinetic and statistical analysis that adheres to the stringent acceptance criteria for narrow therapeutic index drugs. By following these principles, researchers and drug developers can ensure that generic colchicine products are therapeutically equivalent to the innovator, providing patients with safe and effective treatment options.

References

  • European Medicines Agency. (2019, October 15). Colchicine product-specific bioequivalence guidance. Retrieved from [Link]

  • European Medicines Agency. (2025, June 10). Colchicine tablet 0.5 mg and 1 mg product-specific bioequivalence guidance. Retrieved from [Link]

  • Terkeltaub, R. A. (2025, January 19). Colchicine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Drugs.com. (2025, July 27). Colchicine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Slobodnick, A., Shah, B., Pillinger, M. H., & Krasnokutsky, S. (2015). Colchicine: new insights into an ancient drug. Bentham Science Publishers. Retrieved from [Link]

  • Bentham Science. (n.d.). Colchicine Pharmacokinetics and Mechanism of Action. Retrieved from [Link]

  • Dr.Oracle. (2025, April 10). What is the pharmacology of Colchicine (colchicine)?. Retrieved from [Link]

  • Odan Laboratories Ltd. (2016, May 4). COLCHICINE. Retrieved from [Link]

  • Finkelstein, Y., Aks, S. E., Hutson, J. R., Juurlink, D. N., Nguyen, P., Dubnov-Raz, G., ... & Grynspan, D. (2010). Progress in the management of acute colchicine poisoning in adults. Clinical Toxicology, 48(5), 408-414. Retrieved from [Link]

  • Al-Saffar, A., & Al-Obaidi, Z. (1984). Metabolic transformation of colchicine, IV[16]. On the interaction of colchicine and colchiceine with sulfhydryl compounds. Arzneimittel-Forschung, 34(1), 45-47. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October). Draft Guidance on Colchicine. Retrieved from [Link]

  • Therapeutic Goods Administration. (2024, June 3). Colchicine tablet 0.5 mg and 1 mg product-specific bioequivalence guidance. Retrieved from [Link]

  • European Federation of Internal Medicine. (2025, July 30). Colchicine product-specific bioequivalence guidance. Retrieved from [Link]

  • FPnotebook. (2026, January 29). Colchicine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). CPY Document Title. Retrieved from [Link]

  • European Medicines Agency. (2019, September 19). Colchicine tablet 0.5 mg and 1 mg product-specific bioequivalence guidance. Retrieved from [Link]

  • Meetei, K. H., Eswaran, K., Vijaianand, P. R., Solomon, S., & Venkatanaryanan, R. (2016). Bioanalytical method development and validation of in colchicine human plasma by using UPLC-MS/MS. International Journal of Current Pharmaceutical Analysis, 6(3), 1-8. Retrieved from [Link]

  • Al-Saeed, M. S., Al-Dossari, D. S., & Al-Otaibi, F. M. (2021). High performance liquid chromatography–mass spectrometric bioanalytical method for determination of the colchicine in human plasma for bioequivalence study application. Sapporo Medical Journal, 54(11), 1-8. Retrieved from [Link]

  • ClinicalTrials.gov. (2009, December 9). Bioequivalence Study of Colchicine Tablets. Retrieved from [Link]

  • Medicines Evaluation Board. (2019, February 11). Public Assessment Report Scientific discussion Colchicine Ria 0.5 mg and 1 mg tablets (colchicine). Retrieved from [Link]

  • Kumar, P., Kumar, R., & Singh, S. (2018). Sensitive method for the Determination of Colchicine in human plasma by gradient UPLC-ESI-MS/MS: separation of endogenous Interference. Research Journal of Pharmacy and Technology, 11(11), 4875-4881. Retrieved from [Link]

  • Janečková, H., Hroch, M., & Chládek, J. (2025, September 23). Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma. Pharmaceuticals, 18(10), 1234. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, December 21). 210942Orig1s000. Retrieved from [Link]

  • Federal Register. (2024, October 31). Product-Specific Guidances; Revised Draft Guidances for Industry; Availability. Retrieved from [Link]

  • Mohammed, A., Abdessadek, M., & El, K. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 1-10. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013, July 1). 204820Orig1s000. Retrieved from [Link]

Sources

Safety Operating Guide

1-Demethylcolchicine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

1-Demethylcolchicine: Comprehensive Laboratory Safety and Disposal Protocols

1-Demethylcolchicine is a tropolonic alkaloid and a potent derivative of colchicine. In pharmacological and biochemical research, it is primarily utilized for its ability to bind to tubulin and inhibit microtubule polymerization[1]. While this mechanism is invaluable for studying cellular dynamics and developing antimitotic agents, it also renders the compound highly cytotoxic.

To ensure the safety of researchers and regulatory compliance, the handling, decontamination, and disposal of 1-demethylcolchicine must follow strict, self-validating operational workflows. This guide provides the authoritative framework for managing 1-demethylcolchicine waste in a professional laboratory setting.

Hazard Profile & Mechanistic Causality

Understanding the biological mechanism of 1-demethylcolchicine is critical to rationalizing its safety protocols. Like its parent compound, 1-demethylcolchicine binds to the


-tubulin subunit, preventing the assembly of the microtubule network[2].
  • Causality of Toxicity: Because microtubules are essential for chromosome segregation during mitosis, exposure to 1-demethylcolchicine causes mitotic arrest and subsequent apoptosis. This makes the compound acutely toxic to rapidly dividing cells (e.g., mucosal lining, bone marrow)[2].

  • Exposure Routes: The compound is highly toxic if swallowed, inhaled as a dust/aerosol, or absorbed through the skin[3][4].

Table 1: Physicochemical Hazards and Required Mitigations

Hazard CategoryCharacteristicCausality / Risk FactorRequired Mitigation Strategy
Physical State Solid (Powder)High risk of aerosolization and inhalation of toxic dust.Handle pure powders exclusively within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood[3].
Solubility Soluble in organic solventsLiquid solutions can easily penetrate standard latex gloves.Use double-layered nitrile or chloroprene gloves; inspect for breakthrough[5].
Environmental EcotoxicHighly damaging to aquatic life; persists in water systems.Absolute prohibition of drain disposal. Must be collected for incineration[3][6].
Reactivity Incompatible with oxidizersRisk of hazardous decomposition (nitrogen oxides, carbon monoxide)[7].Store and dispose of away from strong oxidizing agents[7].

Operational Disposal Workflows

Disposal of 1-demethylcolchicine cannot be treated as an afterthought; it must be integrated into the experimental design. Under environmental regulations, colchicine derivatives are treated as acutely toxic hazardous waste and must be managed through your institution's Environmental Health and Safety (EHS) department[8].

Protocol A: Routine Solid and Liquid Waste Disposal
  • Segregation: Never mix 1-demethylcolchicine waste with general organic solvents or biological waste. Create a dedicated waste stream.

  • Liquid Waste:

    • Collect all aqueous and solvent-based liquid waste containing 1-demethylcolchicine in chemically compatible, leak-proof containers (e.g., High-Density Polyethylene - HDPE).

    • Crucial Step: Keep the container tightly sealed when not actively adding waste to prevent aerosolization or evaporation. Do not let the product enter drains[3].

  • Solid Waste:

    • Place all contaminated consumables (pipette tips, microcentrifuge tubes, weighing boats, and heavily contaminated gloves) into a puncture-resistant hazardous waste bin lined with a primary containment bag.

  • Labeling: Label the container explicitly with the chemical name ("1-Demethylcolchicine Waste"), its primary hazard ("Toxic/Antimitotic"), and the accumulation start date.

  • Final Destruction: Transfer the waste to EHS. The standard and safest method for the destruction of tropolonic alkaloids is high-temperature incineration at an approved, permitted facility[3].

Protocol B: Spill Response and Decontamination

In the event of an accidental spill, immediate containment is required to prevent inhalation of dust or dermal contact.

  • Evacuate and Assess: Clear personnel from the immediate area. If the spill is a dry powder outside of a fume hood, allow aerosols to settle before approaching.

  • Don Advanced PPE: Upgrade to double nitrile gloves, a fitted N95 or P100 particulate respirator (if dust is present), safety goggles, and a fully buttoned lab coat[5][6].

  • Containment (Solid Spill): Do not dry sweep, as this generates highly toxic airborne dust[6]. Gently cover the spill with a plastic sheet or absorbent pads. Slightly moisten the powder with water or a suitable solvent to bind the particles before wiping it up[9].

  • Containment (Liquid Spill): Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

  • Decontamination: Once the bulk material is removed, decontaminate the benchtop or floor using a strong detergent and water, wiping inward from the edges of the spill to the center[5].

  • Waste Containerization: Place all absorbent materials, wipes, and the outer layer of contaminated gloves into a sealed hazardous waste bag.

Workflow Visualization

The following diagram outlines the logical decision tree for managing 1-demethylcolchicine waste streams to ensure zero environmental discharge.

WasteWorkflow Start 1-Demethylcolchicine Waste Generation Type Identify Waste State Start->Type Solid Solid Waste (Consumables, Powders) Type->Solid Liquid Liquid Waste (Solutions, Washings) Type->Liquid Spill Accidental Spill Type->Spill SolidDisp Seal in leak-proof, puncture-resistant container Solid->SolidDisp LiquidDisp Collect in HDPE container. Do NOT discharge to drain. Liquid->LiquidDisp SpillDisp Moisten to prevent dust. Absorb & decontaminate. Spill->SpillDisp EHS EHS Coordination & High-Temp Incineration SolidDisp->EHS LiquidDisp->EHS SpillDisp->EHS

Caption: Standardized laboratory workflow for the segregation, containment, and disposal of 1-demethylcolchicine.

Regulatory Considerations

While 1-demethylcolchicine may not have a specific, standalone RCRA (Resource Conservation and Recovery Act) U or P code universally assigned by name, its parent compound (colchicine) and its inherent characteristics classify it as a highly potent pharmacologically active material[8]. It must be handled under the strict guidelines of characteristic toxicity. Empty containers or liners that previously held the compound must also be treated as hazardous waste, as they may retain toxic residue[8]. Always consult your local EHS department to assign the proper waste code in accordance with federal, state, and local environmental regulations prior to disposal[9].

References

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Demethylcolchicine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potent compounds. 1-Demethylcolchicine, also known as Colcemid, is a highly toxic antimitotic agent that demands stringent safety protocols.[1] This guide provides essential, in-depth information on the selection and use of personal protective equipment (PPE), as well as operational and disposal plans for 1-Demethylcolchicine, grounded in scientific principles and field-proven practices.

The Criticality of Containment: Understanding the Hazard

1-Demethylcolchicine is a derivative of colchicine, a toxic alkaloid.[2] It functions by disrupting microtubule formation, a critical process for cell division. This mechanism of action makes it a potent tool in genetic research and cancer studies but also classifies it as a hazardous substance with mutagenic and teratogenic properties.[1][3] Exposure can occur through inhalation, ingestion, or skin and eye contact, with potentially severe health consequences.[1] The Occupational Safety and Health Administration (OSHA) considers this chemical hazardous, and it is classified as fatal if swallowed.[4] Therefore, a multi-layered PPE strategy is not just a recommendation but a necessity.

Core Principles of PPE Selection for 1-Demethylcolchicine

The selection of appropriate PPE is the final and most personal line of defense against exposure to cytotoxic drugs like 1-Demethylcolchicine.[5] The guiding principle is to create a complete barrier between the handler and the chemical. This involves a head-to-toe approach, ensuring no area of the body is left vulnerable.

Table 1: Recommended Personal Protective Equipment for Handling 1-Demethylcolchicine
PPE ComponentSpecificationRationale for Use
Gloves Double chemotherapy-grade, chemical-resistant gloves (e.g., nitrile) tested according to ASTM D6978.[6]Provides a robust barrier against chemical permeation. Double gloving minimizes the risk of exposure from a single glove failure.[6] The outer glove can be removed after initial handling to prevent contamination of other surfaces.[7]
Gown Disposable, solid-front, impervious gown that closes in the back and extends below the knees.[1][7]Protects the torso and limbs from splashes and spills. A solid front and back closure prevent gaps in protection.[7]
Eye/Face Protection Chemical safety goggles and a full-face shield.[1][8]Protects the eyes and face from splashes of liquid or airborne particles of the powdered form.[7][8]
Respiratory Protection A fit-tested NIOSH-certified N95 or higher-level respirator.[7]Essential when handling the powdered form to prevent inhalation of hazardous dust particles. All work with powders should be conducted in a certified chemical fume hood.[1][9]
Shoe Covers Two pairs of disposable shoe covers.[7]Prevents the tracking of contaminants out of the designated handling area. The outer pair can be removed upon exiting the immediate work area.[7]
Hair/Beard Covers Disposable hair and beard covers.[7]Contains hair and prevents it from becoming a source of contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial to minimize the risk of exposure at every stage of handling 1-Demethylcolchicine.

Workflow for Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Hair/Beard Covers & Shoe Covers (Inner Pair) Don2 2. Gown Don1->Don2 Don3 3. N95 Respirator Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Don5 5. Inner Gloves (under gown cuff) Don4->Don5 Don6 6. Outer Gloves (over gown cuff) & Outer Shoe Covers Don5->Don6 Doff1 1. Outer Gloves & Outer Shoe Covers Doff2 2. Gown & Inner Gloves (peel off together) Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. N95 Respirator Doff3->Doff4 Doff5 5. Hair/Beard Covers & Inner Shoe Covers Doff4->Doff5 Doff6 6. Wash Hands Thoroughly Doff5->Doff6

Caption: Sequential process for donning and doffing PPE to minimize contamination.

Handling Procedures
  • Preparation: Always read the Safety Data Sheet (SDS) before handling 1-Demethylcolchicine.[10] Work in a designated area, such as a certified chemical fume hood, especially when handling the powder form.[1]

  • Weighing: When weighing the solid compound, use a disposable balance pan and carefully transfer the material to prevent generating dust.[11]

  • Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust formation.[11] Use a sealed container for mixing.

  • Administration: When using solutions, be mindful of potential aerosol generation.[12]

Emergency Protocols: Spill and Exposure Management

Immediate and correct response to spills and exposures is critical.

Spill Cleanup
  • Evacuate and Secure: Alert others and restrict access to the spill area.[1]

  • Don PPE: Put on the full set of recommended PPE, including respiratory protection.[1]

  • Containment:

    • Solid Spills: Gently cover with a damp cloth or paper towels to avoid raising dust.[1]

    • Liquid Spills: Cover with an absorbent material, working from the outside in.[1]

  • Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.[1] Clean the spill area with a detergent solution followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.[1]

  • Decontaminate: After cleanup, carefully doff and dispose of all PPE as hazardous waste.[1]

Exposure Response
  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: If conscious, wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan: Managing Contaminated Waste

All materials that come into contact with 1-Demethylcolchicine must be treated as hazardous waste.

Waste Segregation and Collection

Waste_Disposal cluster_waste Waste Stream Management Solid_Waste Solid Waste (Gloves, Gowns, Vials, Absorbent Pads) Container_Solid Designated, Labeled, Leak-Proof Puncture-Resistant Container Solid_Waste->Container_Solid Liquid_Waste Liquid Waste (Contaminated Solutions) Container_Liquid Dedicated, Labeled, Sealed Shatter-Proof Container Liquid_Waste->Container_Liquid Sharps_Waste Sharps Waste (Needles, Syringes) Container_Sharps Designated, Labeled Sharps Container Sharps_Waste->Container_Sharps Storage Secure, Ventilated Hazardous Waste Storage Area with Secondary Containment Container_Solid->Storage Container_Liquid->Storage Container_Sharps->Storage Disposal Professional Disposal (Contact EHS Office) Storage->Disposal

Caption: Workflow for the safe segregation and disposal of 1-Demethylcolchicine waste.

  • Solid Waste: Collect all contaminated solid items in a clearly labeled, leak-proof, and puncture-resistant container marked "Hazardous Waste: 1-Demethylcolchicine".[1]

  • Liquid Waste: Collect all contaminated liquids in a dedicated, sealed, and shatter-proof container, also clearly labeled as hazardous waste.[1]

  • Sharps: Any contaminated sharps must be placed in a designated sharps container that is also labeled as hazardous waste.[1]

All hazardous waste must be stored in a secure, designated area with secondary containment and disposed of through your institution's Environmental Health and Safety (EHS) office.[1]

By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 1-Demethylcolchicine, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Polovich, M. (2011). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 18(5), 233-239. Retrieved from [Link]

  • Great Ormond Street Hospital for Children NHS Foundation Trust. (2023). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spillage. Retrieved from [Link]

  • Samson, I. (2026, February 3). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs. Retrieved from [Link]

  • Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Colchicine: Biotoxin | NIOSH. Retrieved from [Link]

  • Wang, Y., et al. (2022). Progress in the management of acute colchicine poisoning in adults. Journal of Zhejiang University-SCIENCE B, 23(8), 625-636. Retrieved from [Link]

  • DC Chemicals. (2024, January 1). 3-Demethylcolchicine|7336-33-6|MSDS. Retrieved from [Link]

  • Chemsrc. (n.d.). Colchicine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013, July 8). 204820Orig1s000. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Demethylcolchicine
Reactant of Route 2
Reactant of Route 2
1-Demethylcolchicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.